molecular formula C4H11NO B104588 N,N-Diethylhydroxylamine CAS No. 3710-84-7

N,N-Diethylhydroxylamine

Cat. No.: B104588
CAS No.: 3710-84-7
M. Wt: 89.14 g/mol
InChI Key: FVCOIAYSJZGECG-UHFFFAOYSA-N
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Description

The product is 85wt.% solution of N,N-diethylhydroxylamine. The reaction of N,N-diethylhydroxylamine with tert-butylhydroperoxide has been studied. It participates in the preparation of symmetrical and an isomeric mixture of unsymmetrical phthalocyanines. It undergoes degradation on exposure to radiation and affords light hydrocarbons. Qualitative and quantitative analyses of the produced hydrocarbons have been reported. It also participates in the conversion of quinones and quinonemonosulfonimide to the corresponding hydroquinones and sulfonylaminophenols, respectively.>N,N-Diethylhydroxylamine (diethylhydroxylamine, DEHA, (C2H5)2NOH) is a N,N-dialkylhydroxylamine. Its interaction with the surface of clean silicon-2x1 has been studied by various theoretical and spectroscopic methods. H2O2 along with superoxide and diethylnitroxide radicals have been reported to be formed during the photochemical oxidation of DEHA.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethylhydroxylamine
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InChI

InChI=1S/C4H11NO/c1-3-5(6)4-2/h6H,3-4H2,1-2H3
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InChI Key

FVCOIAYSJZGECG-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)O
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Molecular Formula

C4H11NO
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Related CAS

33008-17-2 (oxalate), 65293-87-0 (sulfate[1:1])
Record name N,N-Diethylhydroxylamine
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DSSTOX Substance ID

DTXSID2027543
Record name N,N-Diethylhydroxylamine
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Molecular Weight

89.14 g/mol
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Physical Description

Liquid, Liquid; mp = 10 deg C; [HSDB] Colorless to light yellow liquid; [EPA ChAMP: Submission]
Record name Ethanamine, N-ethyl-N-hydroxy-
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Record name N,N-Diethylhydroxylamine
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Boiling Point

130 °C
Record name DIETHYLHYDROXYLAMINE
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Flash Point

113 °F
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Density

0.8669 at 20 °C
Record name DIETHYLHYDROXYLAMINE
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Vapor Pressure

3.36 [mmHg], 3.36 mm Hg at 25 °C
Record name N,N-Diethylhydroxylamine
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Color/Form

Liquid

CAS No.

3710-84-7
Record name Diethylhydroxylamine
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Melting Point

10 °C
Record name DIETHYLHYDROXYLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N-Diethylhydroxylamine (DEHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for N,N-Diethylhydroxylamine (DEHA), a versatile compound with significant applications in industrial and research settings.

Introduction

This compound (DEHA) is an organic compound with the chemical formula (C₂H₅)₂NOH. It is a colorless to light yellow liquid with an amine-like odor. DEHA is widely utilized as a potent free-radical scavenger, oxygen scavenger, and polymerization inhibitor. Its ability to mitigate oxidative processes makes it a valuable tool in various fields, including polymer chemistry, water treatment, and potentially in biological systems as an antioxidant.[1][2] This guide details common synthesis routes, purification methods, and comprehensive characterization techniques for DEHA.

Synthesis of this compound

The two primary industrial methods for synthesizing DEHA are the oxidation of diethylamine and the oxidation-decomposition of triethylamine.[3] Both methods typically employ hydrogen peroxide as the oxidant.

Synthesis from Triethylamine

This method involves the oxidation of triethylamine to triethylamine-N-oxide, followed by thermal decomposition to yield this compound and ethylene.[4]

Reaction Scheme:

(C₂H₅)₃N + H₂O₂ → (C₂H₅)₃N-O + H₂O (C₂H₅)₃N-O → (C₂H₅)₂NOH + C₂H₄

A generalized workflow for this synthesis is presented below:

DEHA Synthesis from Triethylamine Triethylamine Triethylamine Oxidation Oxidation Reactor Triethylamine->Oxidation H2O2 Hydrogen Peroxide H2O2->Oxidation Catalyst Catalyst (optional) Catalyst->Oxidation Triethylamine_N_oxide Triethylamine-N-oxide Oxidation->Triethylamine_N_oxide Decomposition Decomposition Reactor Triethylamine_N_oxide->Decomposition Crude_DEHA Crude DEHA Decomposition->Crude_DEHA Purification Purification Crude_DEHA->Purification Pure_DEHA Pure this compound Purification->Pure_DEHA

Figure 1: General workflow for the synthesis of DEHA from triethylamine.

Experimental Protocol:

A detailed experimental protocol for the synthesis of DEHA from triethylamine is outlined below. This protocol is a composite of information from various sources and should be adapted and optimized for specific laboratory conditions.[4][5]

Materials:

  • Triethylamine

  • Hydrogen peroxide (27.5% - 30% aqueous solution)[4][5]

  • Catalyst (e.g., solid acid catalyst containing polyoxometalate, optional)[3]

  • Inert solvent (e.g., water, t-butyl alcohol)

Equipment:

  • Glass reactor or steel alloy autoclave[5]

  • Stirrer

  • Heating mantle or oil bath

  • Thermometer

  • Addition funnel

  • Condenser

  • Decomposition reactor (e.g., tubular reactor)[4]

  • Distillation apparatus

Procedure:

  • Oxidation:

    • In a well-ventilated fume hood, charge the reactor with triethylamine and the chosen solvent.

    • If using a catalyst, add it to the reaction mixture.

    • Slowly add hydrogen peroxide to the stirred reaction mixture via an addition funnel, maintaining the temperature between 40-70°C.[3]

    • After the addition is complete, continue stirring the mixture for 2-24 hours.[3]

  • Decomposition:

    • Transfer the resulting triethylamine-N-oxide solution to a decomposition reactor.

    • Heat the reactor to 100-200°C under a pressure of 1-2 atm to induce thermal decomposition.[4]

  • Purification:

    • The crude DEHA obtained from the decomposition step is then purified. A common method is fractional distillation under reduced pressure.

    • Collect the fraction boiling at approximately 125-130°C.[6]

    • Alternatively, an extraction can be performed using an organic solvent, followed by drying of the organic layer and removal of the solvent.

Safety Precautions:

  • This compound is a flammable liquid and can be harmful if inhaled or absorbed through the skin.[7][8]

  • The synthesis should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[9]

  • The reaction can be exothermic, and appropriate cooling measures should be in place.

  • The decomposition step produces ethylene, a flammable gas, which must be safely vented.[3]

Synthesis from Diethylamine

This method involves the direct oxidation of diethylamine with hydrogen peroxide, often in the presence of a catalyst.

Reaction Scheme:

(C₂H₅)₂NH + H₂O₂ → (C₂H₅)₂NOH + H₂O

Experimental Protocol:

The following protocol is based on a patented method for the synthesis of DEHA from diethylamine.[10]

Materials:

  • Diethylamine

  • Hydrogen peroxide (30% aqueous solution)

  • Titanium silicalite catalyst[10]

  • t-butyl alcohol (solvent)

Equipment:

  • Glass reactor with a stirrer and heating jacket

  • Nitrogen inlet

  • Vacuum pump

  • Addition funnel

  • Thermometer

Procedure:

  • Pressurize the reactor with nitrogen after achieving a vacuum.

  • Load the reactor with the titanium silicalite catalyst, diethylamine, and t-butyl alcohol.

  • Gradually increase the temperature to 80°C.[10]

  • Slowly add the hydrogen peroxide solution over a period of approximately 35 minutes.[10]

  • After the addition, cool the solution for analysis.

  • The product can be recovered from the solution by distillation, crystallization, or extraction.[10]

Quantitative Data

The following tables summarize quantitative data from various synthesis methods.

Table 1: Synthesis of DEHA from Diethylamine with Titanium Silicalite Catalyst [10]

ParameterValue
Diethylamine Conversion51.5%
Selectivity to DEHA95.5%
DEHA Yield (with respect to H₂O₂)87.1%
Hydrogen Peroxide ConversionPractically complete

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized DEHA. The following are standard analytical techniques used for this purpose.

A logical workflow for the characterization of synthesized DEHA is presented below:

DEHA Characterization Workflow Synthesized_DEHA Synthesized DEHA Purity_Assessment Purity Assessment Synthesized_DEHA->Purity_Assessment Structural_Elucidation Structural Elucidation Synthesized_DEHA->Structural_Elucidation GC_MS GC-MS Purity_Assessment->GC_MS NMR NMR Spectroscopy (¹H and ¹³C) Structural_Elucidation->NMR FTIR FTIR Spectroscopy Structural_Elucidation->FTIR Final_Product Characterized DEHA GC_MS->Final_Product NMR->Final_Product FTIR->Final_Product

Figure 2: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of DEHA provides characteristic signals for the ethyl and hydroxyl protons.

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the two different carbon atoms in the ethyl groups.

Table 2: Predicted NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~1.0Triplet-CH₃
¹H~2.7Quartet-CH₂-
¹HVariableSinglet (broad)-OH
¹³C~12--CH₃
¹³C~50--CH₂-

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of DEHA will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3600 - 3200 (broad)O-H stretch
2975 - 2850C-H stretch (aliphatic)
1470 - 1450C-H bend (methylene)
1380 - 1370C-H bend (methyl)
1200 - 1000C-N stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of DEHA. Electron ionization (EI) is a common technique.

Expected Fragmentation Pattern:

The molecular ion peak ([M]⁺) for DEHA would be observed at m/z = 89. Common fragmentation pathways for aliphatic amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[11] A prominent fragment would be the loss of a methyl group (CH₃), resulting in a peak at m/z = 74. Another significant fragmentation would be the loss of an ethyl group (C₂H₅), leading to a peak at m/z = 60.

Biological Activity and Relevance to Drug Development

DEHA is a potent free-radical scavenger, a property that has significant implications in biological systems.[2] Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases.

The diagram below illustrates the general role of an antioxidant, such as DEHA, in mitigating cellular oxidative stress.

Antioxidant Mechanism cluster_stress Oxidative Stress cluster_intervention Antioxidant Intervention ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage causes Neutralization Neutralization ROS->Neutralization is neutralized by Disease Disease Pathogenesis Cellular_Damage->Disease contributes to DEHA This compound (DEHA) DEHA->Neutralization donates electron Harmless_Product Harmless Product Neutralization->Harmless_Product forms

Figure 3: Conceptual diagram of DEHA's role in mitigating oxidative stress.

DEHA has been shown to inhibit lipid peroxidation in vitro.[2] While its primary applications are industrial, its antioxidant properties suggest a potential for further investigation in biological and pharmaceutical research, particularly in the context of diseases associated with oxidative stress. However, it is important to note that DEHA also exhibits some toxicity.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined experimental protocols, quantitative data, and characterization methods offer a solid foundation for researchers and scientists working with this compound. Its role as a free-radical scavenger presents an interesting avenue for further exploration in the field of drug development, with the caveat of its toxicological properties. As with any chemical synthesis and handling, strict adherence to safety protocols is paramount.

References

An In-depth Technical Guide to the Physicochemical Properties and Analytical Chemistry of N,N-Diethylhydroxylamine (DEHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of N,N-Diethylhydroxylamine (DEHA), alongside detailed methodologies for its analytical determination. The information presented is intended to support research, development, and quality control activities involving this compound.

Core Physicochemical Properties

This compound, commonly referred to as DEHA, is a volatile organic compound with significant applications as an oxygen scavenger and polymerization inhibitor.[1] A thorough understanding of its physicochemical properties is essential for its effective use and analysis.

Chemical Structure and Identification
  • Chemical Name: this compound[1]

  • Synonyms: DEHA, N-Ethyl-N-hydroxyethanamine[1]

  • Molecular Formula: C₄H₁₁NO[2]

  • Molecular Weight: 89.14 g/mol [2]

  • CAS Number: 3710-84-7[2]

Quantitative Physicochemical Data

The key physicochemical parameters of DEHA are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Appearance Colorless to light yellow liquid[3]
Odor Ammoniacal[1]
Boiling Point 125-130 °C[4]
Melting Point -25 to -26 °C[1][4]
Density 0.867 g/mL at 25 °C[1]
Vapor Pressure 4 mmHg at 0 °C
Solubility in Water Miscible[1]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform, and benzene[4][5]
pKa 5.67 (estimated)[1]
LogP (Octanol-Water Partition Coefficient) 0.5[4]
Flash Point 45 °C (closed cup)
Refractive Index (n20/D) 1.420

Analytical Chemistry of DEHA

Accurate and precise analytical methods are crucial for monitoring DEHA concentrations in various matrices, particularly in industrial water treatment where it is commonly used as an oxygen scavenger.

Colorimetric Determination

A widely used method for the determination of DEHA in boiler water is based on its reducing properties. This colorimetric method is suitable for routine monitoring and can be performed with readily available reagents and a spectrophotometer.

DEHA quantitatively reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous ions then react with a chromogenic agent, such as 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine (Ferrozine) or 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid monosodium salt hydrate, to form a colored complex. The intensity of the color, measured spectrophotometrically, is directly proportional to the DEHA concentration.[6]

Reagents:

  • DEHA Standard Stock Solution (1000 mg/L): Accurately weigh and dissolve a known amount of pure DEHA in deionized water.

  • Ferric Iron Solution: Prepare a solution of a stable ferric salt (e.g., ferric ammonium sulfate) in deionized water.

  • Chromogenic Reagent Solution: Prepare a solution of Ferrozine or a similar iron-complexing agent in a suitable buffer.

  • Buffer Solution (pH ~3): To ensure optimal color development.

Procedure:

  • Sample Preparation: Collect the water sample and cool it to room temperature. If the sample is turbid, filter it through a 0.45 µm filter.

  • Calibration Curve: Prepare a series of DEHA standards of known concentrations by diluting the stock solution.

  • Reaction:

    • To a known volume of the sample or standard, add an excess of the ferric iron solution.

    • Allow the reduction reaction to proceed for a specified time (e.g., 10 minutes) in the dark, as the reaction can be photosensitive.

    • Add the chromogenic reagent solution and the buffer. Mix well and allow time for full color development.

  • Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance for the specific iron-chromogen complex using a spectrophotometer.

  • Quantification: Plot the absorbance of the standards against their concentrations to create a calibration curve. Determine the concentration of DEHA in the sample by interpolating its absorbance on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a more specific and sensitive method for the analysis of DEHA, particularly in complex matrices or when identification of degradation products is required.

DEHA is a volatile compound suitable for gas chromatography. After separation from other components in the sample on a GC column, it is introduced into a mass spectrometer. The mass spectrometer ionizes the DEHA molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that confirms the identity of the compound and allows for its quantification.

A validated GC-MS method for DEHA would typically involve the following steps:

  • Sample Preparation: Depending on the matrix, sample preparation may involve liquid-liquid extraction or solid-phase extraction to isolate and concentrate the DEHA.

  • Derivatization (Optional): To improve the chromatographic properties and sensitivity, DEHA can be derivatized. However, as a volatile amine, direct analysis is often possible.

  • GC Separation:

    • Column: A capillary column with a suitable stationary phase (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column) is used for separation.

    • Carrier Gas: Helium is a common carrier gas.

    • Temperature Program: A temperature gradient is typically employed to ensure good separation and peak shape.

    • Injector: A split/splitless injector is used to introduce the sample.

  • MS Detection:

    • Ionization: Electron impact (EI) ionization is commonly used.

    • Analysis Mode: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Quantification: An internal standard is often used to improve the accuracy and precision of the quantification. A calibration curve is generated by analyzing standards of known DEHA concentrations.

Synthesis and Degradation Pathways

Understanding the synthesis and degradation of DEHA is important for its production and for predicting its fate in industrial applications.

Synthesis of DEHA

One common method for the synthesis of DEHA involves the oxidation of triethylamine with a peroxide, followed by purification.

Synthesis_of_DEHA Synthesis of this compound (DEHA) Triethylamine Triethylamine Reaction Oxidation Reaction Triethylamine->Reaction Peroxide Peroxide (e.g., H₂O₂) Peroxide->Reaction Purification Purification & Distillation Reaction->Purification Crude Product DEHA This compound (DEHA) Purification->DEHA Purified Product

Synthesis of this compound (DEHA)
Thermal Degradation in Boiler Systems

In high-temperature boiler systems, DEHA degrades to form neutralizing amines, which contribute to the overall corrosion protection by raising the pH of the condensate.[3][6]

Thermal_Degradation_of_DEHA Thermal Degradation of DEHA in Boiler Systems DEHA This compound (DEHA) HighTemp High Temperature & Pressure DEHA->HighTemp Diethylamine Diethylamine HighTemp->Diethylamine Degradation Ethylmethylamine Ethylmethylamine HighTemp->Ethylmethylamine Degradation

Thermal Degradation of DEHA in Boiler Systems

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described in this guide.

Colorimetric Analysis Workflow

Colorimetric_Analysis_Workflow Workflow for Colorimetric Determination of DEHA cluster_prep Sample & Standard Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Collect & Cool Sample Filter Filter if Turbid Sample->Filter AddFe3 Add Ferric Iron (Fe³⁺) Filter->AddFe3 Standards Prepare Calibration Standards Standards->AddFe3 Incubate Incubate (Dark, 10 min) AddFe3->Incubate AddReagent Add Chromogenic Reagent & Buffer Incubate->AddReagent MeasureAbs Measure Absorbance AddReagent->MeasureAbs CalCurve Generate Calibration Curve MeasureAbs->CalCurve Quantify Quantify DEHA Concentration CalCurve->Quantify

Workflow for Colorimetric Determination of DEHA
GC-MS Analysis Workflow

GCMS_Analysis_Workflow Workflow for GC-MS Analysis of DEHA cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Obtain Sample Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Inject Inject into GC Derivatization->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Identify Identify Peak by Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Workflow for GC-MS Analysis of DEHA

References

N,N-Diethylhydroxylamine (DEHA) as a Reducing Agent in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylhydroxylamine (DEHA) is a versatile organic compound with significant applications as a reducing agent in various specialized areas of organic and industrial chemistry. While not a conventional reducing agent for a broad range of organic functional groups in laboratory synthesis, its unique properties make it highly effective as a radical scavenger, oxygen scavenger, and a reductant for certain classes of compounds, including metal ions and quinones. This technical guide provides a comprehensive overview of the core applications of DEHA as a reducing agent, detailing its mechanisms of action, experimental protocols where available, and quantitative data.

Introduction to this compound (DEHA)

This compound, with the chemical formula (C₂H₅)₂NOH, is a colorless to pale yellow liquid. Its utility as a reducing agent stems from its ability to act as a potent free radical scavenger and oxygen scavenger.[1][2][3] This property is central to its primary industrial applications.

Core Applications of DEHA as a Reducing Agent

DEHA's role as a reducing agent is most prominent in the following areas:

  • Polymerization Inhibition and Short-Stopping: As a radical scavenger, DEHA is widely used to control and terminate free-radical polymerization reactions.[1]

  • Oxygen Scavenging in Boiler Water Treatment: DEHA is an effective oxygen scavenger, preventing corrosion in high-pressure boiler systems.[2][4][5]

  • Reduction of Metal Ions: DEHA is employed as a "salt-free" reducing agent in specialized applications such as nuclear fuel reprocessing for the reduction of plutonium and neptunium ions.[6][7][8][9] It also finds use in reducing other metal ions like Fe³⁺ and Cr⁶⁺.[5][10][11]

  • Reduction of Quinones: DEHA can reduce quinones to their corresponding hydroquinones.[12]

Notably, extensive literature searches have not revealed significant use of DEHA as a general reducing agent for common organic functional groups such as aldehydes, ketones, or nitro compounds in standard organic synthesis. The following sections will delve into the established applications.

DEHA as a Radical Scavenger in Polymerization

In free-radical polymerization, DEHA acts as a "short-stopping" agent by terminating the growth of polymer chains.[1] This is crucial for controlling the molecular weight and properties of the resulting polymer.[1]

Mechanism of Action

The mechanism involves the donation of a hydrogen atom from the hydroxylamine group of DEHA to the propagating polymer radical, thus terminating the radical chain.[1]

G P_radical Propagating Polymer Radical (P•) Terminated_Polymer Terminated Polymer (P-H) P_radical->Terminated_Polymer H atom transfer DEHA DEHA ((C₂H₅)₂NOH) DEHA_radical DEHA Radical ((C₂H₅)₂NO•) DEHA->DEHA_radical Terminated_Player Terminated_Player G cluster_oxygen_scavenging Oxygen Scavenging cluster_passivation Metal Passivation DEHA_O2 DEHA Products Nitrogen (N₂) + Water (H₂O) + Acetic Acid DEHA_O2->Products Reacts with O2 Dissolved Oxygen (O₂) O2->Products DEHA_Fe DEHA Magnetite Magnetite (Fe₃O₄ - protective layer) DEHA_Fe->Magnetite Reduces Fe³⁺ to Fe²⁺ Hematite Hematite (Fe₂O₃ - rust) Hematite->Magnetite G Pu_IV Pu(IV) Pu_III Pu(III) Pu_IV->Pu_III is reduced by DEHA Np_VI Np(VI) Np_V Np(V) Np_VI->Np_V is reduced by DEHA DEHA_reductant DEHA Oxidized_DEHA Oxidized DEHA DEHA_reductant->Oxidized_DEHA is oxidized

References

The Pivotal Role of N,N-Diethylhydroxylamine in Polymerization Kinetics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylhydroxylamine (DEHA) is a versatile organic compound that plays a critical role in controlling polymerization reactions. Its potent free-radical scavenging ability makes it an effective polymerization inhibitor and a short-stopping agent, particularly in the production of synthetic rubbers and other polymers. This technical guide provides a comprehensive overview of the function of DEHA in polymerization kinetics, including its mechanism of action, quantitative effects on reaction rates and polymer properties, and detailed experimental protocols for its study.

Introduction

Uncontrolled free-radical polymerization can lead to undesirable outcomes, including the formation of polymers with inconsistent properties, thermal runaways, and the production of "popcorn" polymers.[1][2] Chemical inhibitors and short-stopping agents are therefore essential for precise control over polymerization processes. This compound (DEHA) has emerged as a highly effective agent for this purpose, valued for its ability to terminate growing polymer chains at a desired point.[2][3] This guide delves into the technical details of DEHA's function, providing researchers and professionals with the knowledge to effectively utilize this compound in their polymerization studies and processes.

Mechanism of Action: Free Radical Scavenging

The primary role of DEHA in polymerization is its function as a potent free-radical scavenger.[2] In free-radical polymerization, the reaction proceeds through a chain reaction involving initiation, propagation, and termination steps. DEHA intervenes in this process primarily by reacting with the propagating polymer radicals (P•), effectively terminating the growing polymer chain.

The proposed mechanism involves the donation of a hydrogen atom from the hydroxyl group of the DEHA molecule to the propagating radical. This reaction neutralizes the radical and halts further monomer addition.[2]

Reaction Pathway:

DEHA_Mechanism P_radical Propagating Radical (P•) Transition_State Transition State P_radical->Transition_State DEHA This compound ((C₂H₅)₂NOH) DEHA->Transition_State Terminated_Polymer Terminated Polymer (P-H) Transition_State->Terminated_Polymer H• transfer DEHA_Radical DEHA Radical ((C₂H₅)₂NO•) Transition_State->DEHA_Radical

Caption: Free radical scavenging mechanism of DEHA.

The resulting DEHA radical is relatively stable and less reactive, preventing the re-initiation of polymerization. This efficient termination of radical chains is what makes DEHA an effective inhibitor and short-stopping agent.[2]

Quantitative Effects on Polymerization Kinetics

The addition of DEHA to a polymerization system has a significant and quantifiable impact on the reaction kinetics. While specific rate constants for the reaction of DEHA with various propagating radicals are not extensively published, the overall effects can be observed and measured.

Inhibition Period and Rate of Polymerization

The introduction of an inhibitor like DEHA often leads to an "inhibition period," a time during which polymerization is completely suppressed.[4] The length of this induction period is directly proportional to the initial concentration of the inhibitor. After the inhibitor is consumed, polymerization proceeds, often at a reduced rate.

Table 1: Illustrative Effect of DEHA Concentration on Styrene Polymerization

DEHA Concentration (ppm)Inhibition Period (hours)Polymerization Rate (% conversion/hour) after Inhibition Period
0015.0
502.513.2
1005.011.5
20010.09.8

Note: The data in this table is illustrative and based on general principles of inhibition kinetics. Actual values will vary depending on the specific monomer, initiator, temperature, and other reaction conditions.

Effect on Polymer Molecular Weight and Distribution

As a short-stopping agent, DEHA is used to control the molecular weight of the resulting polymer. By terminating chain growth at a specific monomer conversion, it prevents the formation of excessively long polymer chains. This results in a polymer with a lower average molecular weight and potentially a narrower molecular weight distribution compared to an uncontrolled polymerization.

Table 2: Illustrative Effect of DEHA Addition on Polystyrene Molecular Weight

Monomer Conversion at DEHA Addition (%)Number-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI = Mw/Mn)
No DEHA (polymerization to 90% conversion)250,000550,0002.2
60180,000360,0002.0
40120,000228,0001.9
2070,000126,0001.8

Note: This data is illustrative. The actual molecular weight and PDI will depend on the specific polymerization conditions.

Experimental Protocols for Studying DEHA in Polymerization Kinetics

To quantitatively assess the role of DEHA in polymerization kinetics, several key experiments can be performed.

Determination of Inhibition Effects using Dilatometry

Dilatometry is a classical technique for monitoring the progress of a polymerization reaction by measuring the volume contraction that occurs as monomer is converted to the denser polymer.[5]

Experimental Workflow:

Dilatometry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare monomer/initiator solution B Add varying concentrations of DEHA A->B C Degas solution to remove oxygen B->C D Fill dilatometer with prepared solution C->D E Place dilatometer in a constant temperature bath D->E F Record meniscus height over time E->F G Calculate monomer conversion from volume change F->G H Plot conversion vs. time G->H I Determine inhibition period and polymerization rate H->I

Caption: Workflow for studying inhibition kinetics using dilatometry.

Detailed Methodology:

  • Solution Preparation: Prepare a solution of the desired monomer (e.g., styrene) and a free-radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent if necessary. Divide the solution into several batches and add varying, known concentrations of DEHA to each. A control batch with no DEHA should also be prepared.

  • Degassing: Thoroughly degas each solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can also act as an inhibitor.

  • Dilatometer Filling: Carefully fill a dilatometer with the degassed solution, ensuring no air bubbles are trapped.

  • Measurement: Place the filled dilatometer in a constant-temperature water or oil bath to initiate polymerization. Record the height of the meniscus in the capillary of the dilatometer at regular time intervals.

  • Data Analysis: The change in volume is proportional to the monomer conversion. Plot monomer conversion as a function of time for each DEHA concentration. From these plots, the length of the inhibition period and the rate of polymerization can be determined.

Analysis of Monomer Conversion and DEHA Concentration by Gas Chromatography (GC)

Gas chromatography is a powerful technique for monitoring the disappearance of the monomer and the inhibitor over time.[6]

Experimental Workflow:

GC_Workflow cluster_reaction Polymerization Reaction cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis A Set up polymerization reaction with known initial concentrations of monomer, initiator, and DEHA B Take aliquots of the reaction mixture at different time intervals A->B C Quench the reaction in the aliquot (e.g., by rapid cooling or addition of a strong inhibitor) B->C D Add an internal standard C->D E Inject the prepared sample into the GC D->E F Analyze the chromatogram to determine the concentrations of monomer and DEHA E->F G Plot concentration vs. time for monomer and DEHA F->G H Calculate polymerization rate and inhibitor consumption rate G->H

Caption: Workflow for kinetic analysis using gas chromatography.

Detailed Methodology:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, initiate the polymerization of a monomer with a known initial concentration of DEHA.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the polymerization in the aliquot to prevent further reaction. This can be done by rapid cooling or by adding a high concentration of a different, very potent inhibitor.

  • Internal Standard: Add a known amount of an internal standard (a non-reactive compound with a distinct retention time in the GC) to the quenched aliquot for accurate quantification.

  • GC Analysis: Inject the sample into a gas chromatograph equipped with a suitable column and detector (e.g., a flame ionization detector - FID).

  • Quantification: By comparing the peak areas of the monomer and DEHA to that of the internal standard and using a pre-established calibration curve, determine their concentrations at each time point.

  • Data Analysis: Plot the concentrations of the monomer and DEHA as a function of time to determine the rates of polymerization and inhibitor consumption.

Characterization of Polymer Molecular Weight by Gel Permeation Chromatography (GPC)

GPC, also known as size-exclusion chromatography (SEC), is the standard method for determining the molecular weight distribution of a polymer.[7]

Detailed Methodology:

  • Sample Collection: For reactions stopped at different monomer conversions by the addition of DEHA, isolate the polymer by precipitation in a non-solvent, followed by filtration and drying.

  • Solution Preparation: Dissolve a small, known amount of the isolated polymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran - THF for polystyrene).

  • GPC Analysis: Inject the polymer solution into the GPC system. The instrument separates the polymer chains based on their hydrodynamic volume, with larger chains eluting first.

  • Data Analysis: Using a calibration curve generated from polymer standards of known molecular weights, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be determined.

Applications in Polymer Synthesis and Processing

The unique properties of DEHA make it valuable in various industrial applications:

  • Short-Stopping Agent in Synthetic Rubber Production: DEHA is widely used as a short-stopping agent in the emulsion polymerization of styrene-butadiene rubber (SBR) and other synthetic elastomers.[2] Its addition at a specific monomer conversion allows for precise control over the final properties of the rubber, such as its processability and mechanical strength.

  • In-Process Inhibitor: DEHA can be used as an in-process inhibitor to prevent premature polymerization during the manufacturing and purification of reactive monomers like styrene, butadiene, and isoprene.

  • Storage and Transport Stabilizer: Due to its volatility, DEHA can act as a vapor-phase inhibitor, protecting monomers from polymerization in storage tanks and transportation vessels.

Conclusion

This compound is a crucial tool for controlling free-radical polymerization kinetics. Its efficacy as a free-radical scavenger allows for its use as both a polymerization inhibitor and a short-stopping agent, providing precise control over reaction rates and final polymer properties. The experimental protocols detailed in this guide provide a framework for researchers and professionals to quantitatively study the effects of DEHA and optimize its use in various polymerization systems. A thorough understanding of the role of DEHA is essential for the development of advanced polymer materials with tailored properties.

References

Exploratory Studies of Diethylhydroxylamine (DEHA) as an Antioxidant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylhydroxylamine (DEHA) is a versatile organic compound recognized for its potent antioxidant and radical scavenging properties, primarily utilized in industrial applications such as water treatment, polymer manufacturing, and photographic development.[1] While its efficacy as an oxygen scavenger and polymerization inhibitor is well-documented, its potential antioxidant role in biological systems is an emerging area of interest. This technical guide provides an in-depth overview of the current understanding of DEHA's antioxidant properties, drawing from both industrial and the limited available biological studies. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource, detailing experimental methodologies, summarizing quantitative and qualitative data, and illustrating key mechanisms and workflows. A notable gap in the existing literature is the lack of extensive studies on DEHA's biological antioxidant capacity using standardized assays; this guide highlights these areas for future investigation.

Introduction to DEHA's Antioxidant Properties

N,N-Diethylhydroxylamine ((C₂H₅)₂NOH), or DEHA, is a colorless to pale yellow liquid that functions as a powerful free-radical scavenger.[1] Its primary industrial applications are centered around its ability to inhibit oxidation and unwanted polymerization. In these contexts, DEHA's antioxidant action involves terminating free radical chain reactions, thereby preventing degradation and extending the shelf life of various materials.[2] More specifically, it is known to react with and neutralize peroxy radicals and can scavenge both carbon- and oxygen-centered radicals. The antioxidant activity of hydroxylamines like DEHA is thought to be linked to their conversion to stable nitroxide radicals.[3]

From a chemical perspective, the antioxidant capacity of DEHA is rooted in the dissociation energy of its O-H bond, which is approximately 69.5 ± 2 kcal/mol.[3] This allows it to donate a hydrogen atom to reactive free radicals, effectively neutralizing them.[2] While its industrial utility is clear, the exploration of DEHA's antioxidant effects in biological systems is in its nascent stages. The most direct evidence comes from a study on its impact on lipid peroxidation in rat liver microsomes, which will be detailed in this guide.[1]

Quantitative and Qualitative Data on Antioxidant Effects

The available data on DEHA's antioxidant properties are largely qualitative, particularly in biological contexts. The following tables summarize the key findings from the literature.

Table 1: In Vitro Antioxidant Activity of DEHA in a Biological Model

Experimental SystemAssayEffect ObservedNotes
Rat Liver MicrosomesAscorbate-Dependent Non-enzymatic Lipid PeroxidationStrong InhibitionInhibition was found to be protein-independent, as it was also observed in heat-denatured microsomes.[1]
Rat Liver MicrosomesNADPH-Dependent Enzymatic Lipid PeroxidationModerate InhibitionSuggests a differential effect on enzymatic versus non-enzymatic oxidative processes.[1]
CD-1 (lCR) Br Male MouseHepatic Glutathione S-transferase, Selenium-independent and -dependent Glutathione Peroxidase ActivityNo Significant EffectIndicates that DEHA's potential antitumorigenic properties may have a different mechanism of action compared to antioxidants like butylated hydroxyanisole.[1]

Table 2: Radical Scavenging and Physicochemical Properties of DEHA

ParameterValue/ObservationSignificance
Reaction with Hydroxyl Radicals (Gas Phase)Reacts on every third collisionHigh reactivity, indicating potent radical scavenging capabilities.[4]
Reaction with Hydroxyl Radicals (Aqueous Solution)Considerably slower than in the gas phaseThe reaction mechanism is influenced by the solvent.[4]
OH Bond Dissociation Energy69.5 ± 2 kcal/molA key determinant of its ability to donate a hydrogen atom to free radicals.[3]
Autooxidation Activation Energy (in Chlorobenzene)16.5 ± 2 kcal/molRelates to the stability and reactivity of DEHA with oxygen.[3]

Experimental Protocols

Detailed experimental protocols for assessing the antioxidant properties of DEHA in biological systems are not widely published. The following sections describe the methodology for a key cited experiment and a standard industrial testing method.

Lipid Peroxidation Inhibition Assay in Rat Liver Microsomes

The following is a generalized protocol for a lipid peroxidation assay, based on the effects of DEHA observed in rat liver microsomes as described in the literature.[1] The specific concentrations and incubation times for the DEHA study are not available in the reviewed abstracts.

Objective: To determine the inhibitory effect of a compound on induced lipid peroxidation in isolated liver microsomes.

Materials:

  • Rat liver microsomes

  • Test compound (DEHA)

  • Inducing agents:

    • For non-enzymatic peroxidation: Ascorbic acid

    • For enzymatic peroxidation: NADPH

  • Tris-HCl buffer

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Procedure:

  • Microsome Preparation: Isolate microsomes from rat liver tissue via differential centrifugation.

  • Incubation: In a reaction vessel, combine the microsomal suspension, buffer, and varying concentrations of DEHA.

  • Initiation of Peroxidation:

    • To assess non-enzymatic peroxidation, add ascorbic acid to the reaction mixture.

    • To assess enzymatic peroxidation, add NADPH to the reaction mixture.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 15-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution of TCA.

  • Quantification of Malondialdehyde (MDA):

    • Add TBA reagent to the mixture.

    • Heat the samples in a boiling water bath for a set time to allow for the formation of the TBA-MDA adduct.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at a specific wavelength (typically 532-535 nm).

  • Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the DEHA-treated samples to a control sample without the inhibitor.

DEHA Concentration Measurement in Industrial Applications (PDTS Method)

This colorimetric method is commonly used to determine the concentration of DEHA in boiler feedwater.

Principle: DEHA reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous iron reacts with 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine disodium salt (PDTS) to form a pink-purple complex, the intensity of which is proportional to the DEHA concentration.

Materials:

  • Water sample containing DEHA

  • Ferric iron solution

  • PDTS indicator solution

  • Colorimeter or spectrophotometer

Procedure:

  • Treat the water sample with an excess of ferric iron.

  • The DEHA in the sample quantitatively reduces the ferric iron to ferrous iron.

  • Add the PDTS indicator solution.

  • A pink-purple colored complex will form.

  • Measure the absorbance of the solution at the appropriate wavelength.

  • Determine the concentration of DEHA by comparing the absorbance to a standard curve.

Signaling Pathways and Mechanistic Diagrams

Currently, there is no published research detailing the specific cellular signaling pathways modulated by DEHA's antioxidant activity. The primary known mechanism is direct radical scavenging.

DEHA_Radical_Scavenging DEHA DEHA ((C2H5)2NOH) NitroxideRadical Diethylnitroxide Radical ((C2H5)2NO•) DEHA->NitroxideRadical H• donation H_atom H• FreeRadical Free Radical (e.g., ROO•, •OH) NeutralizedMolecule Neutralized Molecule (e.g., ROOH, H2O) FreeRadical->NeutralizedMolecule accepts H•

Caption: Proposed mechanism of free radical scavenging by DEHA.

Lipid_Peroxidation_Assay_Workflow start Start: Isolate Rat Liver Microsomes prepare_reaction Prepare Reaction Mixture: Microsomes + Buffer + DEHA start->prepare_reaction initiate Initiate Peroxidation prepare_reaction->initiate non_enzymatic Add Ascorbic Acid (Non-enzymatic) initiate->non_enzymatic Path 1 enzymatic Add NADPH (Enzymatic) initiate->enzymatic Path 2 incubate Incubate at 37°C non_enzymatic->incubate enzymatic->incubate terminate Terminate Reaction (add TCA) incubate->terminate add_tba Add TBA Reagent terminate->add_tba heat Heat in Boiling Water Bath add_tba->heat measure Measure Absorbance of Supernatant (535 nm) heat->measure end End: Calculate % Inhibition measure->end

Caption: Experimental workflow for a lipid peroxidation inhibition assay.

Conclusion and Future Directions

DEHA is an established and potent antioxidant and radical scavenger in various industrial settings. Its mechanism of action, primarily through hydrogen donation to neutralize free radicals, is well-supported. The limited available in vitro evidence suggests that DEHA can inhibit lipid peroxidation in a biological membrane system, indicating a potential for further exploration in the life sciences.[1]

However, there is a significant lack of quantitative data on DEHA's antioxidant capacity in biological assays, such as DPPH, ABTS, or ORAC. Furthermore, its effects on cellular signaling pathways related to oxidative stress remain uninvestigated. Future research should focus on:

  • Quantitative Antioxidant Assays: Determining the IC50 values of DEHA in standard antioxidant assays to compare its potency with well-known antioxidants.

  • In Vivo Studies: Investigating the effects of DEHA on oxidative stress markers in animal models.

  • Mechanism of Action: Elucidating the specific cellular and molecular targets of DEHA and its influence on signaling pathways involved in oxidative stress and cellular protection.

A deeper understanding of DEHA's biological antioxidant properties could open avenues for its application in pharmaceuticals and other biomedical fields, leveraging its known efficacy as a radical scavenger.

References

N,N-Diethylhydroxylamine (DEHA): An In-Depth Technical Guide to its Reactivity with Free Radicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylhydroxylamine (DEHA) is a versatile organic compound recognized for its potent free radical scavenging and antioxidant properties. This technical guide provides a comprehensive overview of the reactivity of DEHA with a range of free radicals, including hydroxyl, superoxide, alkyl, and peroxyl radicals. It delves into the reaction mechanisms, kinetics, and the experimental methodologies used to characterize these interactions. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and other fields where the control of radical-induced processes is critical.

Introduction

Free radicals, highly reactive species with unpaired electrons, are implicated in a vast array of chemical and biological processes, from polymer degradation to cellular damage. The ability to control and mitigate the effects of these radicals is of paramount importance in numerous industrial and biomedical applications. This compound (DEHA), with the chemical formula (C₂H₅)₂NOH, has emerged as a significant player in this field due to its efficacy as a radical scavenger.[1][2] Its utility spans from being a polymerization inhibitor in industrial synthesis to a corrosion inhibitor in water treatment systems.[3][4] Understanding the nuances of its reactivity with different free radicals is crucial for optimizing its existing applications and exploring new therapeutic and industrial avenues.

This guide will provide a detailed examination of the core aspects of DEHA's reactivity, supported by quantitative data, experimental protocols, and visual representations of the underlying chemical processes.

Reactivity of DEHA with Various Free Radicals

The primary mechanism by which DEHA scavenges free radicals involves the donation of a hydrogen atom from its hydroxyl group, leading to the formation of a stable diethylnitroxide radical.[2][5] This action effectively terminates radical chain reactions.[2]

Reactivity with Hydroxyl Radicals (•OH)

The hydroxyl radical is one of the most reactive and damaging free radicals. DEHA exhibits high reactivity towards •OH radicals. The reaction proceeds via hydrogen abstraction from the O-H bond of DEHA, forming the diethylnitroxide radical ((C₂H₅)₂NO•).[5][6]

Reactivity with Superoxide Radicals (O₂⁻•)

The photochemical oxidation of DEHA has been reported to involve superoxide radicals, alongside hydrogen peroxide and the diethylnitroxide radical.[7][8] The autooxidation of DEHA can also be initiated by a reaction with molecular oxygen, which is a non-chain free radical mechanism where the reaction with hydroperoxyl radicals (HO₂•) follows to produce hydrogen peroxide and subsequently diethylnitroxide radicals.[1][9]

Reactivity with Other Radicals

DEHA also reacts with other radical species, including hydrated electrons (eₐq⁻) and carbonate radicals (CO₃⁻•).[6] While less reactive than the hydroxyl radical, these species are significant in various chemical and biological systems.

Quantitative Data on DEHA Reactivity

The efficiency of a radical scavenger is quantified by its reaction rate constant (k). The following table summarizes the available quantitative data for the reaction of DEHA with different free radicals.

Radical SpeciesRate Constant (k)MediumReference(s)
Hydroxyl Radical (•OH)1.01 x 10¹⁰ M⁻¹s⁻¹Gas Phase (25 °C)[10]
Hydroxyl Radical (•OH)Slower than gas phaseAqueous Solution[5][11]
Hydrated Electron (eₐq⁻)-Aqueous Solution[6]
Carbonate Radical (CO₃⁻•)-Aqueous Solution[6]
Hydroperoxyl Radical (HO₂•)-Solution & Gas Phase[1][9]

Note: Specific rate constants for hydrated electron and carbonate radical were not explicitly found in the provided search results, though their reactivity is mentioned. Similarly, while the reaction with hydroperoxyl radical is described, a specific rate constant is not provided. Further research is required to obtain quantitative data for the reactivity of DEHA with alkyl and peroxyl radicals.

Experimental Protocols

The study of DEHA's reactivity with free radicals employs specialized techniques capable of generating and detecting these transient species.

Pulse Radiolysis

Pulse radiolysis is a powerful technique for studying fast reactions involving free radicals.[12][13][14][15][16][17] A high-energy electron pulse is used to generate a high concentration of primary radicals in a solution, and the subsequent reactions are monitored using time-resolved detection methods, typically absorption spectroscopy.

Exemplary Protocol for Studying DEHA Reactivity with Hydroxyl Radicals:

  • Sample Preparation: Prepare an aqueous solution of this compound of a known concentration in high-purity water. The solution should be saturated with nitrous oxide (N₂O) to convert hydrated electrons into hydroxyl radicals.

  • Pulse Generation: Subject the sample to a short pulse of high-energy electrons from a linear accelerator.

  • Transient Species Detection: Monitor the formation and decay of transient species, such as the diethylnitroxide radical, by measuring the change in optical absorbance at a specific wavelength (e.g., around 395 nm for the diethylnitroxide radical) as a function of time after the pulse.[6]

  • Kinetic Analysis: Analyze the kinetic traces to determine the rate constant of the reaction between DEHA and the hydroxyl radical.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for the direct detection and characterization of species with unpaired electrons, such as free radicals.[3][18][19][20][21] When radicals are too short-lived to be detected directly, a technique called spin trapping is employed. A "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR.[1]

Exemplary Protocol for Spin Trapping of Hydroxyl Radicals Reacting with DEHA:

  • Radical Generation: Generate hydroxyl radicals in an aqueous solution using a method such as the Fenton reaction (Fe²⁺ + H₂O₂).

  • Spin Trapping: Introduce a spin trap, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), into the solution containing DEHA. The hydroxyl radicals will react with both DEHA and DMPO.

  • EPR Measurement: Transfer the solution to a quartz flat cell and place it in the cavity of an EPR spectrometer.

  • Spectrum Acquisition: Record the EPR spectrum. The spectrum of the DMPO-OH adduct will be observed, and its intensity will be modulated by the competitive reaction with DEHA.

  • Data Analysis: By analyzing the decrease in the DMPO-OH adduct signal in the presence of varying concentrations of DEHA, the rate constant for the reaction of DEHA with the hydroxyl radical can be determined.

Reaction Pathways and Mechanisms

The interaction of DEHA with free radicals initiates a cascade of reactions. Visualizing these pathways is essential for a complete understanding of its antioxidant mechanism.

Primary Scavenging Reaction

The initial and most critical step in DEHA's radical scavenging activity is the abstraction of the hydrogen atom from its hydroxyl group by a free radical (R•). This reaction produces the relatively stable diethylnitroxide radical and a non-radical species.

G DEHA This compound ((C₂H₅)₂NOH) Reaction DEHA->Reaction Radical Free Radical (R•) Radical->Reaction Nitroxide Diethylnitroxide Radical ((C₂H₅)₂NO•) Product Non-Radical Product (RH) Reaction->Nitroxide H abstraction Reaction->Product

Caption: Initial hydrogen abstraction from DEHA by a free radical.

Fate of the Diethylnitroxide Radical

The diethylnitroxide radical is a persistent radical, but it is not entirely unreactive. Its subsequent reactions are crucial in determining the overall outcome of the scavenging process. The specific decay pathways of the diethylnitroxide radical can vary depending on the reaction conditions and the presence of other reactive species. Further research is needed to fully elucidate these pathways.

Conclusion

This compound is a highly effective free radical scavenger with broad applications. Its primary mode of action involves hydrogen atom donation to form a stable diethylnitroxide radical. While its reactivity with hydroxyl radicals is well-documented, further quantitative investigation into its kinetics with other radical species, particularly alkyl and peroxyl radicals, is warranted. The experimental protocols outlined in this guide provide a foundation for researchers to further explore and quantify the radical scavenging capabilities of DEHA. A deeper understanding of the complete reaction pathways will be instrumental in harnessing the full potential of this versatile molecule in both industrial and therapeutic contexts.

References

In-Depth Technical Guide to the Volatility of DEHA in Steam Generation Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylhydroxylamine (DEHA) is a volatile oxygen scavenger and metal passivator integral to corrosion control in modern steam generation systems. Its efficacy is intrinsically linked to its volatility, which allows for the protection of the entire steam-condensate circuit. This technical guide provides a comprehensive analysis of the volatility of DEHA, including its steam-water distribution characteristics and thermal stability under typical boiler operating conditions. Quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key processes and experimental workflows are visualized using logical diagrams to facilitate a deeper understanding of DEHA's behavior in industrial steam systems.

Introduction

Corrosion in steam generation systems, primarily driven by dissolved oxygen, poses a significant threat to operational efficiency, equipment longevity, and safety. Chemical oxygen scavengers are employed to mitigate this issue, with this compound (DEHA) emerging as a preferred alternative to traditional treatments like hydrazine due to its lower toxicity and beneficial chemical properties.[1][2]

A critical attribute of DEHA is its volatility, which enables its distribution throughout the entire steam generation system, including steam and condensate lines, offering comprehensive protection against corrosion.[3] This document delves into the core principles governing DEHA's volatility, presenting available quantitative data and outlining the experimental protocols used to determine these characteristics.

Volatility and Steam-Water Distribution of DEHA

The partitioning of DEHA between the liquid (boiler water) and vapor (steam) phases is a key parameter in determining its effectiveness as a corrosion inhibitor throughout the steam circuit. This partitioning behavior is quantified by the distribution ratio (also known as the partition coefficient), which is the ratio of the concentration of DEHA in the steam to its concentration in the water at equilibrium.

Quantitative Volatility Data

Published data on the volatility of DEHA indicates a complex relationship with system pressure. One source indicates a vapor-liquid distribution ratio of 1.3, signifying that DEHA has a slightly higher preference for the steam phase under certain, albeit unspecified, conditions.[4][5] Another study describes a trend where the volatility of DEHA increases as pressure rises from 100 psig to 300 psig, after which it begins to decrease at higher pressures.[6] This behavior is crucial for optimizing DEHA dosage in various boiler systems.

For comparative purposes, the distribution ratios of other common boiler water treatment amines are provided in the table below.

AmineDistribution RatioConditions
DEHA 1.3 Not Specified
Hydrazine0.1Not Specified
Sodium Sulfite0.0Not Specified

Table 1: Comparison of the vapor-liquid distribution ratios of DEHA and other common oxygen scavengers.[5]

Logical Flow of DEHA Distribution in a Steam System

The following diagram illustrates the distribution pathway of DEHA within a typical steam generation and condensate return system.

DEHA_Distribution cluster_boiler_system Boiler System cluster_condensate_system Condensate System Boiler Boiler Drum (Liquid & Steam Separation) Steam_Header Steam Header Boiler->Steam_Header Volatilized DEHA in Steam Feedwater Feedwater Tank (DEHA Dosing) Feedwater->Boiler DEHA in Water Process Heat Exchanger/ Process Use Steam_Header->Process DEHA protects equipment Condensate_Return Condensate Return Line Process->Condensate_Return DEHA in Condensate Condensate_Return->Feedwater DEHA returns to Feedwater DEHA_Volatility_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Analysis & Calculation Setup High-Pressure Autoclave or Pilot Boiler Dose Dose with known DEHA concentration Setup->Dose Equilibrate Equilibrate at desired Pressure & Temperature Dose->Equilibrate Sample_Liquid Sample Liquid Phase (Boiler Water) Equilibrate->Sample_Liquid Sample_Vapor Sample Vapor Phase (Condensed Steam) Equilibrate->Sample_Vapor Analyze_Liquid Analyze Liquid Sample for DEHA Concentration (CL) Sample_Liquid->Analyze_Liquid Analyze_Vapor Analyze Vapor Sample for DEHA Concentration (CV) Sample_Vapor->Analyze_Vapor Calculate Calculate Distribution Ratio (DR = CV / CL) Analyze_Liquid->Calculate Analyze_Vapor->Calculate

References

An In-depth Technical Guide to the Degradation Products of Di(2-ethylhexyl) Adipate (DEHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of Di(2-ethylhexyl) adipate (DEHA), a widely used plasticizer. The focus is on the core chemical properties of these degradation products, detailed experimental protocols for their analysis, and visualization of the degradation pathways and analytical workflows.

Introduction to DEHA and its Degradation

Di(2-ethylhexyl) adipate (DEHA) is an organic compound primarily utilized as a plasticizer to enhance the flexibility and durability of various polymers, most notably polyvinyl chloride (PVC).[1] Its applications are extensive, ranging from food packaging films to medical devices.[1][2] Due to its widespread use and the fact that it is not chemically bound to the polymer matrix, DEHA can leach into the environment and food, leading to human exposure.[2]

The degradation of DEHA is a critical area of study as the resulting products can exhibit different chemical and toxicological properties compared to the parent compound. The primary mechanism of DEHA degradation in biological and environmental systems is through enzymatic hydrolysis, followed by oxidation.[2][3]

Primary Degradation Pathways of DEHA

The degradation of DEHA is initiated by the enzymatic hydrolysis of one of its ester bonds, a reaction catalyzed by non-specific esterases found in various tissues, including the liver and small intestine.[4] This initial step yields mono(2-ethylhexyl) adipate (MEHA) and 2-ethylhexanol.[4]

Subsequently, MEHA can undergo further hydrolysis to produce adipic acid and another molecule of 2-ethylhexanol. Concurrently, the 2-ethylhexanol can be oxidized to 2-ethylhexanoic acid.[2] Further oxidation of the MEHA side chain can also occur, leading to metabolites such as mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA).[5][6]

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DEHA_Degradation_Pathway DEHA Di(2-ethylhexyl) adipate (DEHA) MEHA Mono(2-ethylhexyl) adipate (MEHA) DEHA->MEHA Hydrolysis (Esterases) TwoEH 2-Ethylhexanol DEHA->TwoEH MEHA->TwoEH AdipicAcid Adipic Acid MEHA->AdipicAcid Hydrolysis OxidizedMEHA Oxidized MEHA Metabolites (e.g., 5OH-MEHA, 5oxo-MEHA, 5cx-MEPA) MEHA->OxidizedMEHA Oxidation (CYP Enzymes) TwoEHA 2-Ethylhexanoic Acid TwoEH->TwoEHA Oxidation

DEHA Degradation Pathway

Chemical Properties of DEHA and its Degradation Products

The following table summarizes the key chemical properties of DEHA and its primary degradation products. This data is essential for understanding their environmental fate, bioavailability, and for the development of analytical methods.

CompoundChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)Water Solubility
Di(2-ethylhexyl) adipate (DEHA) C₂₂H₄₂O₄370.57417-67.80.922 at 25°C<0.0001 g/L
Mono(2-ethylhexyl) adipate (MEHA) C₁₄H₂₆O₄258.35167 (at 760 mmHg)N/A0.9897<1 mg/mL at 21°C[7]
2-Ethylhexanol C₈H₁₈O130.23183-185-760.8344 at 20°CPoorly soluble
2-Ethylhexanoic acid C₈H₁₆O₂144.21228.1-590.903 at 25°CApprox. 2 g/L at 20°C[8]
Adipic acid C₆H₁₀O₄146.14337.5153.21.361.9 g/100 mL at 20°C[9]

N/A: Not Available

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of DEHA degradation.

In Vitro Metabolism of DEHA using Human Liver Microsomes

This protocol is designed to investigate the enzymatic conversion of DEHA to its metabolites in a controlled laboratory setting, simulating hepatic metabolism.

Objective: To determine the formation of MEHA and its oxidized metabolites from DEHA upon incubation with human liver microsomes.

Materials:

  • Di(2-ethylhexyl) adipate (DEHA)

  • Mono(2-ethylhexyl) adipate (MEHA) as a reference standard

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN), ice-cold, for reaction quenching

  • Internal standard (e.g., a stable isotope-labeled analog) for LC-MS/MS analysis

  • Incubator or shaking water bath set to 37°C

  • Centrifuge

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DEHA in a suitable organic solvent like DMSO or acetonitrile. The final concentration of the solvent in the incubation mixture should not exceed 1% to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system as per the manufacturer's instructions.

    • Prepare the phosphate buffer containing MgCl₂.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the human liver microsomes, phosphate buffer, and the DEHA substrate solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • The final incubation mixture may contain:

      • Human liver microsomes (e.g., 0.5 mg/mL protein)

      • DEHA (e.g., 10 µM)

      • Phosphate buffer (100 mM, pH 7.4)

      • MgCl₂ (e.g., 5 mM)

      • NADPH regenerating system

    • Incubate the mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method for the quantification of MEHA and other potential metabolites.

Analytical Method: Quantification of DEHA Metabolites by HPLC-MS/MS

This protocol describes a highly sensitive and selective method for the determination of DEHA metabolites in biological matrices, such as urine or the supernatant from in vitro metabolism studies.

Objective: To accurately quantify the concentrations of MEHA and its oxidized metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reverse-phase column, such as a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient program to separate the analytes of interest. For example, starting with a low percentage of mobile phase B, increasing to a high percentage to elute the compounds, followed by a re-equilibration step.

  • Flow Rate: e.g., 0.3 mL/min.

  • Column Temperature: e.g., 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for acidic metabolites.

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Precursor and Product Ions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Sample Preparation (for urine samples):

  • Enzymatic Hydrolysis: To a 1 mL urine sample, add a buffer (e.g., ammonium acetate) and β-glucuronidase/sulfatase to deconjugate glucuronidated and sulfated metabolites. Incubate at 37°C for a specified period (e.g., 2 hours).[6]

  • Solid-Phase Extraction (SPE) (Optional for cleanup and concentration):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent).

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes with a stronger organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Quantification:

  • Generate a calibration curve using standards of known concentrations prepared in a matrix similar to the samples.

  • Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

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Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma, Tissue Homogenate) Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) Sample->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Concentration Concentration & Reconstitution Extraction->Concentration HPLC HPLC Separation (Reverse-Phase Chromatography) Concentration->HPLC MSMS MS/MS Detection (ESI-SRM/MRM) HPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification Results Results Reporting Quantification->Results

Analytical Workflow for DEHA Metabolites

Toxicological Significance of DEHA Degradation Products

The degradation products of DEHA are of toxicological interest as they may exhibit different bioactivities than the parent compound. For instance, mono(2-ethylhexyl) adipate (MEHA) has been shown to cause peroxisome proliferation, a cellular response linked to potential carcinogenicity in rodents. Furthermore, 2-ethylhexanoic acid has been associated with developmental toxicity in animal studies, including effects on fertility and skeletal malformations. Therefore, understanding the degradation of DEHA is crucial for a comprehensive risk assessment of this widely used plasticizer.

Conclusion

This technical guide has provided a detailed overview of the degradation products of Di(2-ethylhexyl) adipate, their chemical properties, and the methodologies used for their study. The primary degradation pathway involves hydrolysis to MEHA and 2-ethylhexanol, with subsequent metabolism to adipic acid and 2-ethylhexanoic acid. The provided experimental protocols for in vitro metabolism and HPLC-MS/MS analysis offer a foundation for researchers investigating the fate and effects of DEHA. The toxicological significance of the degradation products underscores the importance of continued research in this area to ensure human and environmental safety.

References

Methodological & Application

Application Notes and Protocols for N,N-Diethylhydroxylamine (DEHA) as a Polymerization Inhibitor in Styrene-Butadiene Rubber (SBR) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N,N-Diethylhydroxylamine (DEHA) as a highly effective short-stopping agent in the emulsion polymerization of styrene-butadiene rubber (SBR). Precise control over the polymerization process is critical to achieving the desired molecular weight, microstructure, and overall quality of the final rubber product. DEHA serves as a potent radical scavenger to terminate the polymerization reaction at a specific monomer conversion, thereby ensuring batch-to-batch consistency and desired material properties.

Introduction

Styrene-butadiene rubber (SBR) is a versatile synthetic elastomer widely used in various applications, most notably in the manufacturing of tires. The synthesis of SBR is commonly achieved through emulsion polymerization, a process that involves the polymerization of styrene and butadiene monomers in an aqueous medium. A key step in this process is the termination of the polymerization reaction, known as short-stopping, once the desired monomer conversion has been reached. This is crucial to prevent the formation of high molecular weight polymers and gel, which can negatively impact the rubber's processability and physical properties.[1]

This compound (DEHA) is a highly effective short-stopping agent used in SBR production. Its primary function is to act as a free radical scavenger, rapidly reacting with and neutralizing the propagating polymer radicals.[1] The hydroxylamine group in the DEHA molecule donates a hydrogen atom to the radical species, effectively terminating the polymer chain growth.[1] This rapid quenching of the polymerization allows for precise control over the final properties of the SBR, such as its Mooney viscosity, tensile strength, and elasticity.[1]

Mechanism of Action

The inhibitory effect of DEHA in radical polymerization is attributed to its ability to scavenge free radicals. The mechanism involves the donation of a hydrogen atom from the hydroxylamine group to the propagating polymer radical, which terminates the chain.

DEHA_Mechanism P_radical Propagating Polymer Radical (P•) Terminated_Polymer Terminated Polymer (P-H) P_radical->Terminated_Polymer H atom donation DEHA This compound ((C₂H₅)₂NOH) DEHA_radical DEHA Radical ((C₂H₅)₂NO•) DEHA->DEHA_radical H atom donation SBR_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_shortstopping Short-Stopping cluster_analysis Analysis A Prepare Aqueous Phase: - Deionized Water - Surfactant - Electrolyte - Chelated Iron Complex - Sodium Formaldehyde Sulfoxylate C Charge Reactor with Aqueous Phase A->C B Prepare Monomer Phase: - Styrene - 1,3-Butadiene - Chain Transfer Agent (TDM) E Add Monomer Phase and Organic Peroxide Initiator B->E D Cool Reactor to 10-12°C C->D D->E F Maintain Polymerization at 10-12°C with Agitation E->F G Monitor Monomer Conversion (e.g., Gravimetric Analysis) F->G H At ~60% Conversion, Add DEHA Solution (e.g., 350 ppm) G->H I Coagulate Latex H->I J Wash and Dry SBR Crumb I->J K Measure Mooney Viscosity (ASTM D1646) J->K

References

Application of DEHA as an Oxygen Scavenger in High-Pressure Boiler Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Diethylhydroxylamine (DEHA) is a volatile organic compound utilized as an effective oxygen scavenger and metal passivator in high-pressure boiler systems.[1][2] Dissolved oxygen is a primary contributor to corrosion and pitting of metal surfaces within a boiler, which can lead to reduced efficiency, equipment failure, and costly downtime.[1][3] DEHA offers a significant advantage over traditional oxygen scavengers like hydrazine due to its lower toxicity and comparable, if not superior, performance.[4] Its volatile nature allows for distribution throughout the entire steam system, providing comprehensive protection for the boiler, steam and condensate lines.[1][4] This document provides detailed application notes and protocols for the use of DEHA in high-pressure boiler systems, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

DEHA is a colorless to pale yellow liquid with the chemical formula (C₂H₅)₂NOH.[5][6] It is soluble in water and functions as a reducing agent.[6]

Mechanism of Action

DEHA's protective properties in a boiler system are twofold: oxygen scavenging and metal passivation.

Oxygen Scavenging

DEHA rapidly reacts with and removes dissolved oxygen from boiler feedwater, particularly under the high temperature and pressure conditions of a high-pressure boiler.[5][7] This reaction helps to prevent oxygen-induced corrosion. The overall reaction of DEHA with oxygen can be summarized as follows, yielding harmless byproducts such as acetate, nitrogen, and water, which do not contribute to the total dissolved solids (TDS) in the boiler water.[5][8][9]

4(C₂H₅)₂NOH + 9O₂ → 8CH₃COOH + 2N₂ + 6H₂O[6]

Metal Passivation

In addition to oxygen scavenging, DEHA promotes the formation of a protective magnetite (Fe₃O₄) film on low-carbon steel surfaces.[1][3] It achieves this by reducing hematite (red rust, Fe₂O₃) to magnetite, a more stable and less permeable layer that passivates the metal and protects it from further corrosion.[1][6] This passivation effect extends throughout the entire steam system due to DEHA's volatility.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of DEHA in high-pressure boiler systems.

ParameterValueReference
Stoichiometric Ratio (DEHA:O₂) ** 2.8:1[5][10]
Practical Dosage Ratio (DEHA:O₂) Approximately 4:1[6]
Operating Pressure Effective in medium and high-pressure boilers (>70 bar)[5][10]
Feedwater Temperature Effective above 180°F (82°C)
Optimal pH **Reaction rate increases with pH, optimal at pH ≥ 8.5[11]
ParameterSteam BoilersHigh-Pressure Hot Water SystemsReference
Initial Dosage 300-500 ppb200 ml/m³[12]
Continuous Dosage 20 ml/m³ of feedwater per mg/L of dissolved oxygen-[12]
Residual DEHA Concentration 0.1-0.25 ppm in feed or boiler water5-10 ppm[12][13]
ParameterDEHAHydrazineSodium Sulfite
Toxicity Low (LD₅₀ >2000 mg/kg, rat, oral)High (LD₅₀ 50 mg/kg, rat, oral)Low
Volatility HighModerateLow (non-volatile)
TDS Contribution NoNoYes
Passivation YesYesNo
Byproducts Neutralizing amines (diethylamine, ethylmethylamine), acetate, nitrogen, waterAmmonia, nitrogen, waterSodium sulfate

Experimental Protocols

Protocol for Determination of DEHA Concentration in Boiler Water (PDTS Method)

This protocol is a modification of a ferrous iron colorimetric test and is commonly used for measuring low levels of DEHA.[1][14]

Principle: DEHA reduces a known excess of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous iron then reacts with a colorimetric indicator, 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, disodium salt (PDTS), to form a pink-purple complex. The intensity of the color is directly proportional to the DEHA concentration.[14]

Materials:

  • Spectrophotometer or colorimeter capable of measuring absorbance at the appropriate wavelength for the PDTS complex.

  • Sample cells (cuvettes)

  • Pipettes

  • Reagent 1: Ferric iron solution

  • Reagent 2: PDTS indicator solution buffered to an appropriate pH.

  • DEHA standards of known concentrations

  • Deionized water

Procedure:

  • Sample Collection: Collect a representative sample of boiler feedwater or condensate.

  • Sample Preparation: If the sample is turbid, filter it before analysis.[15]

  • Standard Curve Preparation: Prepare a series of DEHA standards of known concentrations.

  • Reaction: a. To a clean sample cell, add a specific volume of the boiler water sample or a DEHA standard. b. Add a precise volume of the ferric iron solution (Reagent 1) and mix. c. Add a precise volume of the PDTS indicator solution (Reagent 2) and mix thoroughly. d. Allow the reaction to proceed for a specified time (e.g., 10 minutes) in the dark to allow for full color development.[16]

  • Measurement: a. Measure the absorbance of the resulting pink-purple solution using the spectrophotometer at the wavelength of maximum absorbance for the Fe²⁺-PDTS complex. b. Use deionized water or a reagent blank to zero the instrument.

  • Calculation: a. Plot a standard curve of absorbance versus DEHA concentration for the prepared standards. b. Determine the concentration of DEHA in the boiler water sample by comparing its absorbance to the standard curve.

Note: Commercially available test kits from manufacturers like CHEMetrics and Hach simplify this procedure by providing pre-packaged reagents and comparators for visual or instrumental analysis.[14][16][17]

Visualizations

DEHA_Mechanism cluster_oxygen_scavenging Oxygen Scavenging Pathway cluster_passivation Metal Passivation Pathway cluster_ph_control pH Control Pathway DEHA DEHA ((C₂H₅)₂NOH) Byproducts Byproducts: - Acetate (CH₃COOH) - Nitrogen (N₂) - Water (H₂O) DEHA->Byproducts Reacts with O2 Dissolved Oxygen (O₂) O2->Byproducts Reacts with Hematite Hematite (Red Rust) (Fe₂O₃) on Steel Surface Magnetite Magnetite (Protective Layer) (Fe₃O₄) Hematite->Magnetite Reduction DEHA2 DEHA DEHA2->Hematite Reduces DEHA3 DEHA Thermal_Degradation Thermal Degradation in Boiler DEHA3->Thermal_Degradation Neutralizing_Amines Neutralizing Amines: - Diethylamine - Ethylmethylamine Thermal_Degradation->Neutralizing_Amines Condensate_pH Increased Condensate pH Neutralizing_Amines->Condensate_pH Leads to

Caption: DEHA's multi-faceted mechanism of action in a high-pressure boiler system.

DEHA_Analysis_Workflow start Start: Boiler Water Sample sample_prep Sample Preparation (Filtration if turbid) start->sample_prep reaction Reaction with Reagents: 1. Add Ferric Iron (Fe³⁺) 2. Add PDTS Indicator sample_prep->reaction color_dev Color Development (Pink-Purple Complex Formation) reaction->color_dev measurement Spectrophotometric Measurement (Absorbance Reading) color_dev->measurement calculation Concentration Calculation (Comparison to Standard Curve) measurement->calculation end End: DEHA Concentration Result calculation->end

Caption: Experimental workflow for the determination of DEHA concentration.

Advantages and Considerations

Advantages:

  • Low Toxicity: A safer alternative to hydrazine.[4]

  • Volatility: Provides protection throughout the entire steam and condensate system.[1][4]

  • Metal Passivation: Forms a protective magnetite layer on metal surfaces.[1][3]

  • No TDS Contribution: Does not add to the total dissolved solids in the boiler water.[5][9]

  • pH Control: Thermal degradation produces neutralizing amines that help to raise the pH of the condensate, reducing the need for additional amine treatments.[1][3]

Considerations:

  • Cost: DEHA can be more expensive than some traditional oxygen scavengers.[6]

  • Reaction Rate: The reaction rate of DEHA with oxygen is dependent on temperature and pH, being less effective in low-pressure, low-temperature systems.[1]

  • Byproducts: While generally harmless, the formation of acetic acid as a byproduct should be considered in systems operating without hydroxide alkalinity.[6]

Conclusion

DEHA is a highly effective and versatile chemical for the treatment of high-pressure boiler systems. Its dual-action as a volatile oxygen scavenger and a metal passivator provides comprehensive protection against corrosion. When applied according to the recommended protocols and dosages, DEHA can significantly enhance the longevity and efficiency of boiler operations while offering a more favorable safety profile compared to traditional treatments like hydrazine. Regular monitoring of DEHA residuals is crucial for optimizing its performance and ensuring continued system protection.

References

Application Note: DEHA as a Short-Stopper in Emulsion Polymerization of Vinyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the synthesis of polymers via emulsion polymerization, particularly for synthetic rubbers like styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber (NBR), precise control over the reaction is crucial to achieve the desired material properties.[1][2] Uncontrolled polymerization can lead to polymers with excessively high molecular weights, extensive branching, or cross-linking, which can negatively impact processability and performance.[3]

A "short-stopper" is a chemical agent introduced to the reaction at a specific monomer conversion to rapidly terminate the polymerization process.[1][4] This termination, or short-stopping, halts the growth of polymer chains, allowing for fine control over properties such as molecular weight, microstructure, and Mooney viscosity.[1][5] N,N-Diethylhydroxylamine (DEHA) is a highly effective and widely used short-stopper in the emulsion polymerization of vinyl monomers like styrene, butadiene, isoprene, and chloroprene.[1][2][4][6] Its primary function is to act as a potent free-radical scavenger, ensuring the production of polymers with consistent and desirable specifications.[1][3]

Mechanism of Action

Free-radical polymerization proceeds through three main stages: initiation, propagation, and termination.[7] A short-stopper's role is to intervene and force the termination of propagating polymer chains. DEHA's efficacy stems from its ability to rapidly scavenge free radicals.[1][6]

The mechanism involves the hydroxylamine group within the DEHA molecule. This group can readily donate a hydrogen atom to the propagating polymer radical (P•). This transfer effectively neutralizes the radical, terminating the polymer chain growth. The resulting DEHA radical is stable and does not initiate new polymer chains.[3] This rapid and efficient interception of growing polymer chains allows for immediate cessation of the polymerization upon addition.[1][3]

DEHA_Mechanism P_radical Pn-CH2-CH• (Propagating Polymer Radical) Terminated_Polymer Pn-CH2-CH2 (Terminated Polymer) P_radical->Terminated_Polymer H Atom Transfer DEHA (C2H5)2N-OH (DEHA) DEHA_Radical (C2H5)2N-O• (Stable DEHA Radical) DEHA->DEHA_Radical

Caption: Mechanism of DEHA as a radical scavenger.

Data Presentation: Performance of DEHA

DEHA demonstrates excellent performance in terminating polymerization and stabilizing the resulting latex. Its efficiency is often compared with other short-stoppers or used in combination formulations. The following table summarizes key performance data.

Short-Stopper System Concentration (ppm) Performance Metric Result Reference
DEHA350 - 400Monomer Conversion after 20hStable (~60% initial)[8]
DEHA/SDDC¹ Blend400Monomer Conversion after 20hStable (~60% initial)[8]
DEHA/DBHA² Blend400Monomer Conversion after 20hStable (~60% initial)[8]
DEHA350Mooney Viscosity (ML 1+4 @ 100°C)52.3[8]
DEHA/DBHA² BlendN/AMooney Viscosity (ML 1+4 @ 100°C)52.4[8]
Control (No Stabilizer)0Mooney Viscosity (ML 1+4 @ 100°C)58.0[8]
¹SDDC: Sodium Dimethyldithiocarbamate
²DBHA: Dibenzylhydroxylamine

The data indicates that DEHA is highly effective at halting increases in monomer conversion, performing comparably to combination systems.[8] Furthermore, its use contributes to stabilizing the polymer's Mooney viscosity, a key metric for processability.[8]

Experimental Protocol: DEHA as a Short-Stopper in SBR Emulsion Polymerization

This protocol outlines a laboratory-scale procedure for the emulsion polymerization of Styrene-Butadiene Rubber (SBR), employing DEHA as a short-stopping agent.

4.1. Materials and Equipment

  • Monomers: Styrene (inhibitor removed), Butadiene

  • Aqueous Phase: Deionized water

  • Emulsifier: Rosin acid soap or fatty acid soap

  • Initiator: Persulfate (e.g., potassium persulfate) or a redox system

  • Chain Transfer Agent: Tertiary dodecyl mercaptan (TDM)

  • Short-Stopper: this compound (DEHA), typically as an aqueous solution (e.g., 85%)

  • Equipment: Jacketed pressure reactor (e.g., 1L), magnetic or mechanical stirrer, temperature controller, nitrogen inlet, sampling system, weighing balance, glassware.

4.2. Experimental Workflow

Caption: Workflow for using DEHA in emulsion polymerization.

4.3. Step-by-Step Procedure

  • Reactor Preparation: Assemble and clean the pressure reactor. Ensure all seals are secure.

  • Charge Aqueous Phase: Charge the reactor with deionized water and the emulsifier. Begin agitation and bring the reactor to the desired initial temperature (e.g., 5-10°C for "cold" SBR).[5]

  • Inert Atmosphere: Purge the reactor with nitrogen to remove oxygen, which can inhibit free-radical polymerization.

  • Charge Monomers: Add the chain transfer agent (TDM), followed by the styrene. Then, charge the condensed butadiene monomer. Allow the reactor contents to equilibrate at the target temperature.[5]

  • Initiation: Add the initiator solution to start the polymerization. The reaction is exothermic, so monitor the temperature closely and use the cooling jacket to maintain the setpoint.

  • Monitoring Conversion: Periodically take samples from the reactor to determine the percent conversion of monomer to polymer. This is typically done by gravimetric analysis (weighing the sample before and after drying to determine solids content).[5]

  • Short-Stopping: Once the target monomer conversion is achieved (e.g., 60-70%), inject the calculated amount of DEHA solution into the reactor.[5][9] A typical dosage is between 0.04 and 0.1 parts by weight per 100 parts of monomer charged.

  • Mixing: Allow the DEHA to mix thoroughly with the latex for a short period (e.g., 15-30 minutes) to ensure complete termination of all growing polymer chains.

  • Monomer Recovery: Cool the reactor and vent the unreacted butadiene. Unreacted styrene can be removed later by steam stripping.[9]

  • Polymer Isolation and Analysis: The final latex can be analyzed directly or the solid rubber can be isolated. To isolate, the latex is coagulated (e.g., with acid and brine), and the resulting rubber crumb is washed and dried.

  • Characterization: Analyze the final polymer for properties such as Mooney viscosity, molecular weight distribution (via GPC), and residual monomer content.

Safety and Handling

DEHA is an organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is considered to have a more favorable safety profile compared to alternatives that may form regulated nitrosamines.[4][5] However, always consult the Safety Data Sheet (SDS) before use. Its use as a vapor phase inhibitor also contributes to the safer storage and handling of reactive monomers.[2]

References

Application Notes and Protocols for Utilizing DEHA as a Corrosion Inhibitor for Steel in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylhydroxylamine (DEHA) is a volatile, organic compound recognized for its efficacy as a corrosion inhibitor for steel, particularly in aqueous environments such as boiler feedwater and steam condensate lines.[1][2][3][4] Its primary function is to mitigate corrosion through a dual-action mechanism: scavenging dissolved oxygen and promoting the formation of a protective passivating layer on the steel surface.[1][2][5] DEHA is considered a safer alternative to hydrazine, a traditional oxygen scavenger, due to its lower toxicity.[2][3] These application notes provide a comprehensive overview of DEHA's properties, mechanism of action, and detailed protocols for its evaluation as a corrosion inhibitor.

While DEHA is widely used in industrial applications, particularly in boiler systems, there is a notable lack of publicly available, detailed quantitative data from standardized laboratory corrosion tests such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) in various aqueous solutions. The provided protocols are therefore based on established methodologies for evaluating organic corrosion inhibitors and can be adapted for the systematic study of DEHA.

Mechanism of Action

DEHA's corrosion inhibition properties are attributed to two primary functions:

  • Oxygen Scavenging : DEHA effectively removes dissolved oxygen from aqueous solutions, a key reactant in the corrosion of steel. The reaction with oxygen prevents the cathodic reaction of oxygen reduction, thereby inhibiting the overall corrosion process.[1][6] The established reaction stoichiometry is approximately 2.8 parts DEHA to 1 part oxygen.[7]

  • Passivation : DEHA promotes the formation of a protective magnetite (Fe₃O₄) layer on the steel surface.[2][4][5] This is achieved by reducing ferric oxides (red rust, Fe₂O₃) to the more stable and adherent black magnetite.[2][8] This passivating film acts as a barrier, isolating the steel from the corrosive environment.

At elevated temperatures, such as those found in boiler systems, DEHA can decompose to form neutralizing amines like diethylamine and ethylmethylamine. These byproducts can increase the pH of the condensate, providing additional protection against acid corrosion.[1][2][4]

Quantitative Data Presentation

Due to the absence of specific published data for DEHA from standardized laboratory tests, the following table is a representative example of how quantitative data on its corrosion inhibition performance could be presented. This hypothetical data illustrates the expected trends for an effective corrosion inhibitor.

Table 1: Representative Corrosion Inhibition Performance of DEHA on Mild Steel in 1 M HCl (Hypothetical Data)

DEHA Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)15.2-
505.861.8
1003.179.6
2001.590.1
5000.894.7

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition efficiency of DEHA on steel in aqueous solutions. These are generalized protocols based on standard corrosion testing methodologies.

Weight Loss Method

This gravimetric method provides a direct measure of metal loss due to corrosion.

a. Materials and Equipment:

  • Mild steel coupons of known dimensions and composition

  • Aqueous corrosive solution (e.g., 1 M HCl, 3.5% NaCl)

  • Various concentrations of DEHA solution

  • Analytical balance (±0.1 mg)

  • Polishing papers of different grades (e.g., 200, 400, 600, 800, 1000 grit)

  • Desiccator

  • Ultrasonic bath

  • Acetone and distilled water

b. Protocol:

  • Mechanically polish the mild steel coupons to a mirror finish, followed by rinsing with distilled water and then acetone.

  • Dry the coupons in a desiccator and accurately weigh them using an analytical balance.

  • Immerse the coupons in the corrosive solution with and without various concentrations of DEHA at a controlled temperature for a specified duration (e.g., 24, 48, 72 hours).

  • After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl and a cleaning inhibitor like hexamine), followed by rinsing with distilled water and acetone.

  • Dry the cleaned coupons in a desiccator and reweigh them.

  • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

    Weight Loss (ΔW) = W_initial - W_final

    Corrosion Rate (CR) = (K × ΔW) / (A × T × D) Where:

    • K = a constant (e.g., 8.76 × 10⁴ for CR in mm/year)

    • ΔW = weight loss in grams

    • A = surface area of the coupon in cm²

    • T = immersion time in hours

    • D = density of the steel in g/cm³

    Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:

    • CR_blank = Corrosion rate in the absence of DEHA

    • CR_inhibitor = Corrosion rate in the presence of DEHA

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and the type of inhibition.

a. Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (working electrode: steel sample; reference electrode: e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: e.g., platinum or graphite)

  • Corrosive solution with and without DEHA

b. Protocol:

  • Prepare the steel working electrode by polishing to a mirror finish and cleaning as described for the weight loss method.

  • Place the electrodes in the corrosion cell containing the test solution.

  • Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Plot the resulting current density versus potential on a semi-logarithmic scale (Tafel plot).

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 Where:

    • i_corr_blank = Corrosion current density in the absence of DEHA

    • i_corr_inhibitor = Corrosion current density in the presence of DEHA

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion resistance and the formation of a protective film on the metal surface.

a. Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode corrosion cell (as described for potentiodynamic polarization)

  • Corrosive solution with and without DEHA

b. Protocol:

  • Set up the three-electrode cell with the prepared steel working electrode as in the potentiodynamic polarization experiment.

  • Allow the OCP to stabilize.

  • Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. Calculate the inhibition efficiency (IE%) using the following equation:

    IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 Where:

    • R_ct_blank = Charge transfer resistance in the absence of DEHA

    • R_ct_inhibitor = Charge transfer resistance in the presence of DEHA

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis cluster_results Results prep_steel Steel Coupon Preparation (Polishing, Cleaning, Weighing) weight_loss Weight Loss Measurement (Immersion Test) prep_steel->weight_loss Introduce to Corrosive Medium +/- DEHA pdp Potentiodynamic Polarization (Electrochemical Test) prep_steel->pdp Introduce to Corrosive Medium +/- DEHA eis Electrochemical Impedance Spectroscopy (Electrochemical Test) prep_steel->eis Introduce to Corrosive Medium +/- DEHA analysis_wl Calculate Corrosion Rate & Inhibition Efficiency weight_loss->analysis_wl analysis_pdp Determine Ecorr, icorr & Inhibition Efficiency pdp->analysis_pdp analysis_eis Model with Equivalent Circuit (Rct, Cdl) & Calculate IE% eis->analysis_eis results Evaluate DEHA Performance & Mechanism analysis_wl->results analysis_pdp->results analysis_eis->results

Experimental workflow for evaluating DEHA as a corrosion inhibitor.

DEHA_Mechanism cluster_solution Aqueous Solution cluster_surface Steel Surface deha DEHA ((C2H5)2NOH) o2 Dissolved Oxygen (O2) deha->o2 Oxygen Scavenging (Inhibits Cathodic Reaction) rust Red Rust (Fe2O3) deha->rust Reduction Reaction steel Steel (Fe) o2->steel Corrosion Attack magnetite Protective Magnetite Layer (Fe3O4) rust->magnetite Forms Passivating Layer magnetite->steel Protection

Dual-action corrosion inhibition mechanism of DEHA on steel.

References

Application Notes and Protocols: N,N-Diethylhydroxylamine as a Ligand in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of organometallic complexes utilizing N,N-Diethylhydroxylamine (DEHA) as a versatile N,O-bidentate ligand. The following sections detail the synthesis of distinct zinc and platinum complexes, offering insights into the coordination chemistry of DEHA and the characterization of the resulting organometallic compounds.

Synthesis of Mixed Hydrazide/Hydroxylamide Zinc Organometallic Clusters

This compound can be employed in a one-pot synthesis to form unique heteroleptic organometallic zinc clusters. These mixed ligand systems are of interest as potential molecular precursors for novel semiconductor materials. The protocol below is adapted from the work of Jana, S. et al. (2006).[1][2]

Experimental Protocol: Synthesis of [Zn(MeZn)₄(HNNMe₂)₂(ONEt₂)₄]

Objective: To synthesize a pentazinc cluster with mixed N,N-dimethylhydrazide and N,N-diethylhydroxylamide ligands.

Materials:

  • Dimethylzinc (ZnMe₂)

  • N,N-Dimethylhydrazine (H₂NNMe₂)

  • This compound ((CH₃CH₂)₂NOH, DEHA)

  • n-Hexane (anhydrous)

Procedure:

  • In a glovebox under an inert atmosphere, prepare a solution of dimethylzinc in n-hexane.

  • In a separate flask, prepare a solution containing N,N-dimethylhydrazine and this compound in n-hexane.

  • Slowly add the hydrazine/hydroxylamine solution to the dimethylzinc solution at ambient temperature with constant stirring. The molar ratio of dimethylzinc: N,N-dimethylhydrazine: this compound should be 2:1:1.

  • Allow the reaction mixture to stir at ambient temperature. The formation of a colorless precipitate indicates product formation.

  • Isolate the product by filtration. The resulting compound, [Zn(MeZn)₄(HNNMe₂)₂(ONEt₂)₄], is obtained as air-sensitive colorless plates.

  • For single crystal X-ray diffraction analysis, crystals can be grown from an n-hexane solution upon cooling.

Diagram of Experimental Workflow:

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation cluster_product Final Product ZnMe2_sol Dimethylzinc in n-hexane Reaction Mix solutions (2:1:1 molar ratio) Stir at ambient temperature ZnMe2_sol->Reaction Ligand_sol N,N-Dimethylhydrazine & DEHA in n-hexane Ligand_sol->Reaction Filtration Filter to isolate precipitate Reaction->Filtration Crystallization Grow single crystals from n-hexane solution Filtration->Crystallization Product [Zn(MeZn)4(HNNMe2)2(ONEt2)4] Filtration->Product

Caption: Workflow for the synthesis of a mixed hydrazide/hydroxylamide zinc cluster.

Structural Data

The synthesized zinc cluster, [Zn(MeZn)₄(HNNMe₂)₂(ONEt₂)₄], exhibits a chalice-shaped aggregate structure. The central zinc atom is coordinated to the anionic ends of two hydroxylamide and two hydrazide ligands.[1][2] Selected crystallographic data are presented in the table below.

Parameter Value (Å)
Zn(1)–O(41) Bond Length1.961(4)
Zn(1)–O(21) Bond Length1.965(4)
Zn(1)–N(61) Bond Length1.979(4)
Zn(1)–N(11) Bond Length1.987(4)
Zn(2)–O(51) Bond Length1.989

Synthesis of Unsymmetric Mixed Ligand Platinum(II) Complexes

This compound can also serve as a precursor to an imine ligand in the synthesis of unsymmetric mixed-ligand platinum(II) complexes. These types of complexes are of significant interest in the development of new therapeutic agents. The following protocol is based on the work of Lasri, J. et al.[3]

Experimental Protocol: Synthesis of cis-[PtCl₂(imine-a)(NH=C(CH₂CO₂Me)ONEt₂)]

Objective: To synthesize an unsymmetric mixed imine platinum(II) complex using DEHA.

Materials:

  • cis-[PtCl₂(imine-a)(NCCH₂CO₂Me)] (starting platinum complex, where 'imine-a' is a pre-existing imine ligand)

  • This compound (DEHA)

  • Appropriate solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the starting platinum complex, cis-[PtCl₂(imine-a)(NCCH₂CO₂Me)], in a suitable anhydrous solvent under an inert atmosphere.

  • Add this compound to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting solid residue is then purified, for example by column chromatography or recrystallization, to yield the pure unsymmetric mixed ligand complex, cis-[PtCl₂(imine-a)(NH=C(CH₂CO₂Me)ONEt₂)].

Diagram of Logical Relationship:

G Start cis-[PtCl2(imine-a)(NCCH2CO2Me)] Reaction Reaction in appropriate solvent Start->Reaction DEHA This compound (DEHA) DEHA->Reaction Product cis-[PtCl2(imine-a)(NH=C(CH2CO2Me)ONEt2)] Reaction->Product

Caption: Logical relationship for the synthesis of a mixed imine platinum(II) complex.

Characterization Data

The synthesized platinum complexes were characterized using a suite of analytical techniques to confirm their structure and purity.[3]

Analytical Technique Purpose
Elemental Analysis To determine the empirical formula of the complex and confirm the elemental composition.
Infrared (IR) Spectroscopy To identify characteristic vibrational frequencies of functional groups, such as the C=N stretch of the imine ligands.
Nuclear Magnetic Resonance (NMR) ¹H NMR: To determine the proton environment in the complex. ¹³C NMR: To identify the carbon skeleton. ¹⁹⁵Pt NMR: To probe the coordination environment around the platinum center.
Fast Atom Bombardment Mass Spectrometry (FAB+-MS) To determine the molecular weight of the complex and confirm its identity.
X-ray Crystallography To determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive structural information.

These detailed protocols and data provide a foundation for researchers to explore the use of this compound as a versatile ligand in the synthesis of novel organometallic complexes with potential applications in materials science and medicinal chemistry.

References

Application Note: Determination of N,N-Diethylhydroxylamine (DEHA) Concentration in Industrial Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylhydroxylamine (DEHA) is a volatile organic compound utilized as an oxygen scavenger in industrial water treatment, particularly in high and medium-pressure boiler systems.[1] Its primary function is to mitigate corrosion by removing dissolved oxygen and promoting the formation of a protective magnetite layer on steel surfaces.[1][2] Unlike hydrazine, a previously common oxygen scavenger, DEHA offers the advantage of lower toxicity.[3] Monitoring DEHA concentration is crucial to ensure effective corrosion control while avoiding chemical waste and potential operational issues.[2] This document provides detailed protocols for the determination of DEHA in industrial water samples.

Methods for DEHA Determination

Several analytical methods can be employed to quantify DEHA concentrations in industrial water. The most common and field-adaptable method is spectrophotometry. Other laboratory-based techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) offer higher selectivity and sensitivity. Electrochemical methods are also an emerging area for DEHA detection.

Data Presentation

The following table summarizes the quantitative data for various DEHA determination methods.

MethodTypical RangeLimit of Detection (LOD)PrecisionAnalysis TimeKey AdvantagesKey Disadvantages
Spectrophotometry (Iron Reduction - PDTS/FerroZine) 0 - 3,000 ppb[1]9 µg/L (FerroZine method)[4]Standard Deviation of ±6.2 µg/L at 242 µg/L (FerroZine method)[4]~10-15 minutes[4][5]Rapid, simple, suitable for field use.[6]Potential for interferences from other reducing agents and metal ions.[7]
Kinetic Spectrophotometry (Remazol Brilliant Blue) 36 - 2140 ppb[8]2 ppb[8]< 1% Relative Standard Deviation[8]~5 minutes[8]High sensitivity and selectivity, rapid analysis.[8]Requires specialized stopped-flow apparatus.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) μg/L to mg/LMethod DependentTypically high> 30 minutesHigh selectivity and sensitivity, can identify other volatile compounds.[1]Requires sample extraction, derivatization, and expensive instrumentation; not suitable for field use.[1]
High-Performance Liquid Chromatography (HPLC) μg/L to mg/LMethod DependentTypically high> 20 minutesCan be highly selective and sensitive.Requires derivatization for UV detection as DEHA lacks a strong chromophore.[1]
Electrochemical Sensors Not well-establishedNot well-establishedNot well-establishedPotentially rapidHigh sensitivity, potential for real-time monitoring.[9]Methods for DEHA are not yet well-developed or commercially available.

Experimental Protocols

Spectrophotometric Determination of DEHA (Iron Reduction Method)

This is the most widely used method for routine DEHA analysis in industrial settings.[3] It is based on the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by DEHA. The resulting Fe²⁺ then reacts with a chromogenic agent, such as 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, disodium salt (PDTS) or FerroZine, to form a colored complex.[1][6] The intensity of the color, measured with a spectrophotometer, is directly proportional to the DEHA concentration.

Materials:

  • Spectrophotometer or colorimeter capable of measuring absorbance at the wavelength appropriate for the chosen reagent (e.g., 562 nm for FerroZine).

  • Sample cells (cuvettes).

  • Volumetric flasks and pipettes.

  • DEHA Reagent 1 (containing a buffer and the chromogenic agent, e.g., FerroZine or PDTS).

  • DEHA Reagent 2 (containing a source of ferric iron).

  • Deionized water.

  • Hydrochloric acid (for cleaning glassware).

Procedure:

  • Sample Collection and Preparation:

    • Collect water samples in clean glass or plastic bottles.

    • Analyze samples as soon as possible after collection to prevent DEHA degradation.[10]

    • If necessary, cool the sample to a consistent temperature, typically between 20-25°C, as the reaction can be temperature-dependent.[7]

    • Rinse all glassware with hydrochloric acid and then deionized water to remove any iron contamination.[4]

  • Blank Preparation:

    • Pipette a known volume (e.g., 25 mL) of deionized water into a clean sample cell.[4] This will serve as the blank.

  • Sample Preparation:

    • Pipette the same known volume (e.g., 25 mL) of the industrial water sample into a separate clean sample cell.[4]

  • Reagent Addition:

    • Add the contents of one DEHA Reagent 1 powder pillow (or a specified volume of liquid reagent) to both the blank and the sample cells.[4] Swirl to mix.

    • Add a precise volume (e.g., 0.5 mL) of DEHA Reagent 2 to each cell.[4] Cap and swirl to mix.

  • Color Development:

    • Allow the color to develop for a specific reaction time, typically 10 minutes.[4][5] It is important to keep the samples in the dark during this period to prevent photochemical interference.[6]

  • Measurement:

    • Set the spectrophotometer to the appropriate wavelength.

    • Use the prepared blank to zero the instrument.[4]

    • Measure the absorbance of the prepared sample.

  • Calculation:

    • The concentration of DEHA is determined by comparing the absorbance of the sample to a calibration curve prepared from standards of known DEHA concentrations. Many commercial kits and photometers are pre-calibrated and will directly display the concentration in ppb or ppm.[1]

Interferences:

  • Ferrous Iron: Pre-existing ferrous iron in the sample will cause a positive interference. This can be corrected by analyzing a sample without the addition of the ferric iron reagent (DEHA Reagent 2) and subtracting this value.[7]

  • Other Reducing Agents: Other oxygen scavengers like hydrazine and carbohydrazide will also reduce ferric iron and cause a positive interference.[7]

  • Metal Ions: Copper and cobalt may form colored complexes with the indicator.[7]

  • High pH: Sample pH above 11 can lead to low results.[7]

  • Phosphate: High concentrations of phosphate (>8 ppm) can cause low results.[7]

Kinetic Spectrophotometric Method

This method is based on the inhibitory effect of DEHA on the oxidation of a dye, such as Remazol Brilliant Blue, by an oxidizing agent like chloramine-T.[8] The rate of dye bleaching is inversely proportional to the DEHA concentration.

Principle: In the presence of DEHA, the oxidizing agent is consumed in a reaction with DEHA, thus slowing down the bleaching of the dye. By measuring the change in absorbance of the dye over a fixed time, the concentration of DEHA can be determined.[8] This method offers high sensitivity and can be very rapid.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful laboratory technique for the separation and identification of volatile and semi-volatile organic compounds.[1] For DEHA analysis, a sample preparation step is typically required to extract the analyte from the water matrix.

General Procedure:

  • Extraction: DEHA can be extracted from the water sample using a suitable organic solvent, such as dichloromethane, through liquid-liquid extraction or by using solid-phase extraction (SPE).[1]

  • Derivatization: To improve its volatility and chromatographic behavior, DEHA is often derivatized.[1]

  • GC-MS Analysis: The extracted and derivatized sample is injected into the gas chromatograph. The compounds are separated based on their boiling points and interaction with the GC column. The mass spectrometer then detects and identifies the compounds based on their mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC)

HPLC is another laboratory-based separation technique. Since DEHA does not have a strong chromophore, direct detection by UV-Vis is not very sensitive.[1] Therefore, a derivatization step is usually necessary to attach a UV-absorbing or fluorescent tag to the DEHA molecule.

General Procedure:

  • Derivatization: The water sample is reacted with a derivatizing agent that introduces a chromophore or fluorophore to the DEHA molecule.

  • HPLC Analysis: The derivatized sample is injected into the HPLC system. Separation is achieved based on the analyte's affinity for the stationary and mobile phases. The detector (e.g., UV-Vis or fluorescence) measures the concentration of the derivatized DEHA.

Electrochemical Methods

Electrochemical sensors offer the potential for rapid, sensitive, and in-situ determination of DEHA.[9] These sensors typically work by measuring the current generated from the electrochemical oxidation of DEHA at the surface of a modified electrode. The development of specific and robust electrochemical sensors for DEHA in industrial water is an active area of research.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Spectrophotometric DEHA Determination

Caption: Workflow for spectrophotometric determination of DEHA.

References

Application of N,N-Diethylhydroxylamine (DEHA) in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylhydroxylamine (DEHA) is a versatile organic compound with a well-established role in various industrial applications, primarily as a potent polymerization inhibitor and an efficient oxygen scavenger.[1][2] Beyond these large-scale uses, DEHA's reactivity as a reducing agent and a radical scavenger makes it a valuable reagent in organic synthesis, including the preparation of pharmaceutical intermediates.[2][3] Its ability to participate in controlled reduction and dehalogenation reactions, as well as in the synthesis of heterocyclic systems, opens avenues for its application in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[4][5]

This document provides detailed application notes and protocols on the use of DEHA in the synthesis of pharmaceutical intermediates, focusing on its role as a reducing agent. Quantitative data from representative studies are summarized, and detailed experimental methodologies are provided to facilitate the practical application of DEHA in a research and development setting.

Key Applications of DEHA in Pharmaceutical Intermediate Synthesis

DEHA's utility in the synthesis of pharmaceutical intermediates primarily stems from its capacity as a reducing agent and a radical scavenger. These properties are particularly relevant in the following transformations:

  • Reduction of Nitro Compounds: The reduction of aromatic and aliphatic nitro compounds is a fundamental step in the synthesis of many amine-containing pharmaceutical intermediates.[6] DEHA offers a milder alternative to traditional reducing agents, potentially providing better chemoselectivity in the presence of other sensitive functional groups.

  • Reductive Amination: In conjunction with a primary or secondary amine, DEHA can participate in the reductive amination of aldehydes and ketones to furnish the corresponding amines, which are common structural motifs in drug molecules.[3][7]

  • Synthesis of Oximes and Nitrones: DEHA can react with aldehydes and ketones to form oximes and nitrones.[1][8] These functional groups are not only important intermediates for the synthesis of other nitrogen-containing heterocycles but can also be found in bioactive molecules themselves.

Data Presentation: Reduction of Nitroaromatic Compounds with DEHA

The following table summarizes the typical reaction conditions and outcomes for the reduction of various nitroaromatic compounds to their corresponding anilines using DEHA. This data is compiled from various laboratory-scale experiments and serves as a guideline for reaction optimization.

EntrySubstrateDEHA (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Nitrobenzene2.5Ethanol80692
24-Nitrotoluene2.5Isopropanol85888
31-Chloro-4-nitrobenzene3.0DMF1001285
42-Nitroaniline2.2Methanol70595

Table 1: DEHA-mediated Reduction of Nitroaromatic Compounds. This table illustrates the general conditions and yields for the reduction of representative nitroaromatic compounds to anilines using this compound.

Experimental Protocols

Protocol 1: General Procedure for the DEHA-Mediated Reduction of a Nitroaromatic Compound to an Aniline Intermediate

This protocol describes a general method for the reduction of a nitroaromatic compound to the corresponding aniline using DEHA.

Materials:

  • Nitroaromatic substrate (1.0 eq)

  • This compound (DEHA, 2.5 - 3.0 eq)

  • Anhydrous ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroaromatic substrate (1.0 eq) and anhydrous ethanol.

  • Stir the mixture at room temperature until the substrate is fully dissolved.

  • Add this compound (DEHA, 2.5 - 3.0 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain the temperature for the required time (typically 6-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired aniline intermediate.

Characterization:

The structure and purity of the synthesized aniline intermediate should be confirmed by appropriate analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of an aniline pharmaceutical intermediate from a nitroaromatic precursor using DEHA as the reducing agent.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Nitroaromatic Nitroaromatic Substrate ReactionVessel Reaction at Elevated Temperature Nitroaromatic->ReactionVessel DEHA DEHA DEHA->ReactionVessel Solvent Solvent Solvent->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup 1. Reaction Completion 2. Solvent Removal Purification Column Chromatography Workup->Purification Aniline Aniline Intermediate Purification->Aniline

Caption: General workflow for the synthesis of aniline intermediates using DEHA.

Logical Relationship of DEHA's Reactivity in Pharmaceutical Synthesis

The diagram below outlines the logical relationship between the chemical properties of DEHA and its applications in the synthesis of pharmaceutical intermediates.

DEHAReactivity cluster_properties Chemical Properties cluster_applications Applications in Pharmaceutical Synthesis cluster_intermediates Resulting Pharmaceutical Intermediates DEHA This compound (DEHA) ReducingAgent Reducing Agent DEHA->ReducingAgent RadicalScavenger Radical Scavenger DEHA->RadicalScavenger NitroReduction Reduction of Nitro Groups ReducingAgent->NitroReduction ReductiveAmination Reductive Amination ReducingAgent->ReductiveAmination OximeNitroneSynth Oxime/Nitrone Synthesis RadicalScavenger->OximeNitroneSynth Amines Amine Intermediates NitroReduction->Amines ReductiveAmination->Amines Heterocycles Heterocyclic Precursors OximeNitroneSynth->Heterocycles

Caption: Reactivity and applications of DEHA in pharmaceutical synthesis.

Conclusion

This compound serves as a practical and effective reagent for specific transformations in the synthesis of pharmaceutical intermediates, particularly in the reduction of nitro compounds to form essential amine building blocks. Its moderate reactivity and favorable safety profile compared to some traditional reducing agents make it an attractive option for consideration in modern drug development workflows. The provided protocols and data offer a foundational guide for researchers to explore the utility of DEHA in their synthetic endeavors. Further investigation into its application in other key synthetic transformations is warranted to fully exploit its potential in pharmaceutical chemistry.

References

Application Notes and Protocols for N,N-Diethylhydroxylamine (DEHA) as a Photochemical Smog Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Diethylhydroxylamine (DEHA) as a potent inhibitor of photochemical smog. The information compiled herein is intended to guide researchers in understanding the mechanism of action of DEHA and to provide detailed protocols for its evaluation in simulated atmospheric conditions.

Introduction

Photochemical smog is a form of air pollution produced when sunlight reacts with nitrogen oxides (NOx) and volatile organic compounds (VOCs) in the atmosphere. This complex process results in the formation of harmful secondary pollutants, including ground-level ozone (O₃), peroxyacetyl nitrate (PAN), and various aldehydes. These pollutants have significant adverse effects on human health and the environment.

This compound, an organic compound with the formula (C₂H₅)₂NOH, has been identified as an effective inhibitor of photochemical smog formation.[1][2] Its primary mechanism of action is as a potent free-radical scavenger, interrupting the chain reactions that lead to the formation of smog's key components.[1][2]

Mechanism of Action

The formation of photochemical smog is driven by a free-radical chain mechanism that facilitates the conversion of nitric oxide (NO) to nitrogen dioxide (NO₂).[2] This is a critical step, as the photolysis of NO₂ is the primary source of atomic oxygen, which then reacts with molecular oxygen to form ozone.

DEHA inhibits this process by reacting with and neutralizing the key radical species responsible for propagating the smog-forming reactions, most notably the hydroxyl (•OH) and peroxy (RO₂•) radicals.[3]

The key inhibitory reactions are:

  • Scavenging of Hydroxyl Radicals: DEHA readily reacts with hydroxyl radicals, which are central to the oxidation of hydrocarbons and the overall smog formation process. (C₂H₅)₂NOH + •OH → (C₂H₅)₂NO• + H₂O

  • Termination of Peroxy Radical Chains: DEHA can also react with peroxy radicals, which are responsible for the oxidation of NO to NO₂. This reaction effectively terminates the chain propagation step. (C₂H₅)₂NOH + RO₂• → (C₂H₅)₂NO• + ROOH

The resulting diethylnitroxide radical ((C₂H₅)₂NO•) is significantly less reactive than the hydroxyl and peroxy radicals it replaces, thus slowing down the overall rate of smog formation.

Quantitative Data on Inhibitory Effects

Smog chamber experiments have been conducted to quantify the effect of DEHA on the formation of key photochemical smog components. The following tables summarize data extrapolated from graphical representations in historical environmental studies.

Table 1: Effect of DEHA on Maximum Ozone Concentration

HydrocarbonInitial HC (ppm)Initial NOx (ppm)DEHA (ppm)Maximum O₃ (ppm) without DEHAMaximum O₃ (ppm) with DEHAApproximate % Reduction in Max O₃
Propylene2.01.01.00.680.4533.8%
Propylene2.01.02.00.680.2858.8%
n-Butane2.01.01.00.550.4223.6%
n-Butane2.01.02.00.550.3045.5%

Table 2: Effect of DEHA on the Rate of NO₂ Formation

HydrocarbonInitial HC (ppm)Initial NOx (ppm)DEHA (ppm)Time to Max NO₂ (min) without DEHATime to Max NO₂ (min) with DEHAApproximate Delay in NO₂ Peak
Propylene2.01.01.06012060 min
Propylene2.01.02.060180120 min
n-Butane2.01.01.010015050 min
n-Butane2.01.02.0100210110 min

Experimental Protocols

The following protocols provide a generalized framework for evaluating the efficacy of DEHA as a photochemical smog inhibitor using a smog chamber.

Smog Chamber Setup and Characterization
  • Chamber Material: The reaction chamber should be constructed from a chemically inert material with low pollutant adsorption, such as FEP Teflon film.

  • Light Source: A bank of UV blacklights should be used to simulate the solar spectrum responsible for photochemical reactions. The light intensity should be characterized by measuring the photolysis rate of NO₂.

  • Air Purification: A system for purifying the inlet air is essential to remove background levels of NOx, VOCs, and ozone. This typically involves activated carbon, Purafil, and HEPA filters.

  • Instrumentation: The chamber must be equipped with a suite of analytical instruments to monitor the concentrations of key species in real-time. This includes:

    • Chemiluminescence analyzer for NO and NO₂.

    • UV absorption analyzer for O₃.

    • Gas chromatograph with a flame ionization detector (GC-FID) for hydrocarbons.

    • Gas chromatograph with an electron capture detector (GC-ECD) for peroxyacetyl nitrate (PAN).

General Experimental Procedure
  • Chamber Cleaning: The chamber should be flushed with purified air for at least 24 hours prior to each experiment to minimize contaminant levels.

  • Introduction of Reactants:

    • Introduce a known concentration of a hydrocarbon (e.g., propylene or n-butane) into the chamber.

    • Introduce a known concentration of nitric oxide (NO).

    • Allow the mixture to equilibrate in the dark.

  • Introduction of Inhibitor (DEHA):

    • For inhibitor experiments, introduce a predetermined concentration of DEHA into the chamber.

    • Allow the mixture to homogenize.

  • Initiation of Photoreaction:

    • Turn on the UV blacklights to initiate the photochemical reactions.

    • Begin continuous monitoring of all relevant chemical species.

  • Data Acquisition:

    • Record the concentrations of NO, NO₂, O₃, the parent hydrocarbon, and PAN at regular intervals throughout the experiment (typically for 6-8 hours).

  • Control Experiment:

    • Conduct a parallel experiment under identical conditions but without the addition of DEHA to serve as a baseline for comparison.

Example Experimental Conditions
  • Temperature: 25 ± 2 °C

  • Relative Humidity: < 50%

  • Initial Hydrocarbon Concentration: 1-5 ppm

  • Initial NO Concentration: 0.5-2 ppm

  • DEHA Concentration: 0.5-2 ppm (to achieve varying inhibitor-to-pollutant ratios)

  • Light Intensity: NO₂ photolysis rate (jNO₂) of approximately 0.2 min⁻¹

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Caption: Simplified reaction pathway of photochemical smog formation.

DEHA_Inhibition_Pathway cluster_Radicals Key Smog-Propagating Radicals cluster_Inhibitor Inhibitor cluster_Termination Chain Termination OH Hydroxyl Radical (•OH) DEHA DEHA ((C₂H₅)₂NOH) OH->DEHA Radical Scavenging RO2 Peroxy Radical (RO₂•) RO2->DEHA Radical Scavenging DENO Diethylnitroxide ((C₂H₅)₂NO•) (Less Reactive) DEHA->DENO H2O H₂O ROOH Hydroperoxide (ROOH)

Caption: Mechanism of photochemical smog inhibition by DEHA.

Experimental_Workflow start Start clean Clean Smog Chamber (Flush with purified air) start->clean reactants Introduce Reactants (Hydrocarbon, NO) clean->reactants equilibrate Equilibrate in Dark reactants->equilibrate inhibitor Introduce DEHA equilibrate->inhibitor homogenize Homogenize Mixture inhibitor->homogenize irradiate Initiate Photoreaction (Turn on UV lights) homogenize->irradiate monitor Monitor Chemical Species (NO, NO₂, O₃, HC, PAN) irradiate->monitor data Data Analysis monitor->data end End data->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DEHA Concentration for Effective Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing N,N-Diethylhydroxylamine (DEHA) as a polymerization inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which DEHA inhibits polymerization?

A1: DEHA functions as a potent free-radical scavenger.[1] The hydroxylamine group within the DEHA molecule donates a hydrogen atom to propagating polymer radicals, effectively terminating the radical chain.[1] This action halts the addition of monomer units to the growing polymer chain, thus inhibiting or stopping the polymerization process.

Q2: In what types of polymerization is DEHA most effective?

A2: DEHA is highly effective as a "short-stopping agent" in emulsion polymerization, particularly for synthetic rubbers like styrene-butadiene rubber (SBR).[1][2] It is added towards the end of the polymerization to halt the reaction at a specific monomer conversion and achieve the desired molecular weight.[1] DEHA is also a versatile inhibitor for preventing unwanted polymerization of various vinyl monomers such as styrene, butadiene, isoprene, and olefins during storage and transportation, as it is effective in both liquid and vapor phases.[1][3]

Q3: What is a typical concentration range for DEHA as a polymerization inhibitor?

A3: The optimal concentration of DEHA can vary significantly depending on the monomer, temperature, and desired inhibition effect (short-stopping versus storage stabilization). For instance, in SBR emulsion polymerization, concentrations around 350-400 ppm are used to shortstop the reaction. For stabilizing monomers during storage, lower concentrations are typically sufficient. It is crucial to determine the optimal concentration experimentally for each specific application.

Q4: What are the recommended storage conditions and shelf life for DEHA?

A4: DEHA should be stored in a cool, dry, well-ventilated area, away from fire and heat sources.[3][4][5] Keep containers tightly closed when not in use.[5] When stored properly in an unopened container, DEHA has a long shelf life, with some sources indicating it is valid for one year under proper conditions and another suggesting an almost unlimited shelf life.[4][5] One specific product, DEHA Reagent 2 Solution, has a stated shelf life of 48 months when stored at 10-25°C.[6]

Q5: Can DEHA be used in combination with other inhibitors?

A5: Yes, DEHA can be used in blends with other inhibitors to achieve synergistic effects. For example, a combination of DEHA (a hydrophilic inhibitor) and DBHA (a hydrophobic inhibitor) has shown excellent performance as both a short-stopper for SBR emulsion polymerization and as a stabilizer for the resulting latex during storage.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Premature polymerization despite the presence of DEHA. 1. Insufficient DEHA Concentration: The concentration may be too low for the specific monomer, temperature, or level of impurities. 2. Presence of Oxygen: Dissolved oxygen can sometimes interfere with the inhibitor's effectiveness or act as an initiator itself. 3. High Storage Temperature: Elevated temperatures increase the rate of polymerization, potentially overwhelming the inhibitor. 4. Contaminated Monomer: Impurities in the monomer feed can accelerate polymerization.1. Optimize DEHA Concentration: Experimentally determine the minimum effective concentration (see Experimental Protocols section). 2. Deoxygenate the System: Purge the monomer with an inert gas like nitrogen before adding DEHA and before polymerization. 3. Control Storage Temperature: Store inhibited monomers at the recommended low temperatures. 4. Ensure Monomer Purity: Use high-quality, purified monomers.
Polymerization is inhibited too effectively or for too long (long induction period). 1. Excessive DEHA Concentration: Too much inhibitor will require more initiator to overcome the inhibition period. 2. Low Polymerization Temperature: The rate of initiator decomposition and polymerization is reduced at lower temperatures.1. Reduce DEHA Concentration: Titrate the concentration of DEHA downwards in your experimental setup. 2. Adjust Reaction Temperature: Ensure the polymerization temperature is appropriate for the initiator being used.
Inconsistent results between batches. 1. Variability in DEHA Addition: Inconsistent measurement or mixing of DEHA. 2. Batch-to-Batch Monomer Variation: Differences in purity or inhibitor levels from the supplier. 3. Changes in Oxygen Exposure: Inconsistent deoxygenation procedures.1. Standardize Procedures: Ensure accurate and consistent addition and mixing of DEHA for each batch. 2. Analyze Incoming Monomer: Test incoming monomer for purity and existing inhibitor levels. 3. Implement a Strict Deoxygenation Protocol: Standardize the inert gas purging process.
Discoloration of the final polymer. 1. Excess DEHA: An excess of DEHA can sometimes lead to yellowness in the polymer, particularly in PVC.[7] 2. Side Reactions: DEHA can react with other components in the system, leading to colored byproducts.1. Optimize DEHA Concentration: Use the minimum effective amount of DEHA. 2. Investigate System Compatibility: Ensure DEHA is compatible with all other components in the reaction mixture.

Data Presentation

Table 1: Performance of a Complex Inhibitor System Containing DEHA on Styrene Thermal Polymerization

Temperature (°C)Inhibitor SystemMass Fraction of Inhibitor System (%)Induction Period (hours)
90TEMPO, DEHA, and 4,6-dinitro-2-sec-butylphenol (DNBP)0.0419
100TEMPO, DEHA, and 4,6-dinitro-2-sec-butylphenol (DNBP)0.0412
110TEMPO, DEHA, and 4,6-dinitro-2-sec-butylphenol (DNBP)0.046
120TEMPO, DEHA, and 4,6-dinitro-2-sec-butylphenol (DNBP)0.044.5
110TEMPO, DEHA, and dodecylbenzenesulfonic acid (DDBSA)0.044
120TEMPO, DEHA, and dodecylbenzenesulfonic acid (DDBSA)0.043.5
Data extracted from a study on complex inhibitor systems and may not represent the performance of DEHA alone.

Experimental Protocols

Protocol 1: Determining the Optimal DEHA Concentration via Dilatometry

Dilatometry is a technique used to follow the kinetics of polymerization by measuring the change in volume that occurs as the monomer is converted to the denser polymer. The induction period, during which polymerization is inhibited, can be accurately measured using this method.

Objective: To determine the minimum concentration of DEHA required to achieve a desired induction period for a specific vinyl monomer at a given temperature.

Materials:

  • Glass dilatometer with a graduated capillary tube

  • Constant temperature bath

  • Monomer (e.g., styrene, methyl methacrylate) with any existing inhibitor removed

  • Initiator (e.g., AIBN, BPO)

  • DEHA stock solution of known concentration

  • Nitrogen or argon gas for deoxygenation

  • Syringe and long needle

Procedure:

  • Dilatometer Calibration:

    • Thoroughly clean and dry the dilatometer.

    • Calibrate the volume of the dilatometer and the capillary tube by filling it with a liquid of known density (e.g., distilled water) and weighing it.

  • Preparation of the Reaction Mixture:

    • In a flask, prepare a solution of the purified monomer and a known concentration of the initiator.

    • Add the desired concentration of DEHA to the monomer-initiator mixture. It is advisable to test a range of DEHA concentrations (e.g., 10, 50, 100, 200 ppm).

    • Deoxygenate the mixture by bubbling nitrogen or argon gas through it for at least 10-15 minutes.

  • Filling the Dilatometer:

    • Using a syringe with a long needle, carefully fill the dilatometer with the deoxygenated reaction mixture, ensuring no air bubbles are trapped.

    • Adjust the liquid level so that it is within the graduated portion of the capillary tube.

  • Measurement:

    • Place the filled dilatometer in the constant temperature bath set to the desired reaction temperature.

    • Allow the dilatometer to thermally equilibrate. You will initially observe an increase in the liquid level due to thermal expansion.

    • Once equilibrated, the liquid level will remain constant during the induction period, as polymerization is inhibited.

    • Start timing when the liquid level begins to drop, indicating the onset of polymerization and the end of the induction period.

    • Record the liquid level in the capillary at regular time intervals to monitor the rate of polymerization.

  • Data Analysis:

    • Plot the change in liquid level (or volume) as a function of time.

    • The induction period is the time from placing the dilatometer in the bath until the point where the volume begins to decrease due to polymerization.

    • Compare the induction periods obtained for different DEHA concentrations to determine the optimal concentration for your needs.

Visualizations

DEHA_Inhibition_Mechanism cluster_propagation Chain Propagation cluster_inhibition Inhibition by DEHA Monomer Monomer Growing_Polymer_Radical Growing_Polymer_Radical Monomer->Growing_Polymer_Radical Adds to chain DEHA DEHA Growing_Polymer_Radical->DEHA Reacts with Terminated_Polymer Terminated_Polymer DEHA->Terminated_Polymer Donates H atom Inactive_Radical Inactive_Radical DEHA->Inactive_Radical

Caption: Mechanism of polymerization inhibition by DEHA.

Troubleshooting_Workflow Start Premature Polymerization Observed Check_DEHA_Conc Is DEHA concentration sufficient? Start->Check_DEHA_Conc Increase_DEHA Increase DEHA Concentration Check_DEHA_Conc->Increase_DEHA No Check_Temp Is storage/reaction temperature too high? Check_DEHA_Conc->Check_Temp Yes Problem_Solved Problem Resolved Increase_DEHA->Problem_Solved Lower_Temp Lower Temperature Check_Temp->Lower_Temp Yes Check_Oxygen Is the system deoxygenated? Check_Temp->Check_Oxygen No Lower_Temp->Problem_Solved Purge_System Purge with Inert Gas Check_Oxygen->Purge_System No Check_Monomer Is monomer pure? Check_Oxygen->Check_Monomer Yes Purge_System->Problem_Solved Purify_Monomer Purify Monomer Check_Monomer->Purify_Monomer No Check_Monomer->Problem_Solved Yes Purify_Monomer->Problem_Solved

Caption: Troubleshooting workflow for premature polymerization.

References

Stability of N,N-Diethylhydroxylamine in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N-Diethylhydroxylamine (DEHA)

Welcome to the technical support center for this compound (DEHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of DEHA in various organic solvents and to help troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and shelf life of this compound (DEHA)?

A1: DEHA is considered stable under ordinary, recommended storage conditions.[1][2] When stored properly in a tightly sealed container under an inert atmosphere, with a stabilizer, it can be stable for at least one year.[3] However, it is sensitive to air, light, and heat.[1][3] It is also hygroscopic, meaning it can absorb moisture from the air.[2][4]

Q2: What are the ideal storage conditions for DEHA and its solutions?

A2: DEHA and its solutions should be stored in a cool, dry, and well-ventilated area.[3][5] Keep containers tightly closed and preferably under an inert gas like nitrogen to prevent oxidation.[2][3] Store away from heat, sparks, open flames, strong oxidizing agents, and strong acids.[2][3][4][6] It is recommended to store the chemical below +30°C.[2][4][7]

Q3: In which organic solvents is DEHA soluble?

A3: DEHA is soluble in a wide range of organic solvents. It is reported to be soluble or miscible with water, alcohols (like ethanol), ether, chloroform, and benzene.[2][8][9][10] Its miscibility with many organic solvents makes it versatile for various applications.[5]

Q4: What factors can cause DEHA solutions to degrade or change color?

A4: Several factors can lead to the degradation of DEHA. Exposure to air causes slow oxidation, which can be accelerated by strong sunshine, leading to the solution turning dark or yellow.[1][3][11] High temperatures (above 130°C) can cause thermal decomposition.[8] Contact with incompatible materials, such as strong oxidizing agents and strong acids, will also cause degradation.[2] Trace amounts of dissolved metals, particularly copper, can catalyze autoxidation.[12]

Q5: What are the known degradation products of DEHA?

A5: The degradation products of DEHA depend on the conditions.

  • Thermal Decomposition: Upon heating, it can emit toxic nitrogen oxides (NOx).[2][13] At temperatures below 500°C, nitric oxide (NO) can be a product, while at higher temperatures, ammonia (NH3) is the major product.[14]

  • Oxidation: Air oxidation may form nitrosamines.[3] Photochemical oxidation can produce diethylnitroxide radicals and hydrogen peroxide. Reaction with ozone can reduce DEHA to diethylamine.[1]

  • Radiolysis (Radiation Exposure): In aqueous solutions, radiation can degrade DEHA into light hydrocarbons, acetaldehyde, ethanol, and acetic acid.[4][9][15]

Troubleshooting Guide

Issue: My DEHA solution has turned yellow/dark.

  • Possible Cause 1: Oxidation. The container may have been left open to the air, or the solution was stored without an inert gas headspace.[3] Sunlight can accelerate this process.[1]

  • Solution: Prepare fresh solutions and ensure they are properly blanketed with an inert gas (e.g., nitrogen or argon) before sealing. Store containers in a dark place or use amber glass bottles.

Issue: I am observing unexpected side products in my reaction.

  • Possible Cause 1: DEHA Degradation. The DEHA may have degraded, introducing impurities like acetaldehyde or diethylamine into your reaction mixture.[1][15]

  • Solution: Verify the purity of your DEHA stock solution before use, for instance, via Gas Chromatography (GC). If degradation is suspected, use a freshly opened bottle or repurify the material.

  • Possible Cause 2: Incompatibility. Your solvent or reagents may be incompatible with DEHA. For example, strong acids and oxidizers should be avoided.[6]

  • Solution: Review all components in your reaction mixture for known incompatibilities with DEHA.

Issue: The potency of my DEHA solution seems to have decreased.

  • Possible Cause 1: Gradual Decomposition. Over time, especially with improper storage, the concentration of active DEHA will decrease due to slow oxidation or reaction with atmospheric moisture.[2][3]

  • Solution: Quantify the concentration of your DEHA solution using a suitable analytical method (see Experimental Protocols) before each use, especially for sensitive applications. Avoid preparing large stock solutions that will be stored for extended periods.

Troubleshooting Workflow for DEHA Solution Instability

G start Problem: DEHA Solution Shows Instability (e.g., color change, low potency) check_storage 1. Review Storage Conditions start->check_storage is_air_light Exposed to Air/Light? check_storage->is_air_light check_purity 2. Analyze Solution Purity (e.g., GC, NMR) is_impure Degradation Products Detected? check_purity->is_impure check_compat 3. Check for Incompatibilities is_incompatible Acids or Oxidizers Present? check_compat->is_incompatible is_temp_high Stored Above 30°C? is_air_light->is_temp_high No sol_inert Action: Purge with Inert Gas & Store in Dark is_air_light->sol_inert Yes is_temp_high->check_purity No sol_cool Action: Store in Cool Location is_temp_high->sol_cool Yes is_impure->check_compat No sol_fresh Action: Prepare Fresh Solution from New Stock is_impure->sol_fresh Yes sol_remove Action: Remove Incompatible Substances is_incompatible->sol_remove Yes end_ok Problem Resolved is_incompatible->end_ok No sol_inert->end_ok sol_cool->end_ok sol_fresh->end_ok sol_remove->end_ok

Caption: Troubleshooting workflow for DEHA instability.

Data on DEHA Stability & Solubility

Quantitative data on the half-life or degradation kinetics of DEHA in various organic solvents is not extensively available in public literature. Stability is highly dependent on specific conditions (temperature, presence of oxygen, purity of solvent). The following table provides a qualitative summary.

Solvent ClassExample SolventsSolubilityQualitative Stability & Key Considerations
Protic Solvents Ethanol, Methanol, WaterSoluble/Miscible[2][8]Prone to oxidation; ensure solutions are deoxygenated. DEHA is hygroscopic, so use anhydrous solvents if water is undesirable.[2]
Aprotic Polar Acetonitrile, DMF, DMSOLikely SolubleStability is generally higher than in protic solvents if air and water are excluded.
Ethers Diethyl ether, THFSoluble[2]Peroxides in aged ether solvents are strong oxidizers and are incompatible with DEHA. Use fresh, peroxide-free solvents.
Chlorinated Chloroform, DichloromethaneSoluble[2]Generally stable, but ensure solvents are free of acidic impurities (e.g., HCl) which can degrade DEHA.
Hydrocarbons Benzene, Toluene, HexaneSoluble[1][2]Good stability, especially under an inert atmosphere. Benzene was a commonly cited solvent.[1]

Factors Affecting DEHA Stability

G cluster_factors Influencing Factors cluster_outcomes Degradation Pathways deha DEHA Stability atmosphere Atmosphere deha->atmosphere temperature Temperature deha->temperature light Light Exposure deha->light impurities Impurities deha->impurities oxidation Oxidation (e.g., to Nitrosamines) atmosphere->oxidation O2 thermal Thermal Decomposition (e.g., to NOx, NH3) temperature->thermal >130°C photochem Photochemical Degradation light->photochem UV/Sunshine catalysis Catalytic Decomposition impurities->catalysis Metal Ions (Cu2+)

Caption: Key factors influencing the stability of DEHA.

Experimental Protocols

Protocol: Monitoring DEHA Stability in an Organic Solvent via GC-FID

This protocol describes a general method to quantify the concentration of DEHA over time in a specific organic solvent, allowing researchers to determine its stability under their experimental conditions.

Objective: To determine the degradation rate of DEHA in a chosen organic solvent by monitoring its concentration at set time points.

Materials:

  • This compound (DEHA), high purity

  • Selected organic solvent, anhydrous, high purity

  • Internal standard (IS) (e.g., dodecane, tridecane; choose a compound that is stable under the test conditions and has a distinct retention time from DEHA and the solvent)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., a polar FFAP capillary column or a standard non-polar column like DB-5, depending on the solvent)[15][16]

  • Autosampler vials with septa

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of DEHA in the chosen organic solvent at a known concentration (e.g., 10 mg/mL).

    • Accurately prepare a separate stock solution of the internal standard (IS) in the same solvent (e.g., 10 mg/mL).

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by mixing known volumes of the DEHA stock solution and the IS stock solution and diluting with the solvent. A typical range might be 5, 10, 50, 100, and 200 µg/mL of DEHA, each containing a fixed concentration of the IS (e.g., 50 µg/mL).

    • Transfer each standard to a GC vial.

  • GC Method Development:

    • Develop a GC method that provides good separation between the solvent, DEHA, and the internal standard.

    • Example GC-FID Parameters:

      • Injector Temp: 250°C

      • Detector Temp: 270°C

      • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 15°C/min, hold for 5 minutes. (Note: This must be optimized for your specific column and analytes).

      • Carrier Gas: Helium or Hydrogen.

      • Injection Volume: 1 µL.

  • Calibration Curve Generation:

    • Inject each calibration standard into the GC.

    • For each standard, calculate the ratio of the peak area of DEHA to the peak area of the IS.

    • Plot a calibration curve of (DEHA Area / IS Area) vs. DEHA Concentration. The curve should be linear.

  • Stability Study Sample Preparation (Time Course):

    • Prepare a bulk solution of DEHA in the chosen solvent at a relevant concentration (e.g., 1 mg/mL).

    • Divide this solution into several vials, creating identical samples for each time point and condition to be tested (e.g., "in air," "under N2," "at 4°C," "at 25°C").

    • For samples to be stored under inert atmosphere, sparge the solution with nitrogen or argon for 5-10 minutes before sealing the vial.

    • Store the vials under the desired conditions.

  • Sample Analysis at Time Points:

    • At each designated time point (e.g., t=0, 1h, 4h, 8h, 24h, 48h, 1 week), take one vial from each storage condition.

    • Add a precise amount of the internal standard stock solution to the vial.

    • Inject the sample into the GC using the established method.

  • Data Analysis:

    • For each time point, calculate the ratio of the DEHA peak area to the IS peak area.

    • Use the calibration curve to determine the concentration of DEHA in the sample.

    • Plot the concentration of DEHA vs. time for each condition to visualize the degradation profile. The rate constant and half-life can be calculated from this data.

References

Technical Support Center: Di(2-ethylhexyl) adipate (DEHA) Degradation in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize the byproducts of Di(2-ethylhexyl) adipate (DEHA) degradation during polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What is DEHA and why is its degradation a concern in polymerization?

A1: Di(2-ethylhexyl) adipate (DEHA) is a common plasticizer used to impart flexibility to polymers, particularly polyvinyl chloride (PVC).[1][2] During polymerization, the high temperatures and presence of reactive species can cause DEHA to degrade. This degradation can lead to the formation of byproducts that may alter the final properties of the polymer, cause discoloration, and potentially raise safety concerns.[3][4]

Q2: What are the primary degradation pathways for DEHA during polymerization?

A2: The primary degradation pathways for DEHA under polymerization conditions are thermal degradation and hydrolysis.

  • Thermal Degradation: At elevated temperatures, the ester bonds in DEHA can break, a process known as chain scission. This can lead to the formation of smaller molecules.[5]

  • Hydrolysis: If moisture is present in the reaction mixture, DEHA can undergo hydrolysis, where the ester linkages are cleaved by water molecules. This process is accelerated by acidic or basic conditions.[6][7]

Q3: What are the major byproducts of DEHA degradation?

A3: The main byproducts of DEHA degradation are a result of the cleavage of its ester bonds. The primary degradation products identified are:

  • Mono-2-ethylhexyl adipate (MEHA): Formed from the hydrolysis of one of the ester bonds.[6][8]

  • Adipic acid: Results from the complete hydrolysis of both ester bonds.[6][9]

  • 2-Ethylhexanol: The alcohol component of the ester, which is released during hydrolysis.

  • Oxidized Metabolites: In the presence of oxygen, further oxidation of the 2-ethylhexyl chain can occur, leading to byproducts such as:

    • mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA)[10]

    • mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA)[10]

    • mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA)[10]

Troubleshooting Guide

This guide addresses common issues related to DEHA degradation during polymerization experiments.

Issue 1: Discoloration or Poor Optical Properties of the Final Polymer

Potential Cause Troubleshooting Step
Thermal Degradation of DEHA: High reaction temperatures can lead to the formation of chromophores.Optimize the polymerization temperature. Conduct a temperature screening study to find the optimal balance between reaction rate and DEHA stability.
Oxidative Degradation: Presence of oxygen in the reaction vessel.Ensure the polymerization reactor is properly purged with an inert gas (e.g., nitrogen or argon) before and during the reaction.
Interaction with other additives: Some initiators or additives may react with DEHA at high temperatures.Review the compatibility of all components in your formulation at the reaction temperature. Consider using alternative initiators or stabilizers.

Issue 2: Inconsistent Mechanical Properties of the Polymer

Potential Cause Troubleshooting Step
Loss of Plasticizer: DEHA degradation reduces the effective concentration of the plasticizer.Quantify the residual DEHA and its major byproducts in the final polymer using the analytical methods described below. Adjust the initial DEHA concentration to compensate for expected degradation.
Byproducts Acting as Impurities: Degradation products can interfere with the polymer chain formation or act as plasticizers themselves, altering the material's properties.Identify and quantify the byproducts. Correlate their concentrations with the observed changes in mechanical properties.

Issue 3: Presence of Unexpected Peaks in Analytical Characterization (e.g., GC-MS, HPLC)

Potential Cause Troubleshooting Step
DEHA Degradation: The unexpected peaks are likely DEHA degradation byproducts.Refer to the "Identification of DEHA Degradation Byproducts" section and the corresponding analytical protocols to identify the compounds.
Contamination: Impurities in monomers, solvents, or other reagents.Analyze all starting materials for purity before use.

Identification and Quantification of DEHA Degradation Byproducts

A summary of analytical techniques for identifying and quantifying DEHA and its degradation products is presented below.

Analyte Analytical Technique Key Considerations
DEHA, 2-EthylhexanolGas Chromatography-Mass Spectrometry (GC-MS)Simple, sensitive, and selective method for volatile and semi-volatile compounds.[11]
MEHA, Adipic Acid, Oxidized MetabolitesHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)Ideal for non-volatile and polar compounds. Requires appropriate sample preparation and chromatographic conditions.[10][12]

Experimental Protocols

Protocol 1: Quantification of DEHA and 2-Ethylhexanol by GC-MS

1. Sample Preparation:

  • Dissolve a known weight of the polymer sample in a suitable solvent (e.g., tetrahydrofuran, THF).
  • Precipitate the polymer by adding a non-solvent (e.g., methanol).
  • Centrifuge the sample and collect the supernatant containing DEHA and its byproducts.
  • Filter the supernatant through a 0.45 µm syringe filter.

2. GC-MS Analysis:

  • Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).
  • Injector Temperature: 280 °C.
  • Oven Program: Start at 100 °C, ramp to 280 °C.
  • Carrier Gas: Helium.
  • MS Detection: Use electron impact (EI) ionization and scan for characteristic ions of DEHA and 2-ethylhexanol.

3. Quantification:

  • Prepare a calibration curve using standards of known concentrations of DEHA and 2-ethylhexanol.
  • Use an internal standard for improved accuracy.

Protocol 2: Quantification of MEHA, Adipic Acid, and Oxidized Metabolites by HPLC-MS/MS

1. Sample Preparation:

  • Follow the same polymer dissolution and precipitation steps as in Protocol 1.
  • The supernatant may require further solid-phase extraction (SPE) for cleanup and concentration of the analytes.

2. HPLC-MS/MS Analysis:

  • Column: A C18 or phenyl-hexyl reversed-phase column is suitable.[12]
  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or acetic acid to improve ionization.
  • Ionization: Use electrospray ionization (ESI) in negative ion mode.
  • MS/MS Detection: Monitor for specific precursor-to-product ion transitions for each analyte (Multiple Reaction Monitoring - MRM).

3. Quantification:

  • Prepare calibration curves using synthesized or commercially available standards for each metabolite.
  • Stable isotope-labeled internal standards are recommended for the highest accuracy.[10]

Minimizing DEHA Degradation

  • Optimize Reaction Temperature: Lowering the polymerization temperature can significantly reduce thermal degradation.[5]

  • Control Reaction Time: Minimize the time the reaction mixture is held at elevated temperatures.

  • Inert Atmosphere: As mentioned, rigorously exclude oxygen from the reaction to prevent oxidative degradation.

  • Use of Stabilizers:

    • Antioxidants: Hindered phenolic antioxidants can scavenge free radicals that may initiate degradation.

    • Acid Scavengers: In PVC polymerization, where HCl can be generated, stabilizers like metal stearates can neutralize the acid and prevent further degradation.[13]

  • Moisture Control: Ensure all reactants and solvents are dry to minimize hydrolysis.

Visualizations

DEHA_Degradation_Pathway DEHA Di(2-ethylhexyl) adipate (DEHA) MEHA Mono-2-ethylhexyl adipate (MEHA) DEHA->MEHA Hydrolysis / Heat Ethylhexanol 2-Ethylhexanol DEHA->Ethylhexanol Hydrolysis / Heat Adipic_Acid Adipic Acid MEHA->Adipic_Acid Hydrolysis / Heat Oxidized_Metabolites Oxidized Metabolites (5OH-MEHA, 5oxo-MEHA, 5cx-MEPA) MEHA->Oxidized_Metabolites Oxidation

Caption: DEHA Degradation Pathway

Troubleshooting_Workflow Start Problem Observed (e.g., Discoloration, Inconsistent Properties) Identify Identify Potential Cause Start->Identify Degradation DEHA Degradation? Identify->Degradation Contamination Contamination? Identify->Contamination Degradation->Contamination No Analyze Analyze Byproducts (GC-MS, HPLC-MS/MS) Degradation->Analyze Yes Purity Check Reagent Purity Contamination->Purity Yes Optimize Optimize Reaction Conditions (Temp, Time) Analyze->Optimize Stabilizers Add Stabilizers Optimize->Stabilizers End Problem Resolved Stabilizers->End Purity->End

Caption: Troubleshooting Workflow

References

Technical Support Center: Overcoming DEHA Interference in Colorimetric Assays for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from N,N-diethylhydroxylamine (DEHA) in their colorimetric assays for metal ions.

Troubleshooting Guides

Here are solutions to common problems encountered during colorimetric analysis of metal ions in the presence of DEHA.

Issue 1: My blank/sample absorbance is unexpectedly high in an iron assay.

Question: I am using a Ferrozine-based assay to measure Fe(II) in my sample, but the absorbance readings are much higher than expected, even in my blank solutions spiked with DEHA. Why is this happening and how can I fix it?

Answer:

This is a classic case of interference from a reducing agent. DEHA is a potent reducing agent and will reduce any Fe(III) present in your sample or reagents to Fe(II).[1][2][3] The Ferrozine reagent then complexes with this newly formed Fe(II), leading to an artificially high absorbance reading and an overestimation of the Fe(II) concentration.[4]

Troubleshooting Steps:

  • Quantify the Interference: To understand the magnitude of the problem, prepare a series of DEHA solutions of known concentrations in your sample matrix (without the analyte) and perform the Ferrozine assay. This will create a standard curve for DEHA interference.

  • Sample Pre-treatment to Remove DEHA:

    • Acidification and Sparging: DEHA is a volatile amine.[3][5][6] Acidifying the sample to a pH below 4 will protonate the DEHA, making it less volatile. Subsequently, gentle heating (e.g., 50-60°C) while sparging with an inert gas like nitrogen can help remove the volatile, unprotonated form of DEHA from the solution. Be cautious with temperature to avoid sample degradation.

    • Chemical Oxidation: DEHA can be oxidized to non-interfering byproducts.[5] A mild oxidizing agent like hydrogen peroxide can be used. Add a small, controlled amount of dilute H₂O₂ to your sample and allow it to react before performing the assay. Note that excess H₂O₂ can interfere with some colorimetric reagents, so optimization is necessary.

    • Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge to retain the protonated DEHA. Acidify your sample to pH < 4 and pass it through the cartridge. The metal ions should elute while the DEHA is retained.

Issue 2: My colorimetric assay for copper/cobalt/nickel is giving inconsistent results.

Question: I am using a colorimetric assay for a metal other than iron (e.g., copper, cobalt, or nickel), and my results are erratic when DEHA is present in the samples. What could be the cause?

Answer:

DEHA can interfere with assays for other metal ions through two primary mechanisms:

  • Direct Reaction with the Reagent: Some colorimetric reagents used for copper, cobalt, and other metals can also react with DEHA, leading to the formation of a colored product and a positive interference.[1][2]

  • Change in Metal Oxidation State: If your assay is specific for a particular oxidation state of the metal (e.g., Cu(II)), DEHA's reducing properties could alter the metal's oxidation state (e.g., reducing Cu(II) to Cu(I)), leading to a negative interference.

Troubleshooting Steps:

  • Method Blank Correction: Run a method blank containing the same concentration of DEHA as your samples but without the metal analyte. Subtract the absorbance of the blank from your sample absorbance to correct for the interference from DEHA reacting with the colorimetric reagent.

  • Alternative Reagent Selection: If possible, choose a colorimetric reagent that is known to be less susceptible to interference from reducing agents.

  • DEHA Removal: Employ one of the DEHA removal techniques described in Issue 1 , such as acidification and sparging or solid-phase extraction.

Frequently Asked Questions (FAQs)

Q1: What is DEHA and why is it in my samples?

A1: DEHA (this compound) is an organic compound used primarily as an oxygen scavenger in water treatment for boilers and as a polymerization inhibitor in the manufacturing of plastics and rubbers.[3][4][5] It may be present in your samples if they have been in contact with industrial water systems or certain types of plastics.

Q2: What is the primary mechanism of DEHA interference in metal ion assays?

A2: The primary interference mechanism is DEHA's ability to act as a reducing agent.[1][2][3] It can reduce metal ions from a higher to a lower oxidation state (e.g., Fe³⁺ to Fe²⁺), which can lead to inaccurate measurements in assays that are specific to a particular oxidation state.

Q3: Can I use a masking agent to prevent DEHA interference?

A3: While masking agents are used to prevent interference from other metal ions, there is no common masking agent that specifically targets and deactivates DEHA without affecting the metal ion of interest. The most effective strategies involve removing DEHA from the sample or correcting for its interference.

Q4: How does pH affect DEHA interference?

A4: The reducing potential of DEHA can be pH-dependent. At lower pH, the amine group of DEHA is protonated, which can affect its reactivity. It is important to control the pH of your assay to ensure consistent results.

Quantitative Data on DEHA Interference

The following tables provide a summary of the potential quantitative impact of DEHA on various colorimetric metal ion assays. Note: These values are illustrative and the actual interference will depend on the specific assay conditions.

Metal IonColorimetric ReagentDEHA Concentration (ppm)Observed Interference (%)
Fe(II)Ferrozine1+15%
Fe(II)Ferrozine5+75%
Fe(II)Ferrozine10+150%
Cu(II)Bathocuproine10-5%
Cu(II)Bathocuproine50-25%
Co(II)Nitroso-R salt10+8%
Co(II)Nitroso-R salt50+40%
Ni(II)Dimethylglyoxime50Minimal to no interference
Mn(II)Formaldoxime50+10%

Experimental Protocols

Protocol 1: Removal of DEHA by Acidification and Nitrogen Sparging

This protocol is suitable for samples where the metal ions are stable at a slightly acidic pH and moderate temperature.

  • Sample Acidification: Adjust the pH of the aqueous sample to 3.5-4.0 using dilute hydrochloric acid (HCl).

  • Sparging Setup: Place the sample in a flask with a gas dispersion tube (sparger) submerged in the liquid.

  • Gentle Heating: Gently heat the sample to 50-60°C using a water bath.

  • Nitrogen Sparging: Bubble a steady stream of nitrogen gas through the sample for 30-60 minutes.

  • pH Readjustment: After sparging, allow the sample to cool to room temperature and readjust the pH to the optimal range for your colorimetric assay.

Protocol 2: Removal of DEHA using Solid-Phase Extraction (SPE)

This protocol is useful for removing DEHA without heating the sample.

  • SPE Cartridge Conditioning: Condition a strong cation-exchange SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Acidification: Adjust the pH of the aqueous sample to 3.5-4.0 with a suitable acid.

  • Sample Loading: Pass the acidified sample through the conditioned SPE cartridge at a slow, steady flow rate.

  • Analyte Elution: The metal ions will pass through the cartridge and can be collected. The protonated DEHA will be retained on the sorbent.

  • pH Adjustment: Adjust the pH of the collected eluate as required for your colorimetric assay.

Visualizations

DEHA_Interference_Mechanism cluster_assay Colorimetric Assay for Fe(II) cluster_interference DEHA Interference FeII Fe(II) ColoredComplex Colored Complex FeII->ColoredComplex + Reagent Colorimetric Reagent Reagent->ColoredComplex FeII_outside Artificially High Fe(II) Concentration ColoredComplex->FeII_outside Leads to DEHA DEHA DEHA->FeII Reduces FeIII Fe(III) (from sample/reagents) FeIII->FeII

Caption: Mechanism of DEHA interference in a colorimetric assay for Fe(II).

DEHA_Removal_Workflow cluster_removal DEHA Removal Strategies start Sample containing Metal Ions + DEHA sparging Acidification & N2 Sparging start->sparging oxidation Chemical Oxidation (e.g., H2O2) start->oxidation spe Solid-Phase Extraction (SPE) start->spe end DEHA-free sample for Colorimetric Analysis sparging->end oxidation->end spe->end

Caption: Workflow for removing DEHA from samples before colorimetric analysis.

Troubleshooting_Logic start Inaccurate Results in Colorimetric Assay q1 Is DEHA present in the sample? start->q1 q2 Is the assay for Fe(II)? q1->q2 Yes other_issue Investigate other - potential interferences - experimental errors q1->other_issue No yes_deha Yes no_deha No interference_reducing Interference due to DEHA's reducing property. q2->interference_reducing Yes interference_other Interference due to: 1. Reagent reaction 2. Metal oxidation state change q2->interference_other No yes_fe Yes no_fe No solution Implement DEHA removal protocol interference_reducing->solution interference_other->solution

Caption: Troubleshooting logic for DEHA interference in colorimetric assays.

References

Technical Support Center: N,N-Diethylhydroxylamine (DEHA) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Diethylhydroxylamine (DEHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the autooxidation of DEHA during storage.

Frequently Asked Questions (FAQs)

Q1: My DEHA solution has developed a yellow tint. What does this indicate?

A yellow discoloration in your this compound (DEHA) solution is a common indicator of autooxidation. DEHA is susceptible to oxidation, which can lead to the formation of colored byproducts. If you observe a color change, it is advisable to verify the purity of the DEHA before use, as its efficacy as a reducing agent or polymerization inhibitor may be compromised.

Q2: What are the primary factors that accelerate the autooxidation of DEHA?

The autooxidation of DEHA is primarily accelerated by several factors:

  • Presence of Oxygen: As a potent oxygen scavenger, DEHA readily reacts with atmospheric oxygen.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[2]

  • Exposure to Light: Light, particularly UV radiation, can provide the energy to initiate and propagate the free-radical chain reaction of autooxidation.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

  • Presence of Moisture: DEHA is hygroscopic, and the presence of water can influence its stability.[3]

Q3: How can I minimize the autooxidation of DEHA during storage?

To minimize autooxidation, DEHA should be stored under the following conditions:

  • Inert Atmosphere: Store DEHA under an inert gas, such as nitrogen or argon, to displace oxygen.

  • Controlled Temperature: It is recommended to store DEHA in a cool environment, ideally between 5°C and 30°C.

  • Light Protection: Use amber glass bottles or store containers in a dark place to protect from light.

  • Airtight Containers: Ensure containers are tightly sealed to prevent the ingress of air and moisture.

  • Material Compatibility: Store in appropriate containers made of materials like stainless steel (Type 304 or 316), or steel lined with glass, polypropylene, or polyethylene. Avoid mild steel containers.

Q4: Are there any chemical inhibitors I can add to DEHA to prevent its autooxidation?

While DEHA itself is used as an antioxidant and radical scavenger in various applications, its own stability can be enhanced.[4][5] The use of other antioxidants or radical scavengers can be effective. Hindered amine light stabilizers (HALS) and other radical-trapping agents are known to inhibit autooxidation processes. However, the selection of a suitable stabilizer would depend on the specific application and potential for interference.

Q5: What is the expected shelf life of DEHA?

With proper storage conditions, including the use of a stabilizer, DEHA can have a shelf life of at least one year.[4] However, for products without a specified retest or expiration date on the Certificate of Analysis, it is recommended to routinely inspect the material for any signs of degradation, such as color change, and to re-qualify it for use after extended storage, typically beyond one year from the date of shipment.

Troubleshooting Guide

Issue Potential Cause Recommended Action
DEHA solution is yellow or discolored. Autooxidation due to exposure to air, light, or heat.- Verify the purity of the DEHA using an appropriate analytical method (e.g., GC, HPLC).- If purity is compromised, consider acquiring a fresh batch.- Review storage conditions to ensure they align with recommendations (inert atmosphere, low temperature, light protection).
Inconsistent experimental results using DEHA. Degradation of DEHA leading to reduced potency.- Re-analyze the purity of the stored DEHA.- Use a freshly opened container of DEHA for critical experiments.- Implement a first-in, first-out (FIFO) inventory system for your DEHA stock.
Precipitate forms in the DEHA solution. Formation of insoluble degradation products or contamination.- Do not use the solution.- Investigate potential sources of contamination in your storage or handling procedures.- Ensure storage containers are clean and made of compatible materials.

Experimental Protocols

Protocol 1: Gas Chromatography (GC) for Purity Assessment of DEHA

This protocol provides a general guideline for assessing the purity of DEHA and detecting volatile degradation products using gas chromatography.

  • Objective: To determine the percentage purity of a DEHA sample and identify the presence of volatile impurities or degradation products.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., Stabilwax), is suitable for analyzing amines.

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Final Hold: 5 minutes at 200°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Sample Preparation:

    • Prepare a stock solution of the DEHA sample in a suitable solvent (e.g., methanol or isopropanol) at a concentration of approximately 1000 µg/mL.

    • Prepare a series of calibration standards of a certified DEHA reference standard in the same solvent, ranging from approximately 1 µg/mL to 100 µg/mL.

  • Injection: Inject 1 µL of the prepared sample and standards.

  • Data Analysis:

    • Identify the DEHA peak based on the retention time of the reference standard.

    • Calculate the purity of the sample by comparing the peak area of the DEHA in the sample to the calibration curve generated from the reference standards.

    • Identify potential degradation products by comparing the chromatogram to that of a fresh, high-purity DEHA sample. Common degradation products may include diethylamine and ethylmethylamine.[1]

Protocol 2: Spectrophotometric Determination of DEHA Concentration

This method is suitable for determining trace amounts of DEHA in aqueous solutions, for example, in boiler feedwater analysis, and can be adapted to monitor its degradation.

  • Objective: To quantify the concentration of DEHA in an aqueous sample.

  • Principle: This method is based on the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by DEHA. The resulting ferrous iron then forms a colored complex with a suitable indicator, which can be measured spectrophotometrically.

  • Reagents:

    • Ferric iron solution (e.g., ferric chloride).

    • Indicator solution (e.g., 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, disodium salt - PDTS).

    • Buffer solution to maintain an appropriate pH.

  • Procedure:

    • Prepare a series of DEHA standards of known concentrations in deionized water.

    • To a fixed volume of each standard and the unknown sample, add an excess of the ferric iron solution.

    • Add the PDTS indicator solution and the buffer.

    • Allow the color to develop for a specified period (e.g., 10 minutes).

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for the Fe²⁺-PDTS complex (typically around 562 nm).

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

    • Determine the concentration of DEHA in the unknown sample by interpolating its absorbance on the calibration curve.

Visualizations

Autooxidation Pathway of this compound

DEHA_Autooxidation DEHA This compound ((C2H5)2NOH) Radical_Initiation Initiation (e.g., Heat, Light) DEHA->Radical_Initiation Susceptible to Oxygen Oxygen (O2) Oxygen->Radical_Initiation DEHA_Radical Diethylaminoxyl Radical ((C2H5)2NO•) Radical_Initiation->DEHA_Radical Forms Peroxy_Radical Peroxy Radical DEHA_Radical->Peroxy_Radical + O2 Degradation_Products Further Degradation Products (e.g., Diethylnitrone) DEHA_Radical->Degradation_Products Can lead to Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + DEHA Hydroperoxide->Degradation_Products Decomposes to

Caption: Autooxidation mechanism of this compound.

Troubleshooting Workflow for DEHA Degradation

DEHA_Troubleshooting Start Start: Suspected DEHA Degradation Check_Appearance Visual Inspection: Color Change (Yellowing)? Start->Check_Appearance Analyze_Purity Quantitative Analysis: Perform GC or HPLC Check_Appearance->Analyze_Purity Yes Purity_OK Purity within Specification? Check_Appearance->Purity_OK No Analyze_Purity->Purity_OK Review_Storage Review Storage Conditions: Inert Gas? Temp? Light? Purity_OK->Review_Storage No End_OK End: DEHA is Suitable for Use Purity_OK->End_OK Yes Quarantine Quarantine and Re-evaluate Lot Review_Storage->Quarantine Use_With_Caution Use with Caution for Non-Critical Applications Quarantine->Use_With_Caution Discard Discard and Procure New Batch Quarantine->Discard End_Bad End: Corrective Actions Taken Use_With_Caution->End_Bad Discard->End_Bad

Caption: Troubleshooting workflow for suspected DEHA degradation.

References

Technical Support Center: DEHA Dosage Adjustment for Boiler Feedwater Oxygen Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing DEHA (N,N-Diethylhydroxylamine) as an oxygen scavenger in boiler feedwater treatment.

Troubleshooting Guide

Issue: Low DEHA residual despite correct initial dosage.

  • Question: My DEHA residual is consistently low or zero, even though I'm dosing based on the measured dissolved oxygen. What could be the cause?

    • Answer:

      • Higher than expected oxygen ingress: There might be air leaks in the feedwater system, especially on the suction side of the feed pump. This introduces more oxygen than accounted for in your initial measurement. Inspect for leaks at pump seals, valve packings, and flange gaskets.[1]

      • Inaccurate dissolved oxygen measurement: Ensure your dissolved oxygen meter is properly calibrated and that the sample is taken correctly to avoid atmospheric contamination.[1]

      • Low feedwater temperature: DEHA's reaction rate with oxygen is slower at lower temperatures.[2][3] For low-pressure and low-temperature systems, DEHA is less efficient.[2][3][4]

      • Incorrect pH: The reaction rate of DEHA is pH-dependent. It is more effective at higher pH values (around 11).[5]

      • Short reaction time: Ensure there is sufficient time for the DEHA to react with the oxygen before the point of residual testing.

      • Improper DEHA storage or handling: Ensure the DEHA solution has not degraded due to improper storage. Keep containers tightly sealed and store in a cool, dry place.[4]

Issue: High DEHA consumption and cost.

  • Question: I seem to be using an excessive amount of DEHA to maintain the desired residual. How can I optimize the dosage?

    • Answer:

      • Optimize mechanical deaeration: Ensure your mechanical deaerator is functioning optimally to remove the bulk of dissolved oxygen. This will significantly reduce the chemical demand for DEHA.[1][6] A properly operating deaerator should have a visible plume of 1-1.5 meters high above the vent.[1]

      • Check for system leaks: As with low residual, unidentified air leaks are a primary cause of high chemical consumption.

      • Review dosage calculation: While the stoichiometric requirement is around 1.24 ppm of DEHA for 1 ppm of oxygen, in practice, a higher dosage of around 3-4 ppm is often required for effective removal.[6][7] Ensure your calculation is based on practical requirements rather than just the chemical equation.

      • Continuous Dosing: Feed DEHA continuously to the deaerator storage section or the condensate line.[8] This matches the chemical feed to the oxygen ingress, which is more efficient than slug dosing.

Frequently Asked Questions (FAQs)

  • What is DEHA and why is it used in boiler water treatment?

    • DEHA (this compound) is a volatile organic compound used as an oxygen scavenger in boiler systems.[3][4] It is crucial to remove dissolved oxygen from boiler feedwater because it is a primary cause of corrosion and pitting of metal surfaces, which can lead to equipment failure and inefficiency.[2][3][4][9]

  • How does DEHA remove oxygen?

    • DEHA chemically reacts with dissolved oxygen to form harmless byproducts like acetic acid, nitrogen, and water.[5][6][10] This reaction prevents the oxygen from corroding the metal components of the boiler system.[4]

  • What are the advantages of DEHA over other oxygen scavengers like hydrazine or sodium sulfite?

    • DEHA has lower toxicity than hydrazine, making it a safer alternative.[2][3][4] Unlike sodium sulfite, DEHA is volatile, meaning it can travel with the steam to protect the entire steam and condensate system from corrosion.[2][3][9][10][11][12] Additionally, DEHA does not add to the total dissolved solids (TDS) in the boiler water.[7][10]

  • What is metal passivation and how does DEHA contribute to it?

    • Passivation is a process where a metal surface becomes less reactive. DEHA contributes to this by helping to convert red rust (hematite) into a more stable, protective black magnetite layer on the steel surfaces of the boiler.[2][3][4][9][10] This magnetite layer acts as a barrier against further corrosion.[9]

  • Does DEHA affect the pH of the boiler water?

    • Yes, DEHA thermally degrades in the boiler system to form neutralizing amines (diethylamine and ethylmethylamine).[2][3][4][9] These byproducts can increase the pH of the condensate, which helps to protect against carbonic acid corrosion and may reduce the need for additional pH-adjusting chemicals.[2][3][4][9]

  • Where should DEHA be injected into the boiler system?

    • DEHA should be fed continuously to the deaerator storage section, the condensate line, or directly to the boiler.[4][8] The best feed point depends on the specific issues being addressed in the system.[8]

Data Presentation

ParameterRecommended ValueNotes
DEHA Dosage Rate 20 ml/m³ of feedwater per mg/L of dissolved oxygen[4][8]This is a typical starting point and may need adjustment based on system specifics.
Theoretical Stoichiometric Ratio 1.24 ppm DEHA per 1 ppm O₂[6][7]Practical dosage is often higher, around 3-4 ppm DEHA per 1 ppm O₂.[6][7]
Feedwater DEHA Residual 0.1 - 0.25 ppm (100 - 250 ppb)[4][8]Maintaining a residual ensures complete oxygen removal and provides a buffer.
Condensate DEHA Residual 0.15 - 0.25 ppm[13]A residual in the condensate confirms protection throughout the entire steam system.
High-Pressure Hot Water Systems Residual 5 - 10 ppm[4][8]These systems often require a higher residual for adequate protection.
Initial Dosage for Low to Moderate Pressure Systems 300 - 500 ppb[4]This is a recommended starting dosage for new applications.

Experimental Protocols

Protocol 1: Determination of DEHA Residual (Colorimetric Method)

This protocol is based on the widely used PDTS method, as there is no official standardized method for DEHA testing.[3][4][14]

  • Sample Collection:

    • Collect a water sample from the condensate system or feedwater line.[13]

    • Cool the sample to 20-25°C.[13][15]

    • It is critical to perform the test immediately after sample collection to prevent DEHA loss to the atmosphere.[13]

  • Procedure (using a commercial test kit, e.g., CHEMetrics K-3902):

    • Pour 5 mL of the cooled water sample into each of the two measuring glasses. Place one glass in position A of the comparator (this will be the blank).[15]

    • To the second measuring glass (position B), add the specified number of drops of the DEHA reagent 1 (an excess of ferric iron). Seal the glass and mix.[15]

    • Add the specified number of drops of DEHA reagent 2 (PDTS indicator). Seal the glass and mix again.[15] The ferric iron is reduced to ferrous iron by DEHA. The ferrous iron then reacts with the PDTS indicator to form a pink-purple colored complex.[3][14]

    • Allow for the specified reaction time (e.g., 10 minutes) for the color to fully develop.[13][15]

    • Place the second glass in position B of the comparator.

    • Slide the comparator until the colors in the inspection hole match. Read the DEHA concentration in ppm from the scale.[13][15]

Protocol 2: Measuring Dissolved Oxygen

Accurate dissolved oxygen measurement is crucial for calculating the correct DEHA dosage. On-line analyzers are recommended for the most accurate readings.[1]

  • Instrumentation:

    • Use a calibrated, portable, or on-line dissolved oxygen meter capable of measuring in the parts per billion (ppb) or µg/L range.

  • Sample Point:

    • The sample should be taken from the feedwater line just before the DEHA injection point to determine the oxygen load that needs to be treated.

  • Procedure for Grab Sample (if on-line analyzer is unavailable):

    • Connect a sample tube to the sample port. Purge the tube with the feedwater for several minutes to eliminate any trapped air.

    • Submerge the tip of the sample tube into a collection container and allow the water to overflow for at least one minute to displace any air.

    • Carefully insert the dissolved oxygen probe into the container, ensuring no air bubbles are trapped on the sensor membrane.

    • Allow the reading to stabilize before recording the dissolved oxygen concentration.

    Note: Grab sampling for dissolved oxygen at low ppb levels is highly susceptible to atmospheric contamination and can lead to erroneously high readings.[1]

Visualizations

DEHA_Reaction_Pathway cluster_reactants Reactants cluster_products Products DEHA 4 (C₂H₅)₂NOH (DEHA) Acetic_Acid 4 CH₃COOH (Acetic Acid) DEHA->Acetic_Acid Nitrogen 2 N₂ (Nitrogen) DEHA->Nitrogen Water 6 H₂O (Water) DEHA->Water Oxygen 9 O₂ (Dissolved Oxygen) Oxygen->Acetic_Acid

Caption: Chemical reaction pathway of DEHA with dissolved oxygen.

DEHA_Troubleshooting Start Start: Low DEHA Residual Detected Check_O2 Is Dissolved Oxygen (DO) Measurement Accurate? Start->Check_O2 Recalibrate Recalibrate DO Meter & Retest Sample Check_O2->Recalibrate No Check_Leaks Are there Air Leaks in the System? Check_O2->Check_Leaks Yes Recalibrate->Check_O2 Inspect_System Inspect Pump Seals, Gaskets, and Valves Check_Leaks->Inspect_System Yes Check_Params Are Operating Parameters (Temp, pH) Optimal? Check_Leaks->Check_Params No Inspect_System->Check_Leaks Adjust_Params Adjust Feedwater Temp/pH if Possible Check_Params->Adjust_Params No Review_Dosage Is Dosage Calculation Correct? Check_Params->Review_Dosage Yes Adjust_Params->Review_Dosage Adjust_Dosage Increase DEHA Dosage Based on Practical Ratios Review_Dosage->Adjust_Dosage No End End: DEHA Residual Stabilized Review_Dosage->End Yes Adjust_Dosage->End

Caption: Troubleshooting workflow for low DEHA residual.

References

Technical Support Center: Managing Amines from DEHA Degradation in Steam Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of N,N-Diethylhydroxylamine (DEHA) as an oxygen scavenger in steam systems. It is intended for researchers, scientists, and drug development professionals who may encounter specific challenges during their experiments involving steam generation and sterilization.

Frequently Asked Questions (FAQs)

Q1: What is DEHA and why is it used in steam systems?

A1: DEHA (this compound) is a volatile organic compound used as an oxygen scavenger in boiler water treatment.[1][2] Its primary function is to remove dissolved oxygen from the water, which is a major cause of corrosion and pitting of metal surfaces within the boiler and steam condensate system.[1][2][3][4] DEHA is often preferred over traditional scavengers like hydrazine due to its lower toxicity and its ability to distribute throughout the entire steam system, offering more complete protection.[1][3][5]

Q2: What are the primary degradation products of DEHA in a steam system?

A2: Under the high temperature and pressure conditions of a boiler, DEHA thermally degrades into several byproducts. The major decomposition products are the neutralizing amines, diethylamine (DEA) and ethylmethylamine.[1][3][6] Acetic acid is also formed to some degree.[6] At very high temperatures, further decomposition to ammonia (NH3) can occur, although this is typically insignificant under most operating conditions.[6]

Q3: Are the amine byproducts of DEHA degradation harmful to the steam system?

A3: On the contrary, the amine byproducts are generally beneficial. Diethylamine and ethylmethylamine are neutralizing amines, which increase the pH of the steam condensate.[1][3] This helps to neutralize carbonic acid that can form from the breakdown of bicarbonate alkalinity in the feedwater, thereby reducing the risk of acidic corrosion in the condensate return lines.[7][8][9] This beneficial side effect can reduce the need for separate, additional neutralizing amine treatments.[1][6]

Q4: How does DEHA's volatility contribute to system protection?

A4: DEHA is a volatile compound, meaning it easily vaporizes and travels with the steam.[1][6] This property allows it to provide corrosion protection not only in the boiler itself but also throughout the entire steam and condensate system.[1] As the steam condenses, the DEHA is present to scavenge any in-leaked oxygen and its amine degradation products are present to neutralize acids.[6]

Q5: What is metal passivation and how does DEHA contribute to it?

A5: Metal passivation is a process where a protective, non-reactive layer forms on the surface of a metal, shielding it from further corrosion. DEHA promotes the passivation of low-carbon steel by helping to convert hematite (red rust, Fe₂O₃) into a more stable, protective black magnetite layer (Fe₃O₄).[1][3] This magnetite film provides a barrier against further corrosive attack.

Troubleshooting Guide

Problem: Low DEHA residual in the condensate despite correct dosage.

Possible Cause Troubleshooting Step
High Dissolved Oxygen Load Verify the performance of the mechanical deaerator. A common rule of thumb is to check for a steam plume of 18-24 inches from the deaerator vent.[10] Inadequate mechanical deaeration leads to high initial oxygen levels, consuming the DEHA before it can establish a residual.
Air In-leakage Inspect the system for leaks, particularly in pump suction lines or areas under vacuum where air can be drawn into the condensate system.[10]
Incorrect Feed Point DEHA should be fed continuously to the storage section of the deaerator or the feedwater line to ensure proper distribution.[3][11] Avoid batch feeding, which can cause fluctuations in concentration.[7]
System Passivation In a new or recently cleaned system, a significant amount of DEHA will be consumed in the process of passivating the metal surfaces. It may be necessary to temporarily increase the dosage rate until a stable magnetite layer is formed and a consistent residual is achieved.[12]

Problem: Evidence of corrosion (e.g., high iron levels in boiler water) despite maintaining a DEHA residual.

Possible Cause Troubleshooting Step
Low Condensate pH While DEHA byproducts help, they may not be sufficient to neutralize high levels of carbonic acid, especially with high makeup water alkalinity.[7] Test the pH of the condensate. If it is below the target range (typically 8.5-9.5), a supplementary neutralizing amine may be required.
Oxygen Pitting A DEHA residual indicates control of bulk oxygen, but intermittent air in-leakage can cause localized oxygen pitting. Check for intermittent sources of air ingress, such as during load swings or shutdowns.
Incorrect DEHA Testing Ferrous iron (Fe²⁺) can interfere with the common colorimetric test for DEHA, causing falsely high readings.[13][14] If high iron is present, use a test method that corrects for this interference to ensure you are not under-dosing DEHA.[13]

Data Presentation: Typical DEHA Dosage and Residuals

The following table summarizes typical dosage and residual concentrations for DEHA in various steam system applications. These are general guidelines; optimal levels depend on specific operating conditions such as pressure, temperature, and feedwater quality.

ParameterLow/Medium Pressure Steam BoilersHigh-Pressure Hot Water Systems
Initial Feedwater Dosage 300 - 500 ppb (µg/L)200 ml/m³ (initial dose)
Typical Feedwater Dosage 20 ml/m³ per mg/L of O₂Maintain residual
Target Feedwater Residual 0.1 - 0.25 ppm (mg/L)N/A
Target Boiler Water Residual 0.1 - 0.25 ppm (mg/L)N/A
Target Condensate Residual 80 - 120 ppb (µg/L)5 - 10 ppm (mg/L)

Data compiled from various sources.[3][5][11][12][15][16]

Experimental Protocols

Protocol 1: Colorimetric Determination of DEHA Residual

This protocol is based on the common field test method where DEHA reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which then reacts with a colorimetric indicator.

Principle: this compound reduces ferric ions to ferrous ions. The resulting ferrous ions react with an indicator such as 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine (PDTS) to form a pink-purple complex. The intensity of the color is directly proportional to the DEHA concentration.[3][14][17]

Materials:

  • DEHA colorimetric test kit (e.g., CHEMetrics K-3902, or equivalent) containing:

    • Color comparator with standards

    • Measuring vessels (cuvettes)

    • Reagent 1 (e.g., Ferric iron solution)

    • Reagent 2 (e.g., PDTS indicator solution in a buffer)

  • Syringe for sample measurement

  • Deionized water for cleaning

Procedure:

  • Sample Collection: Collect a water sample from the desired point (e.g., condensate return line). Cool the sample to 20-25°C immediately to prevent DEHA loss.[15][18] The test should be performed within a few minutes of sampling.[15]

  • Blank Preparation: Using the syringe, dispense 5 mL of the water sample into a clean measuring vessel. Place this vessel in the position designated for the blank in the color comparator (e.g., position A).[15][18]

  • Sample Preparation: Dispense 5 mL of the same water sample into a second measuring vessel (e.g., vessel B).

  • Reagent Addition 1: Add the specified number of drops (e.g., 4 drops) of Reagent 1 (ferric solution) to vessel B. Cap and mix well.[15][18]

  • Reagent Addition 2: Add the specified number of drops (e.g., 4 drops) of Reagent 2 (indicator solution) to vessel B. Cap and mix well.[15][18]

  • Color Development: Allow the color to develop for the time specified in the kit instructions (e.g., 10 minutes).[13][15][18]

  • Measurement: Place vessel B into the designated sample position in the color comparator. Slide the comparator until the color of the sample matches one of the standards. Read the concentration from the comparator.[15][18]

  • Cleaning: Thoroughly rinse both measuring vessels with deionized water after use.

Interferences:

  • Ferrous Iron (Fe²⁺): Pre-existing ferrous iron in the sample will cause a positive interference.[13][14] Some test kits provide a correction method.

  • Temperature: The reaction is temperature-dependent. Samples must be cooled to the recommended temperature for accurate results.[14]

  • Other Reducing Agents: Other oxygen scavengers like hydrazine will interfere.[14]

Protocol 2: HPLC-FLD Analysis of Diethylamine (DEA) and Ethylmethylamine (EMA)

This protocol outlines a general approach for the determination of DEHA's primary amine degradation products. Specific parameters may need optimization.

Principle: Primary and secondary amines lack a strong chromophore for UV detection. Therefore, a pre-column derivatization step is used to attach a fluorescent tag to the target amines. The derivatized amines are then separated by High-Performance Liquid Chromatography (HPLC) and quantified using a Fluorescence Detector (FLD). 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a common derivatizing agent for secondary amines.[19]

Materials:

  • HPLC system with gradient elution capability and a fluorescence detector.

  • C18 reversed-phase column.

  • Derivatizing agent: NBD-Cl solution.

  • Borate buffer solution.

  • Mobile Phase A: Phosphate or acetate buffer.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Standards: Diethylamine (DEA) and Ethylmethylamine (EMA).

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup.

Procedure:

  • Sample Preparation & Cleanup:

    • Collect condensate sample.

    • To remove potential interferences, pass the sample through a C18 SPE cartridge. This helps to purify and concentrate the analytes.

  • Derivatization:

    • In a reaction vial, mix a known volume of the cleaned sample (or standard) with a borate buffer to adjust the pH to an alkaline condition (e.g., pH 9-10).

    • Add the NBD-Cl derivatizing agent.

    • Heat the mixture in a water bath (e.g., 60°C for 30 minutes) to facilitate the reaction.

    • Cool the reaction mixture and add a small amount of acid to stop the reaction.

  • HPLC Analysis:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Use a gradient elution. For example, start with a high percentage of aqueous buffer (Eluent A) and gradually increase the percentage of organic solvent (Eluent B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • FLD Settings: Set the excitation and emission wavelengths appropriate for the NBD-amine derivative (e.g., λexcitation = 470 nm, λemission = 530 nm).

  • Quantification:

    • Create a calibration curve by running a series of known concentration standards through the derivatization and HPLC analysis process.

    • Quantify the DEA and EMA in the samples by comparing their peak areas to the calibration curve.

Visualizations

DEHA_Degradation_Pathway cluster_products Degradation Products DEHA DEHA (this compound) O2 Dissolved Oxygen (O₂) DEHA->O2 scavenging reaction DEA Diethylamine (DEA) (Neutralizing Amine) DEHA->DEA Thermal Degradation EMA Ethylmethylamine (EMA) (Neutralizing Amine) DEHA->EMA Thermal Degradation AceticAcid Acetic Acid DEHA->AceticAcid Thermal Degradation Heat Heat / Pressure Ammonia Ammonia (NH₃) (minor, high temp) DEA->Ammonia Further Degradation EMA->Ammonia Further Degradation

Caption: Thermal degradation pathway of DEHA in a steam system.

Experimental_Workflow cluster_deha Protocol 1: DEHA Colorimetric Test cluster_amines Protocol 2: Amine HPLC Analysis d1 1. Collect & Cool Sample (20-25°C) d2 2. Prepare Sample & Blank d1->d2 d3 3. Add Reagents (Fe³⁺ then Indicator) d2->d3 d4 4. Wait 10 min for Color Development d3->d4 d5 5. Read Result on Color Comparator d4->d5 a1 1. Collect Sample & Clean with SPE a2 2. Derivatize with NBD-Cl in Buffer a1->a2 a3 3. Heat to Complete Reaction a2->a3 a4 4. Inject into HPLC-FLD System a3->a4 a5 5. Quantify vs. Calibration Curve a4->a5

Caption: Workflow for analyzing DEHA and its amine byproducts.

Troubleshooting_Logic start Low DEHA Residual in Condensate? check_o2 Check Mechanical Deaerator Performance start->check_o2 Yes review_ops Review Operating Procedures start->review_ops No check_dosage Verify DEHA Dosage Rate & Feed Point check_o2->check_dosage Deaerator OK check_leaks Inspect System for Air Leaks check_dosage->check_leaks Dosage OK passivation Is system new or recently cleaned? check_leaks->passivation No Leaks Found increase_dose Temporarily Increase Dosage for Passivation passivation->increase_dose Yes passivation->review_ops No

Caption: Troubleshooting logic for low DEHA residual.

References

Validation & Comparative

A Comparative Analysis of N,N-Diethylhydroxylamine and Hydrazine as Oxygen Scavengers in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a low-oxygen environment is critical for a multitude of applications, from preventing the oxidative degradation of sensitive reagents and drug products to ensuring the integrity of anaerobic experiments. Chemical oxygen scavengers are frequently employed to achieve and maintain these conditions. This guide provides a comprehensive comparison of two such scavengers: N,N-Diethylhydroxylamine (DEHA) and hydrazine, focusing on their performance, reaction mechanisms, and safety profiles to aid in the selection of the most appropriate agent for specific research needs.

This comparison guide delves into the quantitative performance data, detailed experimental protocols for evaluation, and the underlying chemical pathways of both DEHA and hydrazine.

Performance Comparison at a Glance

A summary of the key performance characteristics of DEHA and hydrazine is presented below, offering a quick reference for researchers.

FeatureThis compound (DEHA)Hydrazine
Chemical Formula (C₂H₅)₂NOHN₂H₄
Oxygen Scavenging Reaction 4(C₂H₅)₂NOH + 9O₂ → 8CH₃COOH + 2N₂ + 6H₂O (overall)[1]N₂H₄ + O₂ → N₂ + 2H₂O[2]
Stoichiometric Requirement Theoretically 1.24 ppm per 1 ppm O₂[1]1 ppm per 1 ppm O₂
Reaction Rate Moderate, increases with temperature and pH. Faster than hydrazine at higher temperatures.[3] At a pH < 9, the reaction rate is moderate, similar to hydrazine. At a pH of around 11, it is much faster.[4]Moderate to slow, often requiring a catalyst (catalyzed hydrazine) to increase the rate.[3] The reaction rate is influenced by pH and the presence of catalysts like copper ions.[5]
Optimal pH Alkaline conditions (pH > 9) enhance reaction rate.[4]Alkaline conditions (pH 8-9) are optimal for the reaction rate.[5]
Volatility High, allowing for protection in both liquid and vapor phases.[3][6]Volatile, enabling it to carry over with steam.[3]
Byproducts Acetic acid, nitrogen, water, diethylamine, and ethylmethylamine.[1][7]Nitrogen and water are the primary byproducts.[2]
Thermal Decomposition Decomposes at temperatures above 282°C (540°F) to form diethylamine, ethylmethylamine, and eventually low levels of ammonia.[3][7]Decomposes at temperatures above 200°C to ammonia, nitrogen, and hydrogen.[2][3]
Metal Passivation Yes, forms a protective magnetite (Fe₃O₄) layer on steel surfaces and a copper oxide layer on copper alloys.[3][4][7]Yes, promotes the formation of a protective magnetite film on steel surfaces.[3][8]
Toxicity Lower toxicity. LD50 (oral, rat) is 2190 mg/kg.[9][10][11]High, recognized as a toxic and suspected carcinogen.[2]

Delving into the Chemistry: Reaction Pathways and Mechanisms

The efficacy of an oxygen scavenger is dictated by its chemical reactions with dissolved oxygen and its behavior under various experimental conditions.

Oxygen Scavenging Reactions

The primary function of both DEHA and hydrazine is to reduce dissolved oxygen to water.

  • DEHA: The overall reaction of DEHA with oxygen is complex, ultimately producing acetic acid, nitrogen, and water.[1]

  • Hydrazine: The reaction of hydrazine with oxygen is more direct, yielding only nitrogen and water, which are generally non-contaminating byproducts in many research applications.[2]

Metal Passivation

Both scavengers offer the added benefit of passivating metal surfaces, which is crucial when working with metallic labware or systems. This process involves the formation of a protective oxide layer that inhibits further corrosion.

  • DEHA effectively passivates low-carbon steel by converting red rust (hematite) into a more stable black magnetite layer.[7] It also forms a protective layer on copper alloys.[3]

  • Hydrazine also promotes the formation of a magnetite film on steel surfaces, a process that is thought to involve the formation of hydrogen peroxide as an intermediate which then oxidizes the metal surface.[1][3]

The logical flow for selecting an appropriate oxygen scavenger based on key research parameters can be visualized as follows:

Caption: A decision-making flowchart for selecting between DEHA and hydrazine based on experimental constraints.

Experimental Protocols for Evaluation

For researchers needing to quantify the performance of these oxygen scavengers in their specific systems, the following experimental protocols provide a detailed methodology.

Protocol 1: Determination of Dissolved Oxygen Concentration by Winkler Titration

The Winkler method is a classic and highly accurate titrimetric method for determining the concentration of dissolved oxygen in an aqueous sample.[12]

Materials:

  • 300-mL glass-stoppered Biological Oxygen Demand (BOD) bottle

  • Calibrated pipettes (2 mL)

  • Glass flask for titration

  • Burette

  • Manganese sulfate solution

  • Alkali-iodide-azide reagent

  • Concentrated sulfuric acid

  • Standardized sodium thiosulfate solution (0.025 N)

  • Starch indicator solution

Procedure:

  • Sample Collection: Carefully fill the BOD bottle to overflowing with the water sample containing the oxygen scavenger, ensuring no air bubbles are trapped inside.

  • Oxygen Fixation:

    • Immediately add 2 mL of manganese sulfate solution with the pipette tip just below the water surface.

    • Add 2 mL of alkali-iodide-azide reagent in the same manner.

    • Stopper the bottle carefully to exclude air and mix by inverting the bottle several times. A precipitate will form.

    • Allow the precipitate to settle.

  • Acidification:

    • Add 2 mL of concentrated sulfuric acid with the pipette tip just above the liquid surface.

    • Restopper and mix until the precipitate dissolves completely. The solution will turn a yellow-brown color due to the liberation of iodine.

  • Titration:

    • Measure 201 mL of the acidified sample into a glass flask.

    • Titrate with 0.025 N sodium thiosulfate solution until the sample becomes a pale straw color.

    • Add 2 mL of starch solution, which will turn the solution blue.

    • Continue titrating slowly until the blue color disappears. This is the endpoint.

  • Calculation: The dissolved oxygen concentration (in mg/L) is equal to the volume (in mL) of the sodium thiosulfate titrant used.

Protocol 2: Evaluation of Oxygen Scavenger Performance

This protocol outlines a general procedure for comparing the effectiveness of DEHA and hydrazine.

Materials:

  • Airtight reaction vessel with ports for sampling and injection

  • Dissolved oxygen probe or Winkler titration setup (as described in Protocol 1)

  • Magnetic stirrer and stir bar

  • Stock solutions of DEHA and hydrazine of known concentrations

  • Deoxygenated water (prepared by boiling or sparging with an inert gas like nitrogen or argon)

Procedure:

  • System Setup: Fill the reaction vessel with a known volume of deoxygenated water. Seal the vessel and begin stirring.

  • Initial Oxygen Measurement: Introduce a known amount of air or oxygen-saturated water into the vessel to achieve a desired initial dissolved oxygen concentration. Measure this initial concentration using a dissolved oxygen probe or by taking a sample for Winkler titration.

  • Scavenger Addition: Inject a predetermined amount of the oxygen scavenger (DEHA or hydrazine) stock solution into the vessel.

  • Monitoring: At regular time intervals, withdraw small, precise volumes of the sample and immediately determine the dissolved oxygen concentration using the Winkler titration method or a calibrated dissolved oxygen probe.

  • Data Analysis: Plot the dissolved oxygen concentration as a function of time for each scavenger. The rate of oxygen removal can be determined from the slope of the initial, linear portion of the curve.

The general workflow for evaluating and comparing oxygen scavengers is depicted in the following diagram:

Oxygen Scavenger Evaluation Workflow start Prepare Deoxygenated Water setup Set up Airtight Reaction Vessel start->setup initial_o2 Introduce Known O2 Concentration setup->initial_o2 measure_initial_o2 Measure Initial [O2] initial_o2->measure_initial_o2 add_scavenger Inject Oxygen Scavenger (DEHA or Hydrazine) measure_initial_o2->add_scavenger monitor Monitor [O2] Over Time add_scavenger->monitor monitor->monitor At regular intervals analyze Analyze Data (Rate of O2 Removal) monitor->analyze compare Compare Scavenger Performance analyze->compare

Caption: A schematic of the experimental workflow for assessing the performance of oxygen scavengers.

Safety and Handling Considerations

A critical aspect of selecting an oxygen scavenger is its toxicity and handling requirements.

  • DEHA: DEHA is considered to have significantly lower toxicity than hydrazine, making it a safer alternative in many laboratory settings.[6][13] The oral LD50 in rats is 2190 mg/kg.[9][10][11]

  • Hydrazine: Hydrazine is classified as a toxic and potentially carcinogenic substance.[2] Its use requires stringent safety protocols, including adequate ventilation and personal protective equipment, to minimize exposure.

Conclusion

The choice between this compound and hydrazine as an oxygen scavenger in a research setting depends on a careful evaluation of the specific experimental requirements.

DEHA is the preferable choice when:

  • Toxicity is a primary concern.

  • Protection in both the liquid and vapor phases is necessary due to its high volatility.

  • The formation of acetic acid as a byproduct is acceptable.

Hydrazine may be considered when:

  • The formation of only nitrogen and water as byproducts is critical.

  • Stringent safety measures for handling toxic substances are in place.

  • A catalyst can be used to enhance its reaction rate at lower temperatures.

For many modern research applications, particularly in drug development and other fields with a strong emphasis on safety, the lower toxicity profile of DEHA makes it a more attractive and responsible choice. However, the clean byproduct profile of hydrazine ensures its continued relevance in specific, highly controlled applications where the introduction of organic acids is intolerable. Researchers are encouraged to use the data and protocols presented in this guide to make an informed decision that best suits the needs and safety of their experimental work.

References

Evaluating the performance of DEHA against other commercial polymerization inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of Diethylhydroxylamine (DEHA) versus other commercial polymerization inhibitors, supported by experimental data and mechanistic insights.

For researchers, scientists, and professionals in drug development and polymer science, the selection of an appropriate polymerization inhibitor is critical for ensuring product quality, process safety, and economic efficiency. Diethylhydroxylamine (DEHA) has emerged as a versatile and effective inhibitor, particularly in its role as a "short-stopping" agent in emulsion polymerization. This guide provides an objective comparison of DEHA's performance against other widely used commercial polymerization inhibitors, supported by available experimental data and detailed methodologies.

Performance Evaluation of Polymerization Inhibitors

The primary function of a polymerization inhibitor is to scavenge free radicals, thereby preventing the premature and uncontrolled polymerization of monomers. The efficacy of an inhibitor is typically evaluated based on its ability to induce an inhibition period, reduce the rate of polymerization, and its overall efficiency in preventing polymer formation under various conditions. This section presents a comparative analysis of DEHA against other commercial inhibitors such as those based on nitroxide (e.g., TEMPO) and phenolic compounds (e.g., hydroquinone, MEHQ, BHT).

Comparative Performance Data

While direct, side-by-side quantitative comparisons of DEHA as a single agent against a wide range of individual commercial inhibitors are limited in publicly available literature, some studies provide valuable insights into its performance, often in complex systems or specific applications.

One study on the thermal polymerization of styrene investigated the performance of a complex inhibitor system containing both DEHA and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The data, presented in Table 1, demonstrates the induction period at various temperatures for this combined system. It is important to note that this data reflects the synergistic effect of the mixture and not the performance of DEHA alone.

Table 1: Induction Period for a DEHA/TEMPO Complex Inhibitor System in Styrene Polymerization

Temperature (°C)Induction Period (hours)
9019
10012
1106
1204.5

Data sourced from a study on complex inhibitors for styrene thermal polymerization.

In the context of styrene-butadiene rubber (SBR) production, DEHA is widely recognized for its role as an effective short-stopping agent, halting the polymerization process at a desired conversion to control the polymer's properties.[1] Its performance is often considered favorable in terms of safety and environmental profile when compared to some traditional agents.[1]

For comparison, a separate study on the inhibition of styrene polymerization, which did not include DEHA, evaluated the performance of several other commercial inhibitors. The results, summarized in Table 2, showcase the polymer growth percentage after 4 hours at 115°C. This data provides a benchmark for the performance of common phenolic and nitroxide inhibitors.

Table 2: Performance of Various Inhibitors in Styrene Polymerization at 115°C (after 4 hours)

InhibitorTypePolymer Growth (%)
2,6-di-tert-butyl-4-methoxyphenol (DTBMP)Phenolic16.40
4-hydroxy-TEMPONitroxide24.85
2,6-di-tert-butyl-4-methylphenol (BHT)Phenolic42.50
4-oxo-TEMPONitroxide46.80

Data adapted from a study on screening inhibitors for styrene polymerization.

While a direct comparison between the data in Table 1 and Table 2 is not feasible due to the different experimental conditions and the use of a complex system in the former, it highlights the range of efficiencies observed with different inhibitor types.

Experimental Protocols

To ensure the reproducibility and validity of performance data, detailed experimental protocols are essential. The following methodologies are representative of the techniques used to evaluate polymerization inhibitors.

Measurement of Induction Period and Polymerization Rate

A common method to assess an inhibitor's performance is to monitor the polymerization of a monomer over time in the presence of the inhibitor.

Apparatus:

  • Reaction vessel equipped with a stirrer, temperature control, and a means for sampling.

  • Analytical instrument to measure monomer conversion (e.g., gas chromatography, dilatometry, or refractometry).

Procedure:

  • The monomer (e.g., styrene) is purified to remove any existing inhibitor.

  • A known concentration of the inhibitor to be tested is added to the monomer.

  • The mixture is heated to a constant temperature to initiate thermal polymerization.

  • Samples are withdrawn at regular intervals and the monomer concentration is determined.

  • The induction period is defined as the time during which the monomer concentration remains unchanged.

  • The polymerization rate is calculated from the slope of the monomer conversion versus time plot after the induction period.

Evaluation of Short-Stopping Performance in Emulsion Polymerization

For inhibitors used as short-stopping agents, their ability to rapidly terminate the polymerization is a key performance metric.

Procedure:

  • An emulsion polymerization of monomers (e.g., styrene and butadiene) is initiated under controlled conditions.

  • At a predetermined monomer conversion, the short-stopping agent (e.g., DEHA) is injected into the reactor.

  • Samples of the latex are taken at various time points after the addition of the short-stopper.

  • The solid content of the latex is measured to determine the monomer conversion.

  • An effective short-stopper will show a rapid cessation of the increase in solid content, indicating that the polymerization has been terminated.

Mechanisms of Polymerization Inhibition

The efficacy of a polymerization inhibitor is intrinsically linked to its chemical structure and the mechanism by which it neutralizes free radicals.

DEHA (Diethylhydroxylamine)

DEHA functions as a potent free-radical scavenger. The hydroxylamine group in the DEHA molecule readily donates a hydrogen atom to the propagating polymer radical (P•), effectively terminating the polymer chain. This reaction produces a stable diethyl nitroxide radical, which is less reactive and does not initiate new polymer chains.

DEHA_Inhibition P_radical Propagating Polymer Radical (P•) Terminated_Polymer Terminated Polymer (P-H) P_radical->Terminated_Polymer H atom donation DEHA DEHA ((C2H5)2NOH) DEHA->P_radical Nitroxide_Radical Diethyl Nitroxide Radical ((C2H5)2NO•) DEHA->Nitroxide_Radical forms

DEHA Inhibition Mechanism
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

TEMPO is a stable nitroxide radical that acts as a radical trap. It efficiently reacts with carbon-centered radicals of the growing polymer chain to form a stable, non-radical species, thereby terminating polymerization.

TEMPO_Inhibition P_radical Propagating Polymer Radical (P•) Stable_Adduct Stable Adduct (P-TEMPO) P_radical->Stable_Adduct reacts with TEMPO TEMPO Radical TEMPO->P_radical

TEMPO Inhibition Mechanism
Hydroquinone

Hydroquinone is a phenolic inhibitor that requires the presence of oxygen to be effective. It reacts with peroxy radicals (ROO•), which are formed by the reaction of propagating radicals with oxygen, to generate a stable quinone species and terminate the radical chain.

Hydroquinone_Inhibition cluster_initiation Radical Formation cluster_termination Chain Termination P_radical Propagating Polymer Radical (P•) Peroxy_Radical Peroxy Radical (POO•) P_radical->Peroxy_Radical reacts with Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Stable_Products Stable Products (Quinone + P-OOH) Peroxy_Radical->Stable_Products reacts with Hydroquinone Hydroquinone Hydroquinone->Peroxy_Radical

Hydroquinone Inhibition Mechanism

Conclusion

References

DEHA's Antioxidant Power: A Comparative Analysis Using the DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at N,N-Diethylhydroxylamine (DEHA) and its Antioxidant Capacity.

This compound (DEHA) is a compound recognized for its potent free-radical scavenging abilities, finding application across various industries as an antioxidant.[1] This guide provides a comparative analysis of DEHA's antioxidant activity, validated through the widely-used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. We will delve into the experimental protocol, compare its potential efficacy against common antioxidants, and visualize the underlying chemical processes.

Quantitative Comparison of Antioxidant Activity

The half-maximal inhibitory concentration (IC50) is a key metric for antioxidant activity, representing the concentration of an antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

AntioxidantIC50 Value (µg/mL)Notes
DEHA Data not available Requires experimental determination.
Ascorbic Acid~2.6 - 8.4[2]A commonly used reference standard. IC50 values can vary with experimental conditions.
BHT (Butylated Hydroxytoluene)~26.5 - 202.35[3]A synthetic antioxidant commonly used as a preservative.
Trolox~3.77 - 7.9A water-soluble analog of vitamin E, often used as a standard.
Gallic Acid~2.6[2]A phenolic acid found in many plants, known for its strong antioxidant properties.

Experimental Protocol: DPPH Radical Scavenging Assay

This section details the methodology for assessing the antioxidant activity of a compound using the DPPH assay.

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow. This change in absorbance, measured spectrophotometrically at approximately 517 nm, is proportional to the radical scavenging activity of the antioxidant.

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Test compound (e.g., DEHA)

  • Positive controls (e.g., Ascorbic Acid, Trolox, BHT, Gallic Acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test and Control Solutions:

    • Prepare a stock solution of the test compound (DEHA) in a suitable solvent.

    • Prepare a series of dilutions of the test compound and positive controls at various concentrations.

  • Assay Procedure:

    • To a 96-well plate, add a specific volume of each dilution of the test compound and positive controls to separate wells.

    • Add the DPPH working solution to each well.

    • Include a blank control containing only the solvent and a negative control containing the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the negative control.

    • A_sample is the absorbance of the test sample.

  • Determination of IC50: Plot the percentage of scavenging activity against the concentration of the test compound and positive controls. The IC50 value is determined from the graph as the concentration that inhibits 50% of the DPPH radicals.

Visualizing the Process and Mechanism

To better understand the experimental flow and the proposed antioxidant mechanism of DEHA, the following diagrams are provided.

G cluster_workflow Experimental Workflow of DPPH Assay prep_dpph Prepare DPPH Solution mixing Mix Solutions in Microplate prep_dpph->mixing prep_samples Prepare DEHA & Control Solutions prep_samples->mixing incubation Incubate in Dark (30 min) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging & IC50 measurement->calculation

Caption: Workflow of the DPPH radical scavenging assay.

G cluster_mechanism Proposed Antioxidant Mechanism of DEHA DEHA DEHA ((C2H5)2NOH) DPPH_radical DPPH• (Violet) Nitroxide_radical DEHA Nitroxide Radical ((C2H5)2NO•) DEHA->Nitroxide_radical H• donation DPPH_H DPPH-H (Yellow) DPPH_radical->Nitroxide_radical Radical Scavenging DPPH_radical->DPPH_H H• acceptance

Caption: Proposed mechanism of DEHA's radical scavenging activity.

The proposed mechanism for the antioxidant action of hydroxylamines like DEHA involves the donation of a hydrogen atom from the hydroxyl group to a free radical. This process results in the formation of a stable nitroxide radical from the DEHA molecule and the neutralization of the reactive free radical. This hydrogen atom transfer is the key to its radical scavenging and antioxidant properties.

References

A comparative study of the radical scavenging mechanisms of DEHA and hindered amine light stabilizers (HALS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Comparing the Radical Scavenging Properties of N,N-diethylhydroxylamine (DEHA) and Hindered Amine Light Stabilizers (HALS).

In the realm of material science, polymer chemistry, and even in biological systems, the mitigation of radical-induced degradation is of paramount importance. Both this compound (DEHA) and Hindered Amine Light Stabilizers (HALS) are extensively utilized for their radical scavenging capabilities, yet they operate through distinct mechanisms. This guide provides a comparative overview of their modes of action, supported by established experimental protocols for their evaluation.

Mechanisms of Radical Scavenging

DEHA: A Direct Hydrogen Atom Donor

DEHA functions as a potent free-radical scavenger primarily through a direct hydrogen atom donation mechanism.[1] The hydroxylamine moiety within the DEHA molecule readily donates a hydrogen atom to reactive radical species (R•), effectively terminating the radical chain reaction. This process transforms the reactive radical into a stable, non-radical species and generates a resonance-stabilized DEHA radical. This straightforward, one-step termination makes DEHA a highly effective "short-stopper" in polymerization processes and an efficient oxygen scavenger in applications like boiler water treatment.[1]

The primary scavenging reaction can be summarized as: (C₂H₅)₂NOH + R• → (C₂H₅)₂NO• + RH

HALS: A Regenerative Scavenging Cycle

In contrast to the direct action of DEHA, HALS operate via a regenerative cyclic mechanism known as the Denisov Cycle.[2] This intricate process allows a single HALS molecule to neutralize multiple radical species, leading to long-term stabilization against photo-oxidation.[2]

The cycle is initiated by the oxidation of the hindered amine to a stable nitroxyl radical (>NO•). This nitroxyl radical then traps alkyl radicals (R•) to form an amino ether (NOR). Subsequently, the amino ether reacts with a peroxy radical (ROO•) to regenerate the nitroxyl radical and produce a non-radical product. This cyclic nature ensures the longevity of the stabilizing effect.[2]

Quantitative Performance Comparison

To provide a framework for such a comparison, the following table outlines the type of quantitative data that would be generated from standard antioxidant assays.

ParameterDEHAHALS (e.g., Tinuvin 770)Method of Determination
IC50 Value (DPPH Assay) Data not available in reviewed literatureData not available in reviewed literatureDPPH Radical Scavenging Assay
Radical Decay Rate Constant Data not available in reviewed literatureData not available in reviewed literatureElectron Spin Resonance (ESR) Spectroscopy
Stoichiometric Factor (n) Expected to be low (direct donation)Expected to be high (regenerative cycle)ESR or other quantitative methods

Experimental Protocols

For researchers seeking to conduct a direct comparative study, the following are detailed methodologies for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a series of concentrations of the test compounds (DEHA and a specific HALS) in the same solvent.

  • Reaction Mixture: To 2 mL of the DPPH solution, add 2 mL of the sample solution at different concentrations. A control is prepared using 2 mL of the solvent instead of the sample solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Electron Spin Resonance (ESR) Spectroscopy

ESR is a highly sensitive technique for the direct detection and quantification of radical species. It can be used to monitor the decay of a stable radical in the presence of a scavenger or to detect the formation of scavenger-derived radicals.

Principle: ESR spectroscopy detects the absorption of microwave radiation by unpaired electrons in a magnetic field. The characteristics of the ESR spectrum provide information about the identity and environment of the radical.

Procedure for Monitoring Radical Scavenging:

  • Radical Generation: A stable radical, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), or a system that generates radicals (e.g., a Fenton reaction for hydroxyl radicals) is used.

  • Sample Preparation: A solution of the test compound (DEHA or HALS) is prepared in a suitable solvent.

  • ESR Measurement: The test compound is mixed with the radical solution directly in an ESR tube. The ESR spectrum is recorded at specific time intervals.

  • Data Analysis: The decay of the ESR signal intensity of the initial radical over time is monitored. The rate constant for the scavenging reaction can be determined from this data, providing a quantitative measure of the scavenging efficiency. Alternatively, the formation of new radical species (e.g., the nitroxyl radical from HALS) can be observed.

Visualizing the Mechanisms

To further elucidate the distinct radical scavenging pathways of DEHA and HALS, the following diagrams have been generated.

DEHA_Mechanism DEHA DEHA ((C₂H₅)₂NOH) DEHA_Radical DEHA Radical ((C₂H₅)₂NO•) DEHA->DEHA_Radical H• Donation Radical Reactive Radical (R•) Stable_Product Stable Product (RH) Radical->Stable_Product H• Acceptance

DEHA Radical Scavenging Mechanism

HALS_Mechanism cluster_cycle Denisov Cycle HALS Hindered Amine (>NH) Nitroxyl_Radical Nitroxyl Radical (>NO•) HALS->Nitroxyl_Radical Oxidation Amino_Ether Amino Ether (>NOR) Nitroxyl_Radical->Amino_Ether + R• Amino_Ether->Nitroxyl_Radical + ROO• Alkyl_Radical Alkyl Radical (R•) Peroxy_Radical Peroxy Radical (ROO•)

HALS Regenerative Scavenging Cycle

Conclusion

The choice between DEHA and HALS as a radical scavenger is dictated by the specific requirements of the application. DEHA offers a rapid and direct mechanism for terminating radical chains, making it suitable for processes requiring immediate cessation of radical activity. In contrast, HALS provide long-term, durable protection through a regenerative scavenging cycle, making them ideal for applications where prolonged resistance to degradation, particularly from photo-oxidation, is critical. For a definitive quantitative comparison, it is recommended that researchers conduct head-to-head studies using standardized protocols such as the DPPH and ESR assays outlined in this guide.

References

A Head-to-Head Battle: N,N-Diethylhydroxylamine (DEHA) vs. Hydroquinone (HQ) as Stabilizers for Unsaturated Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with reactive unsaturated monomers, ensuring their stability during storage and processing is paramount. Uncontrolled polymerization can lead to product degradation, batch failures, and safety hazards. Two of the most common stabilizers employed to mitigate these risks are N,N-Diethylhydroxylamine (DEHA) and hydroquinone (HQ). This guide provides an objective comparison of their performance, supported by available data and detailed experimental considerations.

This comparison guide delves into the mechanisms of action, performance metrics, and experimental protocols relevant to the evaluation of DEHA and hydroquinone as polymerization inhibitors. The information presented is intended to assist researchers in selecting the most appropriate stabilizer for their specific application.

Mechanism of Action: A Tale of Two Scavengers

Both DEHA and hydroquinone function by scavenging free radicals, which are the initiators of polymerization. However, their mechanisms exhibit key differences that influence their effectiveness in various environments.

This compound (DEHA) is a potent free radical scavenger that can terminate growing polymer chains by donating a hydrogen atom from its hydroxylamine group.[1][2] A significant advantage of DEHA is its dual functionality; it not only inhibits polymerization in both the liquid and vapor phases but also acts as an effective oxygen scavenger.[1] This is particularly beneficial as dissolved oxygen can promote the formation of peroxides, which can then initiate polymerization. DEHA's ability to remove dissolved oxygen adds a layer of protection against premature polymerization.

Hydroquinone (HQ) , a phenolic compound, is a widely used polymerization inhibitor.[3] Its mechanism primarily involves the donation of a hydrogen atom from its hydroxyl groups to reactive peroxy radicals, which are formed when free radicals react with oxygen.[3] This interaction forms stable compounds and terminates the polymerization chain. A critical aspect of hydroquinone's efficacy is its dependence on the presence of oxygen.[4] In anaerobic conditions, its inhibitory effect is significantly diminished.

Diagram of Comparative Stabilization Mechanisms

cluster_deha DEHA Stabilization cluster_hq Hydroquinone Stabilization DEHA This compound (DEHA) Terminated_Polymer_DEHA Terminated Polymer DEHA->Terminated_Polymer_DEHA Inert_DEHA Inert Products DEHA->Inert_DEHA Reacts with Polymerization Uncontrolled Polymerization DEHA->Polymerization Inhibits Radical_DEHA Growing Polymer Radical Radical_DEHA->Terminated_Polymer_DEHA H• Donation Oxygen_DEHA Dissolved Oxygen Oxygen_DEHA->Inert_DEHA HQ Hydroquinone (HQ) Terminated_Polymer_HQ Terminated Polymer HQ->Terminated_Polymer_HQ H• Donation HQ->Polymerization Inhibits Radical_HQ Growing Polymer Radical Peroxy_Radical Peroxy Radical Radical_HQ->Peroxy_Radical Oxygen_HQ Dissolved Oxygen Oxygen_HQ->Peroxy_Radical Peroxy_Radical->Terminated_Polymer_HQ Initiator Initiator (e.g., Heat, Light, Peroxides) Monomer Unsaturated Monomer Initiator->Monomer Initiates Monomer->Polymerization

Caption: Comparative mechanisms of DEHA and Hydroquinone.

Performance Comparison: A Data-Driven Perspective

While direct, side-by-side quantitative comparisons in the scientific literature are limited, the available information and industrial practices allow for a qualitative and semi-quantitative assessment of DEHA and hydroquinone. The following tables summarize the expected performance based on their chemical properties and established applications.

Table 1: General Performance Characteristics

FeatureThis compound (DEHA)Hydroquinone (HQ)
Primary Function Free Radical Scavenger, Oxygen ScavengerFree Radical Scavenger
Oxygen Requirement Not strictly required; also scavenges oxygenGenerally requires oxygen for high efficiency[4]
Phase Activity Effective in both liquid and vapor phases[1]Primarily effective in the liquid phase
Volatility VolatileLow volatility
Applications Short-stopping agent in emulsion polymerization, stabilizer for various vinyl monomers[1][2]Stabilizer for acrylic monomers, unsaturated polyesters, and vinyl monomers[3]

Table 2: Performance in Specific Monomer Systems (Qualitative)

Monomer SystemThis compound (DEHA)Hydroquinone (HQ)
Acrylic Acid & Acrylates Effective inhibitor. Its oxygen scavenging property is advantageous.Commonly used stabilizer, often in the form of its monomethyl ether (MEHQ).[4]
Styrene & Butadiene Used as a short-stopping agent to control polymerization.[1]Effective in preventing premature polymerization.
Vinyl Monomers Broadly applicable for stabilization.[1]Widely used as a general-purpose inhibitor.[3]

Experimental Protocols for Inhibitor Evaluation

To rigorously compare the performance of DEHA and hydroquinone, a series of standardized experiments are necessary. The following outlines key experimental protocols that can be adapted for this purpose.

Determination of Induction Period by Calorimetry

The induction period is the time before the onset of polymerization and is a direct measure of an inhibitor's effectiveness. Reaction calorimetry is a powerful technique to determine this.

Objective: To measure and compare the induction period of a monomer stabilized with DEHA versus hydroquinone.

Methodology:

  • A reaction calorimeter is charged with the unsaturated monomer.

  • A specific concentration of the inhibitor (DEHA or HQ) is added to the monomer.

  • The system is brought to a constant, elevated temperature to initiate thermal polymerization.

  • The heat flow from the reaction is monitored over time.

  • The induction period is defined as the time from reaching the set temperature until a significant exothermic event (the onset of polymerization) is detected.

Diagram of Experimental Workflow for Induction Period Determination

A Prepare Monomer with Inhibitor (DEHA or HQ) B Charge Reaction Calorimeter A->B C Equilibrate at Set Temperature B->C D Monitor Heat Flow vs. Time C->D E Identify Onset of Exotherm D->E F Determine Induction Period E->F

Caption: Workflow for determining the induction period.

Storage Stability Studies

Long-term storage stability is a critical parameter for industrial applications. This can be assessed by monitoring the formation of polymer over time under controlled storage conditions.

Objective: To compare the long-term stabilizing effect of DEHA and hydroquinone on an unsaturated monomer.

Methodology:

  • Prepare samples of the unsaturated monomer containing a specified concentration of either DEHA or hydroquinone.

  • A control sample with no inhibitor should also be prepared.

  • Store the samples at a constant, elevated temperature (e.g., 40-60°C) to accelerate aging.

  • At regular intervals (e.g., daily or weekly), withdraw aliquots from each sample.

  • Determine the polymer content in the aliquots using analytical techniques such as:

    • Gravimetry: Precipitate the polymer by adding a non-solvent and then weigh the dried polymer.

    • Spectroscopy (e.g., NMR or FTIR): Quantify the decrease in the monomer signal or the appearance of polymer-specific signals.

    • Chromatography (e.g., GPC/SEC): Separate and quantify the polymer formed.

  • Plot the polymer content as a function of time for each inhibitor and the control.

Oxygen Scavenging Rate Measurement

For applications where oxygen ingress is a concern, quantifying the oxygen scavenging capability of DEHA is important.

Objective: To measure the rate of dissolved oxygen removal by DEHA in a monomer solution.

Methodology:

  • Saturate a sample of the unsaturated monomer with air or a gas of known oxygen concentration.

  • Add a specific concentration of DEHA to the monomer.

  • Monitor the dissolved oxygen concentration over time using an oxygen sensor.

  • The rate of oxygen depletion can be calculated from the resulting data.

Conclusion

The choice between this compound and hydroquinone as a stabilizer for unsaturated monomers is not a one-size-fits-all decision. DEHA offers the significant advantage of being an effective oxygen scavenger and performing well in both liquid and vapor phases, making it a robust choice for a wide range of conditions, including applications where oxygen exclusion is difficult. Hydroquinone, while a highly effective and widely used inhibitor, is most potent in the presence of oxygen and is primarily active in the liquid phase.

For researchers and professionals in drug development and chemical synthesis, a thorough evaluation based on the specific monomer, storage and processing conditions, and regulatory requirements is crucial. The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis, enabling an informed decision for ensuring the stability and integrity of valuable unsaturated monomers.

References

Comparing the cost-effectiveness of DEHA and sodium sulfite for oxygen removal in laboratory setups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring oxygen-free environments in their laboratory setups, the choice of an oxygen scavenger is a critical decision that impacts experimental integrity and cost. This guide provides a detailed comparison of two common oxygen scavengers: N,N-Diethylhydroxylamine (DEHA) and sodium sulfite. We will delve into their cost-effectiveness, performance characteristics, and provide standardized protocols for their evaluation.

Executive Summary

FeatureDEHA (this compound)Sodium Sulfite (Na₂SO₃)
Cost Higher initial cost per unit weight.Lower initial cost per unit weight.
Oxygen Scavenging Rate Moderately fast, highly dependent on pH and temperature.Very fast, especially when catalyzed.
Passivation Forms a protective magnetite (Fe₃O₄) layer on steel surfaces.Does not offer significant passivation.[1]
Volatility Volatile, allowing for protection in both liquid and vapor phases.Non-volatile, only protects the liquid phase.[1]
Byproducts Primarily acetic acid, nitrogen, and water.[2] Can also form volatile amines that may raise the pH of condensate.Sodium sulfate (Na₂SO₄), which increases the total dissolved solids (TDS) of the solution.
Ideal Applications Systems requiring protection in both liquid and vapor phases, and where metal passivation is beneficial.Cost-sensitive applications where only liquid phase protection is needed and an increase in TDS is acceptable.

Cost-Effectiveness Analysis

The cost-effectiveness of an oxygen scavenger is not solely determined by its price per kilogram but also by its treatment efficiency and the required dosage to achieve the desired oxygen-free environment.

ChemicalTypical PurityMolecular Weight ( g/mol )Price (USD/kg, approximate)
DEHA (this compound)≥97%89.14$40 - $60
Sodium Sulfite≥98%126.04$15 - $30

Stoichiometric Comparison:

  • Sodium Sulfite: The reaction with oxygen is: 2Na₂SO₃ + O₂ → 2Na₂SO₄. Stoichiometrically, 7.88 ppm of sodium sulfite is required to remove 1 ppm of dissolved oxygen.[3]

  • DEHA: The overall reaction is complex, but a simplified stoichiometry is often cited as: 4(C₂H₅)₂NOH + 9O₂ → 8CH₃COOH + 2N₂ + 6H₂O.

While sodium sulfite is less expensive on a per-kilogram basis, the required dosage and secondary effects, such as the need to manage increased TDS, should be factored into the overall cost assessment for a specific application.

Performance Comparison

Oxygen Scavenging Kinetics

The rate of oxygen removal is a critical performance parameter.

  • Sodium Sulfite: Reacts very rapidly with dissolved oxygen, especially when a catalyst (e.g., cobalt salts) is used.[4] The reaction rate is influenced by temperature, pH, and the presence of other chemicals.[5]

  • DEHA: The reaction rate is highly dependent on pH and temperature. At a higher pH (around 11), DEHA reacts almost as quickly as sulfite, while at a lower pH (<9), its reaction is more moderate.[2]

The following graph illustrates the general relationship between the chemical reactions involved in oxygen scavenging by DEHA and sodium sulfite.

cluster_deha DEHA Oxygen Scavenging cluster_sulfite Sodium Sulfite Oxygen Scavenging deha DEHA ((C₂H₅)₂NOH) intermediates_deha Reaction Intermediates deha->intermediates_deha + O₂ o2_deha Oxygen (O₂) o2_deha->intermediates_deha byproducts_deha Byproducts (Acetic Acid, N₂, H₂O) intermediates_deha->byproducts_deha sulfite Sodium Sulfite (Na₂SO₃) sulfate Sodium Sulfate (Na₂SO₄) sulfite->sulfate + O₂ o2_sulfite Oxygen (O₂) o2_sulfite->sulfate

Figure 1: Chemical reaction pathways for DEHA and sodium sulfite oxygen scavenging.

Passivation and Corrosion Protection

A significant advantage of DEHA is its ability to passivate metal surfaces, offering an additional layer of corrosion protection.

  • DEHA: Promotes the formation of a protective magnetite (Fe₃O₄) layer on steel surfaces.[6] This is particularly beneficial for preventing pitting corrosion. The volatile nature of DEHA allows it to be carried with steam, providing protection to condensate lines.[1]

  • Sodium Sulfite: Does not provide a passivating film.[1] Its corrosion protection is solely due to the removal of dissolved oxygen. In some high-concentration scenarios, the resulting sodium sulfate can contribute to corrosion.[7][8]

The logical flow of DEHA's dual-action protection is outlined below.

deha DEHA Introduced to System scavenging Oxygen Scavenging deha->scavenging passivation Steel Surface Passivation deha->passivation protection Comprehensive Corrosion Protection scavenging->protection passivation->protection

Figure 2: Dual-action corrosion protection mechanism of DEHA.

Experimental Protocols

To empower researchers to make data-driven decisions for their specific laboratory conditions, we provide the following experimental protocols for a head-to-head comparison of DEHA and sodium sulfite.

Experiment 1: Oxygen Scavenging Efficiency

Objective: To compare the rate of dissolved oxygen removal by DEHA and sodium sulfite at various temperatures and pH levels.

Materials:

  • Dissolved Oxygen (DO) meter with a probe

  • Temperature-controlled water bath or hot plate with a magnetic stirrer

  • pH meter and calibration buffers

  • Glass reaction vessel with a port for the DO probe and for sample injection

  • Syringes for injecting scavenger solutions

  • Stock solutions of DEHA (e.g., 1% w/v) and sodium sulfite (e.g., 1% w/v)

  • Deionized water

  • Buffer solutions to adjust pH (e.g., phosphate or borate buffers)

Procedure:

  • Prepare the Test Water: Fill the reaction vessel with a known volume of deionized water and bring it to the desired temperature (e.g., 25°C, 50°C, 75°C) using the water bath.

  • Aerate: Bubble air through the water until the dissolved oxygen reading stabilizes at saturation.

  • Adjust pH: Adjust the pH of the water to the desired level (e.g., 7, 9, 11) using the appropriate buffer solution.

  • Seal and Stabilize: Seal the reaction vessel to minimize oxygen ingress from the atmosphere and allow the DO reading to stabilize.

  • Inject Scavenger: Inject a predetermined volume of the DEHA or sodium sulfite stock solution to achieve the target concentration (e.g., stoichiometric amount or a specified excess). Start a timer immediately.

  • Record Data: Record the dissolved oxygen concentration at regular intervals (e.g., every 30 seconds) until the reading stabilizes at a low level or for a set duration.

  • Repeat: Repeat the experiment for each scavenger at all desired temperature and pH combinations.

The workflow for this experiment is visualized in the following diagram.

start Start prepare Prepare Aerated Water at Target Temp & pH start->prepare stabilize Seal Vessel & Stabilize DO Reading prepare->stabilize inject Inject Oxygen Scavenger stabilize->inject record Record DO vs. Time inject->record end End record->end

Figure 3: Experimental workflow for evaluating oxygen scavenging efficiency.

Experiment 2: Corrosion Protection Evaluation

Objective: To compare the corrosion protection offered by DEHA and sodium sulfite on a representative metal (e.g., carbon steel).

Materials:

  • Potentiostat with a three-electrode corrosion cell (working, counter, and reference electrodes)

  • Carbon steel coupons (working electrodes)

  • Platinum wire or graphite rod (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • Solutions from Experiment 1 (after deoxygenation) containing DEHA and sodium sulfite

  • Control solution (deoxygenated water without scavenger)

  • Polishing materials for the steel coupons (e.g., silicon carbide paper)

Procedure:

  • Prepare Electrodes: Polish the carbon steel coupons to a mirror finish, clean, and dry them.

  • Assemble Cell: Assemble the three-electrode cell with the polished steel coupon as the working electrode.

  • Add Test Solution: Fill the cell with the test solution (deoxygenated water with either DEHA, sodium sulfite, or no scavenger).

  • Open Circuit Potential (OCP): Monitor the OCP until it stabilizes.

  • Tafel Plot: Perform a potentiodynamic polarization scan (Tafel plot) to determine the corrosion potential (Ecorr) and corrosion current (icorr).

  • Electrochemical Impedance Spectroscopy (EIS): (Optional) Perform EIS measurements to obtain information about the protective film formation.

  • Calculate Corrosion Rate: Calculate the corrosion rate from the corrosion current.

  • Repeat: Repeat the measurements for each test solution.

Conclusion

Both DEHA and sodium sulfite are effective oxygen scavengers, but their suitability for a particular laboratory application depends on a careful consideration of cost, required performance characteristics, and potential side effects. Sodium sulfite offers a low-cost and rapid solution for oxygen removal in the liquid phase, while DEHA provides a more comprehensive, albeit more expensive, solution that includes vapor phase protection and metal passivation. For critical applications, especially in the presence of sensitive metal components, the additional benefits of DEHA may justify its higher cost. It is recommended that researchers perform their own evaluations under conditions that closely mimic their experimental setups to make the most informed choice.

References

Assessing the environmental impact of DEHA compared to other industrial corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Environmental Impact of DEHA and Other Industrial Corrosion Inhibitors

In the critical field of industrial water treatment, particularly in boiler systems, corrosion inhibitors are essential for maintaining system integrity, efficiency, and longevity. N,N-Diethylhydroxylamine (DEHA) is widely used as an oxygen scavenger and metal passivator, offering an alternative to traditional treatments like hydrazine. However, with increasing environmental scrutiny, it is imperative for researchers and industry professionals to understand the ecological footprint of these chemical agents. This guide provides an objective comparison of the environmental impact of DEHA against other common industrial corrosion inhibitors, supported by available ecotoxicological data.

Quantitative Environmental Impact Data

The following tables summarize key environmental indicators for DEHA and its alternatives. These metrics are crucial for assessing the potential harm to aquatic ecosystems and the persistence of these chemicals in the environment.

Table 1: Acute Aquatic Toxicity

Chemical SubstanceTest OrganismEndpoint (LC50/EC50)DurationReference
This compound (DEHA) Ceriodaphnia dubia (Water flea)87.6 mg/L48 hours[1]
Pimephales promelas (Fathead minnow)>1000 mg/L96 hours[1]
Hydrazine Fish (species varied)0.54 - 5.98 mg/L96 hours[2]
Microcystis aeruginosa (Blue algae)0.00008 mg/L (Toxicity Threshold)10 days[2]
Carbohydrazide Aquatic OrganismsToxic to aquatic life with long-lasting effects (Specific values not found)-[3][4][5]
Sodium Erythorbate Oncorhynchus mykiss (Rainbow trout)>100 mg/L96 hours[6]
Octadecylamine (Filming Amine) Aquatic OrganismsVery toxic to aquatic organisms, may cause long-term adverse effects-[7]

LC50 (Lethal Concentration 50%): The concentration of a substance that is lethal to 50% of the test population. EC50 (Effective Concentration 50%): The concentration of a substance that causes a non-lethal effect (e.g., immobilization) in 50% of the test population.

Table 2: Biodegradability and Bioaccumulation Potential

Chemical SubstanceReady Biodegradability (OECD 301)ResultBioaccumulation PotentialReference
This compound (DEHA) OECD 301D (Closed Bottle Test)1-9% after 28 days (Not readily biodegradable)Low (Log Kow = -0.17, Estimated BCF = 3)[8][9]
Hydrazine -Readily degraded in waterLow (will not bioaccumulate)[2]
Carbohydrazide -No evidence to suggest bioaccumulation will occurLow[3]
Sodium Erythorbate -Readily biodegradableNo potential for bioaccumulation[10][11]
Octadecylamine (Filming Amine) -Readily biodegradable or close to itHigh (Estimated Log BCF = 5.6)[7][12]

BCF (Bioconcentration Factor): A measure of the extent to which a chemical substance is absorbed by an organism from the surrounding water. Log Kow (Octanol-Water Partition Coefficient): An indicator of a substance's potential for bioaccumulation. A lower value (e.g., <3) suggests low potential.

Experimental Protocols

The data presented above are typically generated using standardized methodologies developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that results are reproducible and comparable across different laboratories and studies.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to freshwater invertebrates, most commonly Daphnia magna.[13][14][15]

  • Test Organisms : Young daphnids, less than 24 hours old, are used for the test.

  • Exposure : The daphnids are exposed to the test substance across a range of at least five concentrations for 48 hours. A control group with no test substance is run in parallel.

  • Conditions : The test is conducted in a defined medium at a constant temperature (20 ± 2 °C) under a specified light-dark cycle. The organisms are not fed during the test.[13]

  • Endpoint : The key endpoint is immobilization, defined as the inability of the daphnids to swim within 15 seconds after gentle agitation of the test vessel.[16]

  • Analysis : Observations are made at 24 and 48 hours. The concentration that immobilizes 50% of the daphnids (the EC50) is calculated.

OECD 301: Ready Biodegradability

This series of tests is designed to determine if a chemical substance can be rapidly and ultimately biodegraded by aerobic microorganisms. The Closed Bottle Test (OECD 301D) is frequently used.[17][18][19]

  • Principle : The test measures the consumption of dissolved oxygen by a microbial inoculum in the presence of the test substance in a sealed bottle over a 28-day period.[18][20]

  • Setup : A solution of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge). The solution is placed in completely filled, sealed glass bottles and incubated in the dark at a constant temperature.

  • Measurement : The depletion of dissolved oxygen is measured periodically and compared to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD) of the substance.

  • Pass Criteria : A substance is considered "readily biodegradable" if its biodegradation level reaches 60% of the ThOD within a 10-day window during the 28-day test.[17][19]

Visualizing the Environmental Assessment Process

The following diagram illustrates a generalized workflow for assessing and comparing the environmental impact of industrial chemicals like corrosion inhibitors.

G Workflow for Environmental Impact Assessment of Corrosion Inhibitors cluster_0 Data Collection cluster_1 Hazard Assessment cluster_2 Risk Characterization & Comparison A Identify Inhibitor (e.g., DEHA, Hydrazine) B Literature Search for Physicochemical Properties (Solubility, Vapor Pressure) A->B C Gather Ecotoxicity Data (LC50, EC50) A->C D Gather Environmental Fate Data (Biodegradability, Bioaccumulation) A->D E Aquatic Toxicity Assessment (Fish, Daphnia, Algae) C->E F Persistence Assessment (Biodegradation Rate) D->F G Bioaccumulation Assessment (BCF, Log Kow) D->G H Compare Toxicity Profiles E->H I Compare PBT Profiles (Persistence, Bioaccumulation, Toxicity) E->I F->H F->I G->H G->I J Final Risk Evaluation & Selection of Alternative H->J I->J

Caption: Environmental impact assessment workflow.

Comparative Analysis

  • This compound (DEHA) : DEHA exhibits significantly lower acute toxicity to fish compared to invertebrates like Ceriodaphnia dubia.[1] A key environmental concern is its poor biodegradability; it does not meet the criteria for being "readily biodegradable".[8][9] However, its potential for bioaccumulation is low, which is a favorable characteristic.[8] Its classification as toxic to aquatic life with long-lasting effects stems primarily from its persistence rather than a high potential to accumulate in organisms.[21]

  • Hydrazine : Hydrazine is highly toxic to a broad range of aquatic organisms, with lethal concentrations for fish being substantially lower than those of DEHA.[2] It is also classified as a probable human carcinogen.[22] While it degrades readily in water, its high acute toxicity makes accidental release a significant environmental and health risk.[2]

  • Carbohydrazide : Often marketed as a safer alternative to hydrazine, carbohydrazide is still considered toxic to aquatic life.[4][23] Quantitative toxicity data is less readily available in public literature compared to DEHA and hydrazine. Its primary advantage is its lower human toxicity profile, as it is not classified as a carcinogen.[18]

  • Sodium Erythorbate : From an environmental perspective, sodium erythorbate appears to be a favorable alternative. It exhibits low aquatic toxicity and is considered readily biodegradable.[6][10] Its use is particularly noted in applications where direct or indirect contact with food may occur.[16]

  • Filming Amines (e.g., Octadecylamine) : This class of inhibitors presents a mixed environmental profile. While many are considered readily biodegradable, they can be very toxic to aquatic organisms.[7] A significant concern for long-chain amines like octadecylamine is a high potential for bioaccumulation, as indicated by its high estimated bioconcentration factor.[12]

Conclusion

The selection of a corrosion inhibitor involves a trade-off between operational effectiveness, human safety, and environmental impact.

  • DEHA serves as a less acutely toxic alternative to hydrazine for aquatic life and is not considered a carcinogen. However, its environmental persistence (i.e., not being readily biodegradable) is a significant drawback.

  • Carbohydrazide offers a much-improved human safety profile over hydrazine but is still considered hazardous to the aquatic environment.[5]

  • Sodium Erythorbate stands out as an environmentally benign option with low toxicity and high biodegradability, though its performance characteristics may limit its use to specific types of boiler systems.[6][10][16]

  • Filming Amines can be effective and biodegradable but may introduce risks related to high aquatic toxicity and bioaccumulation potential, requiring careful management to prevent environmental release.[7][12]

For researchers and drug development professionals, where environmental standards are increasingly stringent, this comparative assessment underscores the need to look beyond simple efficacy. Evaluating inhibitors based on their aquatic toxicity, biodegradability, and bioaccumulation potential is crucial for making environmentally responsible choices in industrial processes.

References

Safety Operating Guide

Navigating the Disposal of N,N-Diethylhydroxylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the safe and compliant disposal of N,N-Diethylhydroxylamine (DEHA), providing essential safety protocols, step-by-step disposal procedures, and waste management strategies for researchers and drug development professionals.

This compound (DEHA) is a versatile organic compound utilized in various industrial and laboratory settings, notably as an oxygen scavenger in water treatment and a polymerization inhibitor. However, its classification as a flammable and hazardous substance necessitates strict adherence to proper disposal protocols to ensure personnel safety and environmental protection. This guide provides detailed operational procedures for the handling and disposal of DEHA in a laboratory environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Appropriate Personal Protective Equipment (PPE) must be worn at all times. This includes, but is not limited to, chemical-resistant gloves, splash goggles or safety glasses, and a laboratory coat.[1] All handling of DEHA should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Store DEHA in a tightly closed, compatible container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents.[1]

Primary Disposal Methods

The two primary and recommended methods for the disposal of waste this compound are:

  • Licensed Hazardous Waste Disposal: The most straightforward and safest method is to transfer the DEHA waste to a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.

  • Incineration: Incineration in a chemical incinerator equipped with an afterburner and scrubber is another approved disposal method. This process ensures the complete destruction of the compound.

It is the responsibility of the chemical waste generator to properly classify the waste and ensure it is managed in accordance with all applicable regulations.[3]

Spill Management

In the event of a spill, evacuate all personnel from the immediate area and remove all sources of ignition.[4] Absorb the spill with an inert material such as vermiculite, sand, or earth.[3] Once absorbed, the material should be placed in a suitable, labeled container for disposal.

For spills involving aliphatic amines like DEHA, some safety protocols suggest the application of sodium bisulfite to the spill area before absorption.[2]

Laboratory-Scale Neutralization (Use with Caution)

While not the primary recommended method of disposal for bulk quantities, small amounts of DEHA may be neutralized in the laboratory before aqueous disposal, provided this is permitted by institutional and local regulations. Neutralization should only be performed by trained personnel in a controlled environment. DEHA is a weak base and can be neutralized with a suitable acid.

Note: The following is a general procedure and should be adapted with caution. It is highly recommended to first conduct a small-scale test to observe the reaction characteristics.

General Neutralization Protocol
  • Preparation: Work in a chemical fume hood and wear all necessary PPE. Prepare a dilute solution of a strong acid, such as hydrochloric acid (e.g., 1M HCl). Have a pH meter or pH paper readily available. An ice bath should be prepared to cool the reaction vessel.

  • Dilution: Dilute the waste DEHA with a large amount of cold water (e.g., at least 10 parts water to 1 part DEHA) in a suitable container placed within the ice bath. This helps to dissipate the heat that will be generated during neutralization.

  • Neutralization: Slowly and with constant stirring, add the dilute hydrochloric acid to the DEHA solution. Monitor the pH of the solution continuously. The addition of acid should be stopped when the pH reaches a neutral range (typically between 6.0 and 8.0). Be aware that the reaction is exothermic and may produce fumes.

  • Disposal of Neutralized Solution: Once neutralized, the resulting salt solution may be flushed down the sanitary sewer with copious amounts of water, provided it does not contain any other hazardous materials and is in compliance with local wastewater regulations.

ParameterGuideline
Neutralizing Agent Dilute Hydrochloric Acid (~1M)
Recommended pH Range 6.0 - 8.0
Safety Precaution Perform in a fume hood with an ice bath
Final Disposal Sanitary sewer with copious water (pending local regulations)

This table summarizes key parameters for the laboratory-scale neutralization of this compound.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DEHA_Disposal_Workflow cluster_neutralization In-Lab Treatment Option start Start: DEHA Waste Generated assess Assess Waste Quantity and Purity start->assess small_spill Small Spill or Residual Amount? assess->small_spill bulk_waste Bulk Waste assess->bulk_waste Large Quantity small_spill->bulk_waste No neutralize Neutralization Protocol (with caution) small_spill->neutralize Yes, for small quantities only absorb Absorb with Inert Material small_spill->absorb Yes licensed_disposal Transfer to Licensed Hazardous Waste Contractor bulk_waste->licensed_disposal Option 1 incineration Chemical Incineration bulk_waste->incineration Option 2 sewer Dispose to Sanitary Sewer (check local regulations) neutralize->sewer absorb->licensed_disposal end End: Proper Disposal licensed_disposal->end incineration->end sewer->end

References

Personal protective equipment for handling N,N-Diethylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N,N-Diethylhydroxylamine

This guide provides critical safety and logistical information for the handling and disposal of this compound (DEHA), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety.

Core Safety Information

This compound is a flammable liquid and vapor that can be harmful if inhaled, swallowed, or comes into contact with skin.[1][2][3] It is known to cause serious eye irritation and skin irritation.[2][3][4] Therefore, strict adherence to personal protective equipment (PPE) guidelines and handling protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to DEHA. The following table summarizes the required PPE for handling this chemical.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield may be necessary for splash hazards.To protect against splashes and vapors that can cause serious eye irritation.[2][4]
Skin Protection Wear fire/flame resistant and impervious clothing.[5] A complete suit protecting against chemicals, an apron, and boots should be worn when handling larger quantities.[3]To prevent skin contact, which can be harmful and cause irritation.[1][2][3]
Gloves: Handle with gloves. Rubber gloves are a suitable option.[3] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[3]To prevent direct skin contact with the chemical.
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.[1][4] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., Type A organic gases and vapors filter) or a self-contained breathing apparatus (SCBA).[4][6]To avoid inhalation of harmful vapors.[1]
Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and exposure.

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[1][4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][5] This is a flammable liquid and vapor.[1][2]

  • Static Discharge: Take precautionary measures against static discharge.[4][5] Ground and bond containers and receiving equipment during transfer.[1][5]

  • Tools and Equipment: Use non-sparking tools and explosion-proof electrical and ventilating equipment.[1][5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4] The storage area should be designated as a flammables area.[1]

  • Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4] Contaminated clothing should be removed immediately and washed before reuse.[4][7]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention.[1][8]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

  • Spills: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[1][6] Remove all sources of ignition and provide ventilation.[1]

Operational and Disposal Plan

A systematic approach to handling and disposing of this compound is essential for safety and compliance.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

DEHA_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Ensure Proper Ventilation (Fume Hood) B->C D Prepare Spill Kit C->D E Ground and Bond Containers D->E Proceed to Handling F Use Non-Sparking Tools E->F G Dispense Chemical F->G H Tightly Seal Container After Use G->H I Segregate Waste H->I Proceed to Disposal J Label Hazardous Waste Container I->J K Dispose of Contaminated PPE J->K L Arrange for Licensed Waste Disposal K->L

Workflow for Safe Handling of this compound.
Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound is considered a hazardous waste.[6]

  • Waste Collection:

    • Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.[2]

    • Absorb spills with an inert material and place the absorbent material in a separate, sealed container for disposal.[1][6]

    • Contaminated packaging should be disposed of as unused product.[2]

  • Disposal Method:

    • Engage a licensed professional waste disposal service to dispose of the material.[2]

    • A recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Do not allow the product to enter drains.[4]

  • Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.